molecular formula C24H24O7 B8101309 Olomoucin

Olomoucin

Cat. No.: B8101309
M. Wt: 424.4 g/mol
InChI Key: FPVUCBMBMUHRDX-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Olomoucin is a useful research compound. Its molecular formula is C24H24O7 and its molecular weight is 424.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-methyl-5-oxofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O7/c1-14(2)4-6-17-12-15(5-11-19(17)26)13-30-23(29)24(3)20(21(27)22(28)31-24)16-7-9-18(25)10-8-16/h4-5,7-12,25-27H,6,13H2,1-3H3/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVUCBMBMUHRDX-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)COC(=O)C2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)COC(=O)[C@]2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87414-49-1
Record name Butyrolactone I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087414491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OLOMOUCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKM4266XIK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Olomoucine's Mechanism of Action in Cell Cycle Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Olomoucine (B1683950), a purine (B94841) derivative and first-generation cyclin-dependent kinase (CDK) inhibitor, in inducing cell cycle arrest. We will delve into its molecular targets, the downstream signaling pathways it modulates, and provide detailed experimental protocols for its study.

Core Mechanism: Competitive Inhibition of Cyclin-Dependent Kinases

Olomoucine functions as an ATP-competitive inhibitor of several key cyclin-dependent kinases that are fundamental regulators of cell cycle progression.[1] By binding to the ATP-binding pocket of these kinases, Olomoucine prevents the phosphorylation of their target substrates, thereby halting the cell cycle at specific checkpoints. Its inhibitory activity is most pronounced against CDK1 (also known as CDC2), CDK2, and CDK5.[1] This targeted inhibition disrupts the orchestrated series of events that drive a cell through its growth and division phases.

G1/S Phase Arrest: Targeting the CDK2/Cyclin E and CDK2/Cyclin A Complexes

A primary consequence of Olomoucine treatment is the arrest of cells at the G1/S transition.[2] This is achieved through the inhibition of CDK2/cyclin E and CDK2/cyclin A complexes. These complexes are crucial for the phosphorylation of the Retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, actively repressing the transcription of genes required for S-phase entry and DNA replication.[3][4][5]

Olomoucine's inhibition of CDK2 prevents the hyperphosphorylation of pRb.[6] Consequently, pRb remains in its active, hypophosphorylated state, bound to E2F. This sustained repression of E2F target genes, which include cyclin A, DNA polymerase, and thymidine (B127349) kinase, effectively blocks the cell from transitioning from the G1 to the S phase.[7]

G2/M Phase Arrest: Inhibition of the CDK1/Cyclin B Complex

In addition to its effects at the G1/S checkpoint, Olomoucine also induces cell cycle arrest at the G2/M transition.[8] This is primarily due to its inhibition of the CDK1/cyclin B complex, also known as the M-phase promoting factor (MPF). CDK1/cyclin B activity is essential for entry into mitosis, and its inhibition by Olomoucine prevents the necessary cellular events for the G2 to M phase transition from occurring.

Quantitative Data

The following tables summarize the inhibitory concentrations of Olomoucine against various kinases and its effective concentrations for inducing growth arrest in different cell lines.

Kinase TargetIC50 (μM)
CDK1/cyclin B7[1]
CDK2/cyclin A7[1]
CDK2/cyclin E7[1]
CDK5/p353[1]
ERK1/p44 MAP kinase25[1]
Cell LineEC50 for Growth Inhibition (μM)
KB 3-145[2]
MDA-MB-23175[2]
Evsa-T85[2]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by Olomoucine, leading to G1/S phase cell cycle arrest.

Olomoucine_Pathway cluster_G1_S G1/S Transition Olomoucine Olomoucine CDK2_CyclinE CDK2/Cyclin E Olomoucine->CDK2_CyclinE inhibits pRb pRb (Hypophosphorylated) CDK2_CyclinE->pRb phosphorylates pRb_p pRb-P (Hyperphosphorylated) E2F E2F pRb_p->E2F releases pRb->pRb_p pRb->E2F binds and represses Cell_Cycle_Arrest G1/S Arrest pRb->Cell_Cycle_Arrest maintains S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Cell_Cycle_Progression S-Phase Entry S_Phase_Genes->Cell_Cycle_Progression leads to

Caption: Olomoucine inhibits CDK2/Cyclin E, preventing pRb hyperphosphorylation and subsequent G1/S arrest.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol details the procedure for analyzing the cell cycle distribution of a cell population following treatment with Olomoucine.[9][10][11]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Olomoucine stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows for exponential growth during the treatment period.

    • Allow cells to adhere and resume growth for 24 hours.

    • Treat cells with the desired concentrations of Olomoucine or vehicle (DMSO) for the specified duration (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS.

    • Centrifuge again at 300 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with 1 mL of PBS.

    • Centrifuge again at 800 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a 488 nm laser for excitation.

    • Collect the PI fluorescence signal in the appropriate detector (e.g., PE-Texas Red channel).

    • Acquire data for at least 10,000 single-cell events.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Flow_Cytometry_Workflow start Start cell_culture Seed and Culture Cells start->cell_culture treatment Treat with Olomoucine cell_culture->treatment harvest Harvest Cells treatment->harvest fixation Fix with 70% Ethanol harvest->fixation staining Stain with Propidium Iodide/RNase A fixation->staining analysis Analyze on Flow Cytometer staining->analysis data_analysis Deconvolute Histograms (Quantify Cell Cycle Phases) analysis->data_analysis end End data_analysis->end

Caption: Workflow for cell cycle analysis using flow cytometry.

In Vitro CDK2 Kinase Assay

This protocol describes an in vitro kinase assay to determine the inhibitory activity of Olomoucine against CDK2.[12][13][14]

Materials:

  • Recombinant active CDK2/Cyclin A or CDK2/Cyclin E enzyme

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • Substrate (e.g., Histone H1 peptide)

  • Olomoucine serial dilutions in DMSO

  • [γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)

  • P81 phosphocellulose paper (for radiometric assay)

  • Scintillation counter or luminometer

Procedure (Radiometric Assay):

  • Reaction Setup:

    • Prepare a reaction mixture containing kinase assay buffer, recombinant CDK2/cyclin complex, and the Histone H1 substrate.

    • Add serial dilutions of Olomoucine or DMSO (vehicle control) to the reaction mixture.

    • Pre-incubate for 10 minutes at 30°C.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate for 20-30 minutes at 30°C.

  • Termination and Detection:

    • Terminate the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the Olomoucine concentration to determine the IC50 value.

Kinase_Assay_Logic Olomoucine Olomoucine (Inhibitor) CDK2 Active CDK2 Enzyme Olomoucine->CDK2 competes with ATP Inhibition Inhibition of Phosphorylation Olomoucine->Inhibition Phosphorylated_Substrate Phosphorylated Substrate CDK2->Phosphorylated_Substrate phosphorylates ATP ATP ATP->CDK2 Substrate Substrate (e.g., Histone H1) Substrate->CDK2

Caption: Logical relationship of Olomoucine's competitive inhibition in a CDK2 kinase assay.

Conclusion

Olomoucine serves as a valuable research tool for studying the mechanisms of cell cycle control. Its ability to competitively inhibit key CDKs, particularly CDK1 and CDK2, leads to cell cycle arrest at both the G1/S and G2/M transitions. The primary mechanism for G1/S arrest involves the prevention of Retinoblastoma protein hyperphosphorylation, thereby maintaining the repression of E2F-mediated transcription of genes essential for DNA synthesis. The detailed protocols provided in this guide offer a framework for researchers to investigate the cellular and molecular effects of Olomoucine and other potential CDK inhibitors.

References

Olomoucin's Precision Targeting of Kinase Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of Olomoucin, a first-generation purine (B94841) analogue inhibitor of cyclin-dependent kinases (CDKs). We will delve into its specific targets within critical kinase signaling pathways, provide detailed quantitative data on its inhibitory activity, and present comprehensive experimental protocols for its characterization. This guide is designed to equip researchers and drug development professionals with the essential knowledge to effectively utilize this compound as a tool for cell cycle research and as a scaffold for the development of more potent and selective kinase inhibitors.

Introduction to this compound

This compound is a synthetic purine derivative that acts as an ATP-competitive inhibitor of several key protein kinases, most notably the cyclin-dependent kinases (CDKs).[1][2] Its discovery was a significant step in understanding the intricate regulation of the eukaryotic cell cycle, providing a chemical tool to dissect the roles of specific CDKs. By arresting cells at distinct phases of the cell cycle, this compound has been instrumental in elucidating the molecular machinery that governs cell division and proliferation.[3][4]

Kinase Targets and Inhibitory Profile of this compound

This compound exhibits a distinct inhibitory profile, primarily targeting CDKs involved in cell cycle progression. It also shows activity against other kinases, such as Extracellular signal-regulated kinase 1 (ERK1). The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Below is a summary of the reported IC50 values for this compound against various kinase targets.

Kinase TargetIC50 (µM)Reference(s)
CDK1/cyclin B7[1][2]
CDK2/cyclin A7[1][2]
CDK2/cyclin E7[1][2]
CDK5/p353[1][2]
ERK1 (p44 MAPK)25[1][2]
cdc2/cyclin B7[1][2]

Core Signaling Pathway: Cell Cycle Regulation

The primary mechanism of action of this compound is the disruption of the cell cycle through the inhibition of key CDKs. This leads to cell cycle arrest, primarily at the G1/S and G2/M transitions.[3][4]

The G1/S Transition: A Key Checkpoint

The transition from the G1 to the S phase is a critical checkpoint that commits a cell to DNA replication. This process is tightly regulated by the activity of CDK4/6 and CDK2.

  • Role of CDK4/6 and CDK2: In a normal cell cycle, mitogenic signals lead to the activation of CDK4/6 in complex with D-type cyclins. This complex phosphorylates the Retinoblastoma protein (Rb), a key tumor suppressor.[2][5] Phosphorylation of Rb leads to the release of the E2F transcription factor, which then activates the transcription of genes required for S phase entry, including cyclin E. Cyclin E then complexes with CDK2, further phosphorylating Rb and promoting the G1/S transition.[5][6]

  • This compound's Impact: this compound, by inhibiting CDK2, prevents the hyperphosphorylation of Rb.[1][7] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby preventing the expression of S-phase genes and causing a G1 phase arrest.[1]

G1_S_Transition_this compound cluster_0 Normal G1/S Progression cluster_1 Effect of this compound Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activates Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates pRb p-Rb E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E S_Phase S Phase Entry E2F->S_Phase drives CyclinE_CDK2->pRb hyper-phosphorylates This compound This compound CyclinE_CDK2_Inhibited Cyclin E-CDK2 This compound->CyclinE_CDK2_Inhibited inhibits Rb_E2F_Stable Rb-E2F Complex (Stable) G1_Arrest G1 Arrest Rb_E2F_Stable->G1_Arrest maintains

Caption: this compound's effect on the G1/S cell cycle transition.
The G2/M Transition

This compound also induces a cell cycle arrest at the G2/M transition by inhibiting CDK1 (also known as cdc2).[3][4] CDK1, in complex with cyclin B, is the master regulator of entry into mitosis.

G2_M_Transition_this compound cluster_0 Normal G2/M Progression cluster_1 Effect of this compound CyclinB_CDK1 Cyclin B-CDK1 Mitosis Mitosis CyclinB_CDK1->Mitosis drives entry into This compound This compound CyclinB_CDK1_Inhibited Cyclin B-CDK1 This compound->CyclinB_CDK1_Inhibited inhibits G2_Arrest G2 Arrest CyclinB_CDK1_Inhibited->G2_Arrest causes

Caption: this compound's effect on the G2/M cell cycle transition.

Secondary Signaling Pathway: NF-κB

Recent studies have indicated that this compound can also modulate the activity of the transcription factor Nuclear Factor kappa B (NF-κB), a key regulator of inflammatory responses, cell survival, and proliferation.[8][9] The effect of this compound on the NF-κB pathway appears to be indirect, primarily stemming from its ability to induce cell cycle arrest.

  • Mechanism of Inhibition: this compound treatment has been shown to reduce the expression of the p65 subunit of NF-κB.[9] This leads to a decrease in NF-κB transcriptional activity. The proposed mechanism involves a cross-talk between the cell cycle machinery and the NF-κB signaling pathway, where cell cycle arrest induced by CDK inhibitors can lead to a downregulation of NF-κB activation.[8]

NFkB_Pathway_this compound cluster_0 NF-κB Signaling cluster_1 Effect of this compound Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB pIkB p-IκB NFkB NF-κB (p65/p50) pIkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Target Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression activates This compound This compound CDK_Inhibition CDK Inhibition This compound->CDK_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest CDK_Inhibition->Cell_Cycle_Arrest p65_Reduction Reduced p65 Expression Cell_Cycle_Arrest->p65_Reduction leads to NFkB_Inhibition Reduced NF-κB Activity p65_Reduction->NFkB_Inhibition Kinase_Assay_Workflow Start Prepare Reaction Mix (Buffer, Substrate, ATP, [γ-³²P]ATP) Add_Inhibitor Add Serial Dilutions of this compound Start->Add_Inhibitor Add_Enzyme Add CDK2/Cyclin A (Initiate Reaction) Add_Inhibitor->Add_Enzyme Incubate Incubate at 30°C for 30 min Add_Enzyme->Incubate Spot Spot on P81 Paper Incubate->Spot Wash Wash with Phosphoric Acid Spot->Wash Count Scintillation Counting Wash->Count Analyze Calculate % Inhibition and Determine IC50 Count->Analyze Flow_Cytometry_Workflow Start Seed and Treat Cells with this compound Harvest Harvest and Wash Cells Start->Harvest Fix Fix with Cold 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide (containing RNase A) Fix->Stain Analyze Analyze on Flow Cytometer Stain->Analyze Quantify Quantify Cell Cycle Phases (G1, S, G2/M) Analyze->Quantify

References

The Biological Activity of Purine-Based CDK Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of purine-based inhibitors of Cyclin-Dependent Kinases (CDKs). It covers their mechanism of action, quantitative inhibitory data, detailed experimental protocols for their evaluation, and visualizations of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction to Cyclin-Dependent Kinases and the Rationale for Purine-Based Inhibition

The cell division cycle is a fundamental process in all eukaryotic organisms, orchestrated by a family of serine/threonine protein kinases known as Cyclin-Dependent Kinases (CDKs).[1] The activity of these kinases is dependent on their association with regulatory protein subunits called cyclins.[2] Different cyclin-CDK complexes are activated at specific phases of the cell cycle, phosphorylating a multitude of protein substrates to drive the progression through distinct checkpoints.[2][3]

Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[1][4] This makes CDKs attractive targets for therapeutic intervention.[5] The purine (B94841) scaffold, being a core component of the natural CDK substrate ATP, has served as a foundational template for the design of numerous competitive CDK inhibitors.[6][7] Early purine-based inhibitors like Olomoucine and Roscovitine demonstrated the therapeutic potential of this class of compounds, paving the way for the development of more potent and selective agents.[6][7][8] Many of these second-generation compounds have entered clinical trials for various solid tumors.[5][9]

This guide focuses on the biological characterization of these purine-based inhibitors, providing the necessary details for their study and development.

Mechanism of Action

Purine-based CDK inhibitors primarily function as ATP-competitive inhibitors.[8] Their purine ring system mimics the adenine (B156593) base of ATP, allowing them to bind to the ATP-binding pocket in the catalytic cleft of the CDK enzyme.[10][11] The binding is typically stabilized by a network of hydrogen bonds between the purine core and the hinge region of the kinase.[10][11]

Substitutions at various positions of the purine ring are crucial for determining the inhibitor's potency and selectivity. For instance, modifications at the C2, C6, and N9 positions have been extensively explored to enhance interactions with specific amino acid residues within the ATP-binding site, thereby improving affinity and differentiating between the highly homologous CDK family members.[10][11][12] By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of key CDK substrates, such as the Retinoblastoma protein (pRb), leading to cell cycle arrest, typically at the G1/S or G2/M transitions, and subsequent apoptosis in cancer cells.[13][14][15]

Quantitative Analysis of Inhibitor Potency and Selectivity

The efficacy of a CDK inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a more potent inhibitor. Selectivity is assessed by comparing the IC50 values across a panel of different kinases. The following tables summarize the reported IC50 values for several key purine-based CDK inhibitors against a range of CDKs.

InhibitorCDK1/cyclin B (IC50, µM)CDK2/cyclin E (IC50, µM)CDK4/cyclin D1 (IC50, µM)CDK5/p25 (IC50, µM)CDK7/cyclin H (IC50, µM)CDK9/cyclin T1 (IC50, µM)Reference(s)
Olomoucine77>1003--[8]
Roscovitine (Seliciclib)0.2 - 0.50.2 - 0.5>1000.2 - 0.50.2 - 0.50.11[8][15][16]
NU61020.2500.005--4.41.1[11]
Purvalanol A-0.0040.80.020.7-[7]
Purvalanol B-0.0061.20.074-[7]
Compound 5g-0.21----[13]
Compound 5i-0.59----[13]
CCT68127-0.030--1.30.11[16][17]
Compound 73860.044>10>10>10>10[11]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used. The data presented here is for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of purine-based CDK inhibitors.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified CDK/cyclin complex.

Materials:

  • Purified, active CDK/cyclin complexes (e.g., CDK2/cyclin E)

  • Kinase substrate (e.g., Histone H1 or a specific peptide substrate)

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (purine-based inhibitors) dissolved in DMSO

  • 96-well or 384-well plates

  • Phosphocellulose paper or other capture method for radiolabeled assays

  • Scintillation counter or luminescence plate reader for non-radioactive assays (e.g., ADP-Glo™)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase reaction buffer. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit kinase activity.[18]

  • Reaction Setup: In each well of the plate, combine the CDK/cyclin enzyme, the substrate, and the diluted test compound or vehicle control (DMSO).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be close to its Km value for the specific kinase to ensure accurate competitive inhibition measurements.[19]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.[19]

  • Termination of Reaction: Stop the reaction by adding a stop solution, such as a high concentration of EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.[18]

  • Detection:

    • Radiolabeled Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Assay (e.g., ADP-Glo™): Add reagents that convert the ADP generated during the kinase reaction into a detectable luminescent signal, and measure the luminescence using a plate reader.[19]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[19]

Cell-Based Proliferation Assay (MTT or CellTiter-Glo®)

This assay determines the effect of the inhibitor on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Solubilization buffer (for MTT)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.[20]

  • Compound Treatment: Treat the cells with serial dilutions of the purine-based inhibitor. Include a vehicle control (DMSO).[21]

  • Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 48-72 hours).[20][21]

  • Signal Detection:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Solubilize the crystals with a solubilization buffer and measure the absorbance.[20]

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.[19]

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the phase of the cell cycle at which the inhibitor induces an arrest.

Materials:

  • Cancer cell lines

  • Test compounds

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol (B145695) for fixation

  • Propidium Iodide (PI)/RNase staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the inhibitor at concentrations around its IC50 value for a specified time (e.g., 24 hours).[20]

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.[20]

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to fix the cells. Incubate on ice or at -20°C for at least 30 minutes.[20][21]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in PI/RNase staining solution and incubate in the dark at room temperature for 30 minutes.[20][21]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20][21]

Western Blot Analysis of Downstream Targets

This technique is used to confirm the on-target effect of the inhibitor by examining the phosphorylation status of known CDK substrates.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb, anti-CDK2, anti-cyclin A2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the inhibitor, then lyse the cells to extract total protein.[21]

  • Protein Quantification: Determine the protein concentration of each lysate.[21]

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.[20][21]

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the protein of interest (e.g., phosphorylated form of a CDK substrate).[21]

  • Detection: After washing, incubate the membrane with an HRP-conjugated secondary antibody. Add an ECL substrate and visualize the protein bands using an imaging system.[20][21] A decrease in the phosphorylation of CDK substrates like pRb upon treatment with the inhibitor confirms its mechanism of action.[13]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which purine-based CDK inhibitors operate is essential for a comprehensive understanding of their function. The following diagrams, generated using Graphviz (DOT language), illustrate key CDK signaling pathways and a general experimental workflow for inhibitor characterization.

Caption: Simplified CDK signaling pathway for G1/S transition and points of inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_cellulo Cell-Based Evaluation cluster_in_vivo In Vivo Evaluation biochem_assay Biochemical Kinase Assay ic50_determination IC50 Determination biochem_assay->ic50_determination selectivity_panel Kinase Selectivity Panel ic50_determination->selectivity_panel proliferation_assay Cell Proliferation Assay (MTT/CTG) selectivity_panel->proliferation_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) proliferation_assay->cell_cycle_analysis western_blot Western Blot (Target Modulation) cell_cycle_analysis->western_blot apoptosis_assay Apoptosis Assay western_blot->apoptosis_assay pk_studies Pharmacokinetic Studies apoptosis_assay->pk_studies efficacy_studies Xenograft Efficacy Studies pk_studies->efficacy_studies

Caption: General experimental workflow for characterizing a CDK inhibitor.

Conclusion

Purine-based inhibitors of CDKs represent a well-established and clinically relevant class of anti-cancer agents. Their development has been guided by a deep understanding of the structure and function of the ATP-binding pocket of CDKs. This technical guide provides a foundational overview of the biological activity of these compounds, from their molecular mechanism of action to their effects in cellular systems. The provided data, protocols, and pathway diagrams are intended to equip researchers with the necessary information to effectively design, evaluate, and advance the next generation of purine-based CDK inhibitors in the ongoing effort to combat cancer.

References

Olomoucine's Impact on G1/S and G2/M Cell Cycle Transitions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of Olomoucine (B1683950), a first-generation cyclin-dependent kinase (CDK) inhibitor, on the critical G1/S and G2/M transitions of the eukaryotic cell cycle. We delve into its mechanism of action, present quantitative data on its inhibitory concentrations, and provide detailed experimental protocols for assessing its cellular effects. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of Olomoucine's role as a tool in cell cycle research and its potential in therapeutic applications.

Introduction

Olomoucine, a 2,6,9-trisubstituted purine, was one of the first small molecules identified as a potent inhibitor of cyclin-dependent kinases (CDKs).[1][2] These serine/threonine kinases are fundamental regulators of cell cycle progression, and their dysregulation is a hallmark of cancer. Olomoucine acts as a competitive inhibitor of the ATP-binding site on CDKs, thereby blocking their kinase activity and inducing cell cycle arrest at specific checkpoints.[3] Its ability to reversibly halt cell proliferation has made it a valuable tool for synchronizing cell populations and studying the intricate molecular events governing cell cycle transitions. This guide focuses on its well-documented effects on the G1/S and G2/M phases.

Mechanism of Action: Competitive Inhibition of CDKs

Olomoucine exerts its biological effects by directly competing with ATP for binding to the catalytic subunit of CDKs.[3] This competitive inhibition prevents the phosphorylation of key substrate proteins that are necessary for progression through the cell cycle. The specificity of Olomoucine is directed towards a subset of CDKs, primarily those active during the G1/S and G2/M transitions.

Inhibitory Profile of Olomoucine

The inhibitory potency of Olomoucine is quantified by its half-maximal inhibitory concentration (IC50), which varies for different CDK-cyclin complexes.

Target KinaseAssociated CyclinIC50 (µM)Reference
CDK1 (CDC2)Cyclin B7[3][4]
CDK2Cyclin A7[3][4]
CDK2Cyclin E7[3][4]
CDK5p353[4][5]
ERK1/p44 MAP kinase-25[3][4]

A related compound, Olomoucine II, exhibits a different inhibitory profile with higher potency against certain CDKs.[6]

Target KinaseAssociated CyclinOlomoucine II IC50 (µM)Reference
CDK1Cyclin B7.6[6]
CDK2Cyclin E0.1[6]
CDK4Cyclin D119.8[6]
CDK7Cyclin H0.45[6]
CDK9Cyclin T0.06[6]

Effects on the G1/S Transition

The transition from the first gap phase (G1) to the synthesis phase (S) is a critical checkpoint that commits a cell to DNA replication. This transition is primarily governed by the activity of CDK2 complexed with cyclin E and subsequently cyclin A. Olomoucine's inhibition of these complexes leads to a cell cycle arrest in the G1 phase.[1][7] This arrest prevents the phosphorylation of the Retinoblastoma protein (Rb), which in its hypophosphorylated state remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry.[7]

G1_S_Transition cluster_S S Phase CDK4_6_CyclinD CDK4/6-Cyclin D Rb Rb CDK4_6_CyclinD->Rb p E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Expression E2F->S_Phase_Genes Activates CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->Rb p S Phase Entry S Phase Entry S_Phase_Genes->S Phase Entry Olomoucine Olomoucine Olomoucine->CDK2_CyclinE Inhibits

Caption: Olomoucine inhibits CDK2/Cyclin E, preventing Rb phosphorylation and blocking S-phase entry.

Effects on the G2/M Transition

The transition from the second gap phase (G2) to mitosis (M) is driven by the activation of the CDK1-Cyclin B complex, also known as the M-phase Promoting Factor (MPF). Olomoucine effectively inhibits CDK1/Cyclin B, leading to an arrest of cells in the G2 phase of the cell cycle.[1][8] This prevents the cellular events associated with mitotic entry, such as chromosome condensation and nuclear envelope breakdown. Studies have shown that Olomoucine treatment can cause an accumulation of cells in the G2/M phase, consistent with its inhibitory effect on CDK1.[9][10]

G2_M_Transition cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CDK1_CyclinB CDK1-Cyclin B (MPF) Mitotic_Events Mitotic Events (e.g., Chromosome Condensation, Nuclear Envelope Breakdown) CDK1_CyclinB->Mitotic_Events Triggers Mitotic Entry Mitotic Entry Mitotic_Events->Mitotic Entry Olomoucine Olomoucine Olomoucine->CDK1_CyclinB Inhibits

Caption: Olomoucine inhibits CDK1/Cyclin B, preventing the onset of mitotic events and causing a G2/M arrest.

Quantitative Data on Cell Cycle Effects

The antiproliferative effects of Olomoucine have been documented across various human cancer cell lines. The effective concentrations for growth inhibition and the resulting cell cycle distribution are cell-line dependent.

Growth Inhibition in Human Cancer Cell Lines
Cell LineEC50 (µM)Reference
KB 3-1 (cervical carcinoma)45[11]
MDA-MB-231 (breast cancer)75[11]
Evsa-T (breast cancer)85[11]
A431 (skin carcinoma)16.6 (GI50)[4]
HeLa S3 (cervical carcinoma)65 (GI50)[4]
Dose-Dependent Effects on Cell Cycle Transitions

Studies on non-small cell lung cancer (MR65) and neuroblastoma (CHP-212) cell lines have demonstrated a dose-dependent inhibition of both G1/S and G2/M transitions with Olomoucine treatment.[12][13][14] At higher concentrations (e.g., 200 µM), Olomoucine can induce a complete cell cycle block.[14] In HL-60 leukemia cells, higher doses of Olomoucine led to a decrease in the G1-phase population and an increase in the G2-phase population, along with the induction of apoptosis.[9]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of Olomoucine on the cell cycle.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

Objective: To determine the cell cycle distribution of a cell population after treatment with Olomoucine.

Materials:

  • Cell culture medium, serum, and antibiotics

  • Phosphate-Buffered Saline (PBS)

  • Olomoucine stock solution (e.g., in DMSO)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

  • Olomoucine Treatment: Allow cells to adhere overnight, then treat with various concentrations of Olomoucine (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24 hours).

  • Cell Harvesting:

    • For adherent cells, wash with PBS, detach with Trypsin-EDTA, and collect in a centrifuge tube.

    • For suspension cells, directly collect them into a centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Wash the cell pellet with ice-cold PBS and centrifuge again.

    • Resuspend the pellet in a small volume of PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1x10^6 cells/mL.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the pellet with PBS and centrifuge again.

    • Resuspend the cell pellet in the PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, exciting the PI with a 488 nm or 561 nm laser and collecting the emission signal at ~617 nm.

    • Use a linear scale for the DNA content histogram.

    • Analyze the data using appropriate software to model the percentages of cells in G0/G1, S, and G2/M phases.[15][16]

Flow_Cytometry_Workflow start Seed Cells treatment Treat with Olomoucine start->treatment harvest Harvest and Wash Cells treatment->harvest fix Fix in 70% Ethanol harvest->fix stain Stain with Propidium Iodide/RNase A fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Cell Cycle Distribution acquire->analyze

Caption: Workflow for analyzing cell cycle distribution after Olomoucine treatment using flow cytometry.

Western Blot Analysis of Key Cell Cycle Proteins

This protocol is used to detect changes in the expression levels of key cell cycle regulatory proteins, such as Cyclin E and Cyclin B, following Olomoucine treatment.

Objective: To assess the protein levels of Cyclin E and Cyclin B in cells treated with Olomoucine.

Materials:

  • Cell lysates from Olomoucine-treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin E, anti-Cyclin B, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Lyse Olomoucine-treated and control cells in ice-cold RIPA buffer.

    • Centrifuge at high speed to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation:

    • Normalize protein concentrations for all samples.

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Cyclin E, Cyclin B, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply a chemiluminescent substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Quantify band intensities relative to the loading control to determine changes in protein expression.[17][18][19]

Conclusion

Olomoucine is a well-characterized inhibitor of cyclin-dependent kinases that has proven to be an invaluable tool in cell cycle research. Its ability to competitively inhibit key CDKs, particularly CDK2 and CDK1, results in a reversible arrest of cells at the G1/S and G2/M transitions, respectively. This allows for detailed investigations into the molecular machinery that governs these critical checkpoints. The quantitative data and detailed protocols provided in this guide serve as a resource for researchers and scientists aiming to utilize Olomoucine in their studies of cell cycle regulation and for professionals in the field of drug development exploring the therapeutic potential of CDK inhibition.

References

In Vitro Kinase Inhibitory Profile of Olomoucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase inhibitory profile of Olomoucine, a purine (B94841) derivative recognized as a first-generation inhibitor of cyclin-dependent kinases (CDKs). This document outlines its inhibitory activity against a panel of kinases, details the experimental methodologies for determining this activity, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Inhibitory Profile

Olomoucine and its second-generation analog, Olomoucine II, have been evaluated against a range of protein kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are summarized below.

Table 1: In Vitro Inhibitory Activity of Olomoucine
Target KinaseIC50 (µM)
CDC2/cyclin B (CDK1)7[1][2][3][4]
Cdk2/cyclin A7[2][3][4]
Cdk2/cyclin E7[2][3][4]
CDK/p35 kinase (CDK5)3[2][3][4]
ERK1/p44 MAP kinase25[2][5][3][4]
Table 2: In Vitro Inhibitory Activity of Olomoucine II
Target KinaseIC50 (µM)
CDK1/cyclin B7.6
CDK2/cyclin E0.1
CDK4/cyclin D119.8
CDK7/cyclin H0.45
CDK9/cyclin T0.06

Mechanism of Action

Olomoucine functions as an ATP-competitive inhibitor.[1][5][3] It binds to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate (B84403) group from ATP to the target substrate protein. This inhibition of substrate phosphorylation blocks the downstream signaling cascade.

Experimental Protocols: In Vitro Kinase Inhibition Assay

The determination of IC50 values for kinase inhibitors like Olomoucine is typically performed using an in vitro kinase assay. The following is a representative protocol based on established methodologies.

Objective:

To determine the concentration of Olomoucine required to inhibit 50% of the activity of a specific kinase (IC50).

Materials:
  • Kinase: Purified recombinant human kinase (e.g., CDK2/Cyclin A).

  • Substrate: A suitable substrate for the kinase (e.g., Histone H1 peptide).

  • Inhibitor: Olomoucine, serially diluted in Dimethyl Sulfoxide (DMSO).

  • ATP: Adenosine triphosphate, including a radiolabeled version (e.g., [γ-³²P]ATP) for detection.

  • Kinase Assay Buffer: Typically contains Tris-HCl at a physiological pH, Magnesium Chloride (MgCl₂), and other components to ensure optimal kinase activity.

  • Detection Reagents: Depending on the chosen method (e.g., phosphocellulose paper for radiometric assays, specific antibodies for ELISA, or luminescence reagents for ADP-Glo™).

Procedure:
  • Preparation of Reagents:

    • Dilute the recombinant kinase and substrate in the kinase assay buffer to their optimal concentrations.

    • Prepare a series of Olomoucine dilutions in DMSO.

  • Assay Reaction:

    • In a microplate, combine the kinase, the substrate, and the various concentrations of Olomoucine.

    • Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 15-30 minutes).

  • Termination of Reaction and Detection:

    • Stop the reaction, often by adding a solution that denatures the kinase or by spotting the reaction mixture onto a phosphocellulose membrane which binds the phosphorylated substrate.

    • Wash the membrane to remove unreacted [γ-³²P]ATP.

    • Quantify the amount of incorporated radiolabel on the substrate using a scintillation counter or phosphorimager.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each Olomoucine concentration relative to a control reaction with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the Olomoucine concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Alternative Detection Methods:
  • Luminescence-based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced in the kinase reaction. The amount of ADP is proportional to the kinase activity.

  • Antibody-based Detection (e.g., ELISA): This method uses a phospho-specific antibody that recognizes and binds only to the phosphorylated form of the substrate. The amount of bound antibody is then quantified.

Visualizations

Signaling Pathway

Olomoucine primarily targets Cyclin-Dependent Kinases, which are key regulators of the cell cycle. By inhibiting CDKs, Olomoucine can arrest cells at different phases of the cell cycle.

G cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1_node G1 Phase S_node S Phase (DNA Replication) G1_node->S_node G2_node G2 Phase S_node->G2_node M_node M Phase (Mitosis) G2_node->M_node G2/M Transition M_node->G1_node CDK2_CyclinE CDK2 / Cyclin E CDK2_CyclinE->G1_node CDK2_CyclinA CDK2 / Cyclin A CDK2_CyclinA->S_node CDK1_CyclinB CDK1 / Cyclin B CDK1_CyclinB->G2_node Olomoucine Olomoucine Olomoucine->CDK2_CyclinE Olomoucine->CDK2_CyclinA Olomoucine->CDK1_CyclinB

Caption: Olomoucine inhibits key CDKs, blocking cell cycle progression.

Experimental Workflow

The following diagram illustrates the general workflow for determining the IC50 value of a kinase inhibitor.

cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis prep_inhibitor Prepare serial dilutions of Olomoucine reaction Incubate kinase, substrate, ATP, and Olomoucine prep_inhibitor->reaction prep_reagents Prepare kinase, substrate, and ATP solution prep_reagents->reaction detection Stop reaction and quantify substrate phosphorylation reaction->detection analysis Calculate % inhibition and plot dose-response curve detection->analysis ic50 Determine IC50 value analysis->ic50

Caption: Workflow for determining kinase inhibitor IC50 values.

References

Olomoucin: A Technical Guide to its Application in Cell Cycle Regulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Olomoucin, a purine (B94841) analogue and first-generation cyclin-dependent kinase (CDK) inhibitor, as a tool for studying cell cycle regulation. This compound competitively inhibits the ATP-binding site of several CDKs, primarily targeting CDK1 and CDK2, which are pivotal for the G1/S and G2/M transitions of the cell cycle.[1][2] This document details its mechanism of action, summarizes its inhibitory activity, and provides comprehensive experimental protocols for its application in cell cycle analysis. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their studies of cell cycle control and for preliminary investigations in drug development.

Introduction to this compound

This compound, with the chemical name 2-(2-hydroxyethylamino)-6-benzylamino-9-methylpurine, was one of the first small molecules identified to selectively inhibit CDK activity.[1] Its discovery and characterization paved the way for the development of a new class of anti-proliferative agents. By targeting the fundamental machinery of cell division, this compound serves as a valuable chemical probe to dissect the intricate signaling pathways that govern cell cycle progression. Its ability to induce cell cycle arrest at specific checkpoints allows for the synchronization of cell populations and the detailed study of phase-specific cellular events.[1][3]

Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of cyclin-dependent kinases.[1] CDKs are a family of serine/threonine kinases that, when complexed with their regulatory cyclin partners, phosphorylate a wide array of protein substrates to drive the cell through the different phases of the cell cycle.[2] this compound targets the ATP-binding pocket of these kinases, preventing the transfer of phosphate (B84403) from ATP to their substrates.[1] The primary targets of this compound are CDK1 (also known as Cdc2) and CDK2.[2][4]

  • Inhibition of CDK2: CDK2, in association with cyclin E and cyclin A, is crucial for the transition from the G1 phase to the S phase (G1/S transition) and for the progression through the S phase. By inhibiting CDK2, this compound prevents the phosphorylation of key substrates such as the Retinoblastoma protein (pRb), leading to a G1 arrest.[1]

  • Inhibition of CDK1: CDK1, complexed with cyclin B, forms the Maturation-Promoting Factor (MPF), which is essential for the entry into mitosis (G2/M transition).[5] this compound's inhibition of CDK1 activity results in a cell cycle block at the G2/M boundary.[4][6]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against various kinases and its anti-proliferative effects have been measured in several cell lines. This data is crucial for designing experiments with appropriate concentrations.

Table 1: Inhibitory Concentration (IC50) of this compound against Various Kinases
Kinase TargetCyclin PartnerIC50 (µM)
CDK1 (Cdc2)Cyclin B7[7][8]
CDK2Cyclin A7[7][8]
CDK2Cyclin E7[7][8]
CDK5p353[7][8]
ERK1 (p44 MAPK)-25[7][8]
CDK4Cyclin D119.8 (for Olomoucine II)[9]
CDK7Cyclin H0.45 (for Olomoucine II)[9]
CDK9Cyclin T0.06 (for Olomoucine II)[9]

Note: Olomoucine II is a derivative of this compound with different potency.

Table 2: Anti-proliferative Activity (EC50/GI50) of this compound in Human Cancer Cell Lines
Cell LineCancer TypeEC50/GI50 (µM)
KB 3-1Cervical Carcinoma45[4]
MDA-MB-231Breast Cancer75[4]
Evsa-TBreast Cancer85[4]
A-431Skin Carcinoma16.6[8]
A549Lung Carcinoma130[8]
HeLa S3Cervical Carcinoma65[7]
K562Chronic Myelogenous Leukemia145[7]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Dissolve the this compound powder in anhydrous, sterile-filtered DMSO to a final concentration of 10-50 mM. For example, to prepare a 10 mM stock solution, dissolve 2.98 mg of this compound (Molecular Weight: 298.35 g/mol ) in 1 mL of DMSO.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. The stock solution is stable for at least one month when stored at -20°C and for up to six months at -80°C.[7]

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to minimize solvent-induced toxicity. Always include a vehicle control (DMSO alone) in your experiments.

In Vitro CDK2 Kinase Assay

Objective: To determine the inhibitory effect of this compound on CDK2 activity in a cell-free system.

Materials:

  • Recombinant human CDK2/Cyclin A or CDK2/Cyclin E enzyme

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Substrate (e.g., Histone H1 peptide)

  • ATP (radiolabeled [γ-³²P]ATP for radiometric assay, or unlabeled ATP for luminescence-based assay)

  • This compound stock solution

  • 96-well plates

  • Incubator

  • Detection system (e.g., scintillation counter, luminometer)

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the diluted this compound or vehicle control (DMSO).

  • Add the recombinant CDK2/Cyclin enzyme diluted in kinase assay buffer to each well.

  • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction. The method of termination depends on the detection method:

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper and wash away unincorporated [γ-³²P]ATP.

    • Luminescence-based Assay (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP.

  • Quantify the kinase activity:

    • Radiometric Assay: Measure the incorporated radioactivity using a scintillation counter.

    • Luminescence-based Assay: Add a detection reagent that converts the ADP produced to ATP, and measure the luminescence generated by a luciferase reaction.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

  • Allow cells to adhere and grow overnight.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization. Collect both adherent and floating cells to include any apoptotic cells.

  • Wash the cells with PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in a small volume of PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.

  • Incubate the cells at -20°C for at least 2 hours for fixation. Cells can be stored at this stage for several weeks.

  • Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.

  • Resuspend the cells in PI staining solution containing RNase A. The RNase A is essential to degrade RNA, which can also be stained by PI.[6]

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and detect the emission at a wavelength greater than 600 nm.[6]

  • Collect data from at least 10,000 events per sample.

  • Analyze the cell cycle distribution using appropriate software to generate a DNA content histogram. This will show the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Proteins

Objective: To assess the effect of this compound on the expression and phosphorylation status of key cell cycle regulatory proteins, such as pRb and CDK1.

Materials:

  • Cells treated with this compound (as in the flow cytometry protocol)

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pRb, anti-phospho-pRb, anti-CDK1, anti-Cyclin B1, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • After this compound treatment, wash the cells with ice-cold PBS.

  • Lyse the cells by adding ice-cold RIPA buffer with inhibitors.

  • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[5]

  • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL reagent and capture the signal with an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.

Visualizations

Signaling Pathway of this compound Action

Olomoucin_Pathway G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition CDK2_CyclinE CDK2 / Cyclin E pRb_E2F pRb-E2F Complex CDK2_CyclinE->pRb_E2F Phosphorylates CDK2_CyclinA CDK2 / Cyclin A CDK2_CyclinA->pRb_E2F Phosphorylates CDK1_CyclinB CDK1 / Cyclin B Mitotic_Events Mitotic Events CDK1_CyclinB->Mitotic_Events Phosphorylates Substrates E2F E2F pRb_E2F->E2F S_Phase_Genes S Phase Genes E2F->S_Phase_Genes S_Phase_Genes->S Mitotic_Events->M This compound This compound This compound->CDK2_CyclinE This compound->CDK2_CyclinA This compound->CDK1_CyclinB

Caption: this compound inhibits CDK1 and CDK2, blocking G1/S and G2/M transitions.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow Start Seed Cells Treat Treat with this compound or Vehicle (DMSO) Start->Treat Harvest Harvest Cells (Trypsinization) Treat->Harvest Wash_PBS Wash with PBS Harvest->Wash_PBS Fix Fix in 70% Ethanol Wash_PBS->Fix Stain Stain with Propidium Iodide (containing RNase A) Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Result Cell Cycle Profile (%G1, %S, %G2/M) Analyze->Result

Caption: Workflow for analyzing cell cycle effects of this compound via flow cytometry.

Logical Relationship of CDK Inhibition to Cell Cycle Arrest

Logical_Relationship This compound This compound Treatment Inhibition Inhibition of CDK1 and CDK2 This compound->Inhibition pRb Reduced pRb Phosphorylation Inhibition->pRb Mitotic_Substrates Reduced Phosphorylation of Mitotic Substrates Inhibition->Mitotic_Substrates G1_Arrest G1 Phase Arrest pRb->G1_Arrest G2M_Arrest G2/M Phase Arrest Mitotic_Substrates->G2M_Arrest

Caption: How this compound's CDK inhibition leads to cell cycle arrest.

Conclusion

This compound remains a cornerstone tool for cell cycle research. Its well-characterized inhibitory profile against key CDKs provides a reliable method for inducing cell cycle arrest and synchronizing cell populations. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound to investigate the molecular mechanisms of cell cycle control and to explore its potential as a scaffold for the development of novel anti-cancer therapeutics. While more potent and selective CDK inhibitors have since been developed, the foundational knowledge gained from studies involving this compound continues to be invaluable to the field.

References

Early Studies on Olomoucine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on Olomoucine and its derivatives, a class of purine (B94841) analogues that were among the first identified inhibitors of cyclin-dependent kinases (CDKs). This document provides a comprehensive overview of their mechanism of action, inhibitory profiles, and the experimental methodologies used in their initial characterization. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate understanding.

Introduction to Olomoucine and its Derivatives

Olomoucine was one of the first small molecules identified as a potent inhibitor of CDKs, key enzymes that regulate the progression of the eukaryotic cell cycle. As an ATP-competitive inhibitor, Olomoucine provided a crucial tool for dissecting the roles of different CDKs in cell cycle control and emerged as a lead compound for the development of more potent and selective CDK inhibitors.[1][2] Subsequent structure-activity relationship studies led to the synthesis of several derivatives, most notably Roscovitine (B1683857) (also known as Seliciclib or CYC202) and later, Olomoucine II, which exhibited improved potency and selectivity.[3] These early investigations laid the groundwork for the development of CDK inhibitors as potential therapeutic agents for cancer and other proliferative disorders.

Quantitative Data: Inhibitory Profiles

The following tables summarize the in vitro inhibitory activities of Olomoucine and its key derivatives against various cyclin-dependent kinases and their effects on cancer cell line proliferation from early studies.

Table 1: In Vitro Inhibitory Activity (IC50) of Olomoucine and Derivatives Against Cyclin-Dependent Kinases

CompoundCDK1/cyclin B (cdc2)CDK2/cyclin ACDK2/cyclin ECDK4/cyclin D1CDK5/p35CDK7/cyclin HCDK9/cyclin TERK1/p44 MAP kinaseReference
Olomoucine 7 µM7 µM7 µM>100 µM3 µM--25 µM[1][2]
Roscovitine 0.65 µM0.7 µM0.7 µM>100 µM0.16 - 0.2 µM0.8 µM~0.7 µM>10 µM[3][4][5]
Olomoucine II 7.6 µM-0.1 µM19.8 µM-0.45 µM0.06 µM-

Note: IC50 values can vary between different assay conditions and enzyme sources.

Table 2: Anti-proliferative Activity of Olomoucine and Roscovitine in Human Cancer Cell Lines

CompoundCell Line PanelAverage IC50 for Growth InhibitionReference
Olomoucine National Cancer Institute (NCI) 60 cell line panel60.3 µM
Roscovitine National Cancer Institute (NCI) 60 cell line panel16 µM

Signaling Pathways and Mechanism of Action

Olomoucine and its derivatives exert their biological effects primarily by inhibiting the kinase activity of CDKs. By competing with ATP for the binding site on the kinase, these compounds prevent the phosphorylation of key substrates required for cell cycle progression. The primary targets, CDK1 and CDK2, are crucial for the G1/S and G2/M transitions. Inhibition of these kinases leads to cell cycle arrest at these checkpoints.

Cell_Cycle_Inhibition_by_Olomoucine G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1 CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G2 Olomoucine Olomoucine & Derivatives Olomoucine->CDK2_CyclinE Olomoucine->CDK2_CyclinA Olomoucine->CDK1_CyclinB

Simplified Eukaryotic Cell Cycle and Points of Inhibition.

A key downstream effector of CDK2 is the Retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F transcription factor, sequestering it and preventing the transcription of genes required for S-phase entry. Upon phosphorylation by CDK2, pRb releases E2F, allowing for cell cycle progression. Olomoucine and its derivatives, by inhibiting CDK2, prevent the hyperphosphorylation of pRb, thus maintaining it in its active, growth-suppressive state.[6]

pRb_Phosphorylation_Pathway CDK2_CyclinE CDK2-Cyclin E pRb_E2F pRb-E2F Complex (Growth Arrest) CDK2_CyclinE->pRb_E2F Phosphorylates pRb pRb_p Phosphorylated pRb pRb_E2F->pRb_p E2F Free E2F pRb_E2F->E2F pRb_p->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Olomoucine Olomoucine & Derivatives Olomoucine->CDK2_CyclinE Inhibits

Inhibition of pRb Phosphorylation by Olomoucine.

Experimental Protocols

Detailed methodologies for key experiments cited in early studies are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of a CDK inhibitor.

Materials:

  • Recombinant human CDK/cyclin enzyme (e.g., CDK2/Cyclin A)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Substrate (e.g., Histone H1 peptide)

  • [γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit

  • Olomoucine or derivative stock solution in DMSO

  • 96-well assay plates

  • Phosphocellulose paper and wash buffer (for radiometric assay)

  • Plate reader (scintillation counter or luminometer)

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of Olomoucine or its derivative in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Assay Reaction Setup: In a 96-well plate, add the following in order:

    • Kinase assay buffer

    • Diluted inhibitor or DMSO (vehicle control)

    • Recombinant CDK/cyclin enzyme

    • Substrate

  • Initiation of Reaction: Start the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for the radiometric method).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 20-30 minutes).

  • Termination and Detection:

    • Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Luminescence-based Assay (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Measure the luminescence using a plate reader.[7]

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using a dose-response curve fitting model.

Cell Viability/Proliferation Assay (MTS Assay)

This protocol is used to determine the effect of Olomoucine on the metabolic activity and proliferation of cancer cell lines.

Materials:

  • Human cancer cell line (e.g., a member of the NCI-60 panel)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Olomoucine or derivative stock solution in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Olomoucine or its derivative in a complete culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).[8][9][10]

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[8][9][10]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only wells). Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells. Plot the percentage of viability versus the compound concentration to determine the EC50 or IC50 value for cell growth inhibition.[11]

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with a CDK inhibitor.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Olomoucine or derivative stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentrations of Olomoucine or its derivative for a specific duration (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with PBS.

  • Fixation: Resuspend the cells in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice or at -20°C for at least 30 minutes.[12]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.[12][13]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes or at 4°C overnight.[12]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14][15]

Experimental_Workflow start Start: Cell Culture treat Treat cells with Olomoucine or Vehicle Control start->treat harvest Harvest Cells treat->harvest split harvest->split fix Fixation (e.g., Ethanol) split->fix lyse Cell Lysis split->lyse stain DNA Staining (e.g., Propidium Iodide) fix->stain flow Flow Cytometry Analysis stain->flow analyze_cycle Analyze Cell Cycle Distribution flow->analyze_cycle protein Protein Quantification lyse->protein sds SDS-PAGE protein->sds transfer Western Blot Transfer sds->transfer probe Probe with Antibodies (e.g., anti-pRb, anti-CDK1) transfer->probe detect Detection probe->detect analyze_protein Analyze Protein Levels/ Phosphorylation detect->analyze_protein

General Experimental Workflow for Olomoucine Studies.
Western Blot Analysis of pRb Phosphorylation

This protocol is for assessing the phosphorylation status of the Retinoblastoma protein (pRb) in cells treated with Olomoucine.

Materials:

  • Treated cell pellets (from section 4.3)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-pRb, anti-total-pRb, anti-loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cell pellets in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[16][17]

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[16][17]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the ECL substrate. Visualize the protein bands using an imaging system.[16]

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total pRb, normalized to the loading control.

Conclusion

The early studies on Olomoucine and its derivatives were pivotal in establishing the therapeutic potential of targeting cyclin-dependent kinases. These initial investigations not only provided a deeper understanding of the cell cycle but also paved the way for the development of a new class of anti-cancer drugs. The methodologies and quantitative data presented in this guide offer a valuable resource for researchers in the field of drug discovery and cell cycle biology, providing a solid foundation for future research and development efforts.

References

Olomoucine's Inhibition of DNA Synthesis in Lymphocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olomoucine, a purine (B94841) derivative, is a potent inhibitor of cyclin-dependent kinases (CDKs), playing a crucial role in the regulation of the cell cycle. This technical guide delves into the core mechanism of Olomoucine's action, specifically its inhibitory effect on DNA synthesis in lymphocytes. By targeting key regulators of the G1/S transition, Olomoucine induces cell cycle arrest, preventing the proliferation of these immune cells. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on Olomoucine's efficacy, and detailed experimental protocols for studying its effects.

Introduction

Lymphocyte proliferation is a fundamental process in the adaptive immune response, characterized by rapid clonal expansion upon antigen recognition. This process is tightly regulated by the cell cycle machinery, with cyclin-dependent kinases (CDKs) acting as key drivers. Dysregulation of lymphocyte proliferation is implicated in various pathologies, including autoimmune diseases and lymphoid malignancies. Olomoucine has emerged as a valuable tool for studying and potentially controlling these processes due to its specific inhibitory action on CDKs.

This guide will explore the molecular basis of Olomoucine's inhibitory effect on lymphocyte DNA synthesis, focusing on its interaction with the cell cycle machinery.

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

Olomoucine exerts its biological effects by acting as a competitive inhibitor of ATP binding to the catalytic subunit of several CDKs.[1] This inhibition prevents the phosphorylation of key substrates required for cell cycle progression. The primary targets of Olomoucine relevant to the G1/S transition in lymphocytes are:

  • Cyclin-dependent kinase 2 (CDK2): In complex with cyclin E and subsequently cyclin A, CDK2 is essential for the transition from the G1 to the S phase of the cell cycle.[2] It phosphorylates and inactivates the Retinoblastoma protein (Rb), releasing the E2F transcription factor to activate genes required for DNA replication.

  • Cyclin-dependent kinase 1 (CDC2/CDK1): While primarily known for its role in the G2/M transition, CDK1 activity is also implicated in the G1/S transition in some cell types.[1]

By inhibiting these CDKs, Olomoucine effectively blocks the signaling cascade that leads to the initiation of DNA synthesis, resulting in a G1 phase cell cycle arrest.[1]

Quantitative Data: Inhibitory Effects of Olomoucine

The efficacy of Olomoucine in inhibiting lymphocyte proliferation and its target kinases has been quantified in various studies.

Table 1: Inhibition of DNA Synthesis in IL-2-Stimulated T Lymphocytes (CTLL-2) by Olomoucine.[3]
Olomoucine Concentration (µM)[3H]-Thymidine Incorporation (% of Control)
0100
10~60
100~20
1000~5

Data extracted and estimated from graphical representation in Abraham et al., 1995.

Table 2: IC50 Values of Olomoucine for Key Cyclin-Dependent Kinases.
Kinase ComplexIC50 (µM)
cdc2/cyclin B7
cdk2/cyclin A7
cdk2/cyclin E7

Signaling Pathways and Experimental Workflows

Signaling Pathway of G1/S Transition Inhibition by Olomoucine

The following diagram illustrates the key events of the G1/S transition in lymphocytes and the point of intervention by Olomoucine.

G1_S_Transition_Inhibition cluster_G1 G1 Phase Mitogenic_Signal Mitogenic Signal (e.g., IL-2) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signal->CyclinD_CDK46 activates Rb_E2F_inactive Rb-E2F Complex (Inactive) CyclinD_CDK46->Rb_E2F_inactive phosphorylates Rb_p p-Rb Rb_E2F_inactive->Rb_p E2F E2F (Active) Rb_p->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription of Cyclin E DNA_Synthesis DNA Synthesis (S Phase Entry) E2F->DNA_Synthesis activates genes for CyclinE_CDK2->Rb_p CyclinE_CDK2->DNA_Synthesis promotes G1_Arrest G1 Phase Arrest CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->DNA_Synthesis maintains Olomoucine Olomoucine Olomoucine->CyclinE_CDK2 Olomoucine->CyclinA_CDK2 inhibits

Caption: Olomoucine inhibits CDK2, preventing Rb hyper-phosphorylation and subsequent DNA synthesis.

Experimental Workflow: [3H]-Thymidine Incorporation Assay

This diagram outlines the typical workflow for assessing the effect of Olomoucine on lymphocyte proliferation.

Thymidine_Incorporation_Workflow Start Start: Isolate Lymphocytes Stimulate Stimulate with Mitogen (e.g., IL-2 or PHA) Start->Stimulate Add_Olomoucine Add varying concentrations of Olomoucine Stimulate->Add_Olomoucine Incubate_1 Incubate for 24-48 hours Add_Olomoucine->Incubate_1 Pulse_Label Pulse-label with [3H]-Thymidine (4-18 hours) Incubate_1->Pulse_Label Harvest Harvest cells onto filter mats Pulse_Label->Harvest Scintillation Measure radioactivity with a scintillation counter Harvest->Scintillation Analyze Analyze Data: Calculate % inhibition Scintillation->Analyze

Caption: Workflow for measuring Olomoucine's effect on lymphocyte DNA synthesis.

Experimental Protocols

[3H]-Thymidine Incorporation Assay for Lymphocyte Proliferation

This protocol is a generalized procedure for measuring the inhibitory effect of Olomoucine on mitogen-stimulated lymphocyte proliferation.

Materials:

  • Isolated primary lymphocytes or a lymphocyte cell line (e.g., CTLL-2)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)

  • Mitogen (e.g., Interleukin-2 (IL-2) for CTLL-2, or Phytohemagglutinin (PHA) for primary T cells)

  • Olomoucine stock solution (dissolved in DMSO)

  • [3H]-Thymidine (1 mCi/mL)

  • 96-well cell culture plates

  • Cell harvester

  • Glass fiber filter mats

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed lymphocytes in a 96-well plate at a density of 1-5 x 104 cells per well in 100 µL of complete culture medium.

  • Mitogen Stimulation: Add the appropriate mitogen to each well to stimulate proliferation. For CTLL-2 cells, IL-2 is typically used. For primary lymphocytes, PHA can be used. Include unstimulated control wells.

  • Olomoucine Treatment: Immediately after mitogen stimulation, add varying concentrations of Olomoucine to the designated wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Pulse-Labeling: Add 1 µCi of [3H]-Thymidine to each well and incubate for an additional 4 to 18 hours.

  • Cell Harvesting: Harvest the cells onto glass fiber filter mats using a cell harvester. This process lyses the cells and traps the DNA containing the incorporated [3H]-Thymidine onto the filter.

  • Radioactivity Measurement: Dry the filter mats and place them in scintillation vials with scintillation fluid. Measure the amount of incorporated radioactivity using a scintillation counter. The output is typically in counts per minute (CPM).

  • Data Analysis: Calculate the percentage of inhibition for each Olomoucine concentration relative to the mitogen-stimulated control.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of lymphocytes treated with Olomoucine.

Materials:

  • Lymphocytes treated with Olomoucine as described above.

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Washing: Harvest the cells from the culture plate and wash them twice with cold PBS by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of Olomoucine-treated cells to the control cells.

Conclusion

Olomoucine serves as a powerful inhibitor of lymphocyte DNA synthesis through its targeted inhibition of key cyclin-dependent kinases, primarily CDK2. This action leads to a G1 phase cell cycle arrest, preventing the proliferation of lymphocytes. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the intricate mechanisms of cell cycle control in the immune system and to explore the therapeutic potential of CDK inhibitors in various disease contexts.

References

The Anti-Inflammatory Properties of Olomoucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olomoucine (B1683950), a purine (B94841) analogue initially recognized for its role as a cyclin-dependent kinase (CDK) inhibitor, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying Olomoucine's anti-inflammatory effects, with a primary focus on its modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document summarizes the available quantitative data on its inhibitory activities, details the experimental protocols used to elucidate its effects, and provides visual representations of the involved signaling cascades to support further research and drug development efforts in the field of inflammation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of a wide range of diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The search for novel anti-inflammatory agents with specific mechanisms of action is therefore of paramount importance.

Olomoucine (2-(2-hydroxyethylamino)-6-benzylamino-9-methylpurine) is a synthetic compound that competitively inhibits the ATP-binding site of several cyclin-dependent kinases (CDKs), including CDK1, CDK2, and CDK5.[1] Initially investigated for its anti-proliferative and anti-cancer effects due to its ability to induce cell cycle arrest, a growing body of evidence has highlighted its potent anti-inflammatory capabilities.[2][3] This guide delves into the core mechanisms of Olomoucine's anti-inflammatory action, presenting key data and experimental methodologies for the scientific community.

Mechanism of Action: Inhibition of Pro-Inflammatory Signaling

The anti-inflammatory effects of Olomoucine are primarily attributed to its inhibition of CDKs, which in turn modulates downstream signaling pathways crucial for the inflammatory response. The most well-documented of these is the NF-κB pathway, a central regulator of inflammation.

Downregulation of the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[2]

Olomoucine has been shown to suppress NF-κB activation.[2][3] This is achieved, at least in part, through the reduction of IKK phosphorylation.[2] By inhibiting IKK activation, Olomoucine prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of pro-inflammatory genes. Furthermore, studies have indicated that Olomoucine can also reduce the expression of the p65 subunit of NF-κB itself.[2]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) pathways, are also key regulators of inflammation. These pathways are activated by various inflammatory stimuli and control the production of pro-inflammatory cytokines and mediators.

Research has demonstrated that Olomoucine can reduce the phosphorylation of p38 and JNK, indicating an inhibitory effect on these MAPK pathways.[2] This inhibition likely contributes to the overall anti-inflammatory profile of Olomoucine by suppressing the expression of MAPK-dependent inflammatory genes.

Quantitative Data on Anti-Inflammatory Effects

The following table summarizes the key quantitative data regarding the inhibitory properties of Olomoucine on various kinases and inflammatory markers.

Target/MarkerIC50/EffectCell Type/SystemReference
Kinase Inhibition
CDK1/cyclin B7 µMIn vitro kinase assay[1]
CDK2/cyclin A7 µMIn vitro kinase assay[1]
CDK2/cyclin E7 µMIn vitro kinase assay[1]
CDK5/p353 µMIn vitro kinase assay[1]
ERK1/p44 MAP kinase25 µMIn vitro kinase assay[1]
Anti-inflammatory Activity
Nitric Oxide (NO) ProductionInhibition observed with 75 µM OlomoucineLPS-stimulated RAW264.7 macrophages[2]
iNOS Promoter ActivityReduction observedLPS-stimulated RAW264.7 macrophages[2]
NF-κB Reporter ActivityDecrease observedLPS-stimulated RAW264.7 macrophages[2]
TNF-α mRNA ExpressionSignificant reduction with Olomoucine treatmentLPS-stimulated RAW264.7 macrophages[2]
IL-1α mRNA ExpressionSignificant reduction with Olomoucine treatmentLPS-stimulated RAW264.7 macrophages[2]
IL-6 mRNA ExpressionSignificant reduction with Olomoucine treatmentLPS-stimulated RAW264.7 macrophages[2]
p65 (NF-κB subunit) ExpressionReduction in both mRNA and protein levelsRAW264.7 macrophages[2]
Phosphorylation of p38Reduction observedRAW264.7 macrophages[2]
Phosphorylation of JNKReduction observedRAW264.7 macrophages[2]
Phosphorylation of IKKReduction observedRAW264.7 macrophages[2]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of Olomoucine's anti-inflammatory properties.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For inflammatory stimulation, cells are treated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL. For inhibition studies, cells are pre-incubated with Olomoucine (e.g., 75 µM) for a specified time (e.g., 24 hours) prior to LPS stimulation.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: Nitrite (B80452), a stable metabolite of NO, is measured as an indicator of NO production.

  • Procedure:

    • RAW264.7 cells are seeded in a 96-well plate and treated with Olomoucine and/or LPS as described above.

    • After the incubation period, 100 µL of the cell culture supernatant is collected.

    • 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to the supernatant.

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance at 540 nm is measured using a microplate reader.

    • The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite.

Western Blot Analysis for Protein Expression and Phosphorylation
  • Principle: To detect the levels of specific proteins (e.g., iNOS, p65 subunit of NF-κB) and their phosphorylation status (e.g., phospho-p38, phospho-JNK, phospho-IKK).

  • Procedure:

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies against the target proteins overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry analysis is performed to quantify the protein bands, with a loading control (e.g., β-actin or GAPDH) used for normalization.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis
  • Principle: To measure the mRNA levels of pro-inflammatory genes (e.g., TNF-α, IL-1α, IL-6, iNOS).

  • Procedure:

    • Total RNA is extracted from treated cells using a suitable RNA isolation kit.

    • The concentration and purity of the RNA are determined by spectrophotometry.

    • First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

    • The cDNA is then used as a template for PCR amplification with gene-specific primers.

    • The PCR products are resolved by agarose (B213101) gel electrophoresis and visualized with a DNA stain (e.g., ethidium (B1194527) bromide).

    • The intensity of the bands is quantified, and the expression of the target genes is normalized to a housekeeping gene (e.g., GAPDH).

Luciferase Reporter Assay for Promoter Activity
  • Principle: To measure the transcriptional activity of promoters containing response elements for specific transcription factors, such as NF-κB or the iNOS promoter.

  • Procedure:

    • Cells are transiently co-transfected with a luciferase reporter plasmid (containing the promoter of interest upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

    • After transfection, cells are treated with Olomoucine and/or LPS.

    • Cells are then lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Olomoucine and a typical experimental workflow.

Olomoucine_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex MyD88->IKK_complex Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation Olomoucine Olomoucine Olomoucine->IKK_complex Inhibits (via CDK inhibition) CDKs CDKs (CDK1, CDK2, etc.) Olomoucine->CDKs Inhibits CDKs->IKK_complex Activates? DNA DNA NFkB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_genes Transcription

Caption: Olomoucine's inhibition of the NF-κB signaling pathway.

Olomoucine_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory_Stimuli->Receptor Upstream_Kinases Upstream Kinases Receptor->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylates JNK JNK Upstream_Kinases->JNK Phosphorylates Phospho_p38 p-p38 (Active) p38_MAPK->Phospho_p38 Phospho_JNK p-JNK (Active) JNK->Phospho_JNK Transcription_Factors Transcription Factors (e.g., AP-1) Phospho_p38->Transcription_Factors Phospho_JNK->Transcription_Factors Olomoucine Olomoucine Olomoucine->p38_MAPK Inhibits Phosphorylation Olomoucine->JNK Inhibits Phosphorylation CDKs CDKs Olomoucine->CDKs Inhibits DNA DNA Transcription_Factors->DNA Inflammatory_Response Inflammatory Response DNA->Inflammatory_Response Transcription

Caption: Olomoucine's modulation of the MAPK signaling pathway.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed RAW264.7 cells in 96-well plate Pre_incubation Pre-incubate with Olomoucine (75 µM) for 24 hours Seed_Cells->Pre_incubation Stimulation Stimulate with LPS (1 µg/mL) Pre_incubation->Stimulation Collect_Supernatant Collect Supernatant Stimulation->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Calculate_Concentration Calculate Nitrite Concentration Measure_Absorbance->Calculate_Concentration

Caption: Experimental workflow for NO production measurement.

Conclusion

Olomoucine presents a compelling profile as an anti-inflammatory agent, primarily through its well-established role as a CDK inhibitor. Its ability to downregulate the NF-κB and MAPK signaling pathways provides a solid mechanistic basis for its observed effects on reducing the production of key inflammatory mediators such as nitric oxide and pro-inflammatory cytokines. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of Olomoucine and other CDK inhibitors in the context of inflammatory diseases. Future investigations could focus on its efficacy in in vivo models of inflammation and the precise interplay between different CDKs and inflammatory signaling cascades.

References

Olomoucin's potential neuroprotective effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Neuroprotective Potential of Olomoucine (B1683950)

Executive Summary

Olomoucine, a purine-based inhibitor of cyclin-dependent kinases (CDKs), has emerged as a compound of significant interest for its neuroprotective properties. Initially developed for its anti-mitotic and anti-cancer activities, research has unveiled its potential in mitigating neuronal damage across various pathological contexts, including neuroinflammation, apoptosis, and excitotoxicity. This technical guide provides a comprehensive overview of the core mechanisms underlying Olomoucine's neuroprotective effects, supported by quantitative data from key in vitro and in vivo studies. Detailed experimental protocols are provided to facilitate the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear, conceptual framework for researchers, scientists, and drug development professionals. The evidence presented herein underscores the therapeutic potential of targeting cell cycle machinery in neurological disorders and positions Olomoucine as a valuable tool for further investigation in the field of neuropharmacology.

Introduction

Neurodegenerative diseases and acute neural injuries are characterized by the progressive loss of neuronal structure and function. A growing body of evidence suggests that aberrant re-activation of the cell cycle in terminally differentiated neurons is a common pathological feature preceding apoptosis. Olomoucine is a competitive inhibitor for the ATP-binding site of several key kinases, primarily cyclin-dependent kinases that regulate cell cycle progression.[1][2] Its ability to arrest the cell cycle at the G1/S and G2/M transitions forms the basis of its neuroprotective action, which extends to anti-inflammatory and anti-apoptotic effects on both neurons and glial cells.[2][3]

Core Mechanism of Action: CDK Inhibition

Olomoucine's primary mechanism is the inhibition of cyclin-dependent kinases. By competing with ATP for the kinase binding site, it effectively halts the phosphorylation events necessary for cell cycle progression.[1][2] Its inhibitory activity is most potent against CDKs involved in cell cycle regulation and neuronal function.

Table 1: Kinase Inhibitory Activity of Olomoucine

Kinase Target IC50 Value (µM) Reference
CDK5/p35 3 [1][4]
CDC2/cyclin B 7 [1][4]
Cdk2/cyclin A 7 [1][4]
Cdk2/cyclin E 7 [1][4]

| ERK1/p44 MAP kinase | 25 |[1][4] |

Neuroprotective Effects of Olomoucine

The neuroprotective properties of Olomoucine are multifaceted, primarily revolving around its ability to modulate neuroinflammation and inhibit neuronal apoptosis.

Anti-Inflammatory Effects

Neuroinflammation, largely mediated by glial cells such as microglia and astrocytes, is a critical component of neurodegenerative pathology. Olomoucine has been shown to suppress inflammatory responses in these cells.

  • Inhibition of Pro-inflammatory Mediators : In lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophages and BV2 microglial cells, Olomoucine diminishes the production of nitric oxide (NO) and the expression of pro-inflammatory genes and cytokines.[5][6][7] This effect is achieved by reducing the transcription and protein levels of inducible nitric oxide synthase (iNOS).[5][7]

  • Down-regulation of NF-κB Signaling : A key mechanism for its anti-inflammatory action is the attenuation of Nuclear Factor kappaB (NF-κB) activation. Olomoucine reduces iNOS promoter activity and alleviates NF-κB-mediated transcriptional activation.[5][6][7] This process is linked to the down-regulation of the p65 subunit of NF-κB.[5][7] The transcription factor E2F1 also appears to be implicated in this pathway.[5]

Anti-Apoptotic Effects

Olomoucine protects neurons from various apoptotic stimuli by interfering with cell death signaling pathways.

  • Inhibition of Camptothecin-Induced Apoptosis : Olomoucine effectively suppresses apoptosis induced by the DNA topoisomerase inhibitor camptothecin (B557342) in PC12 cells, sympathetic neurons, and cerebral cortical neurons.[8][9] The IC50 for inhibiting camptothecin-induced death in sympathetic neurons is approximately 50 μM.[8]

  • Mitochondrial Protection : In BV2 microglial cells, Olomoucine prevents NO-induced mitochondrial disruption, including the loss of mitochondrial membrane potential and the release of cytochrome c.[6] This is achieved through the significant down-regulation of the pro-apoptotic Bcl-2 family protein, Bcl2/adenovirus E1B 19-kDa-interacting protein 3 (BNIP3).[6]

  • In Vivo Apoptosis Reduction : In a rat model of spinal cord injury, administration of Olomoucine (3 mg/kg/day) significantly attenuated the number of apoptotic neurons.[1]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative findings from key in vitro and in vivo studies investigating Olomoucine's neuroprotective potential.

Table 2: Summary of In Vitro Neuroprotective Effects

Cell Line Insult/Model Olomoucine Concentration Key Outcome(s) Reference
RAW264.7 Macrophages Lipopolysaccharide (LPS) 75 µM Arrested cell proliferation; Reduced NO production; Diminished pro-inflammatory gene expression. [5]
BV2 Microglial Cells LPS and Nitric Oxide (NO) Not specified Alleviated cell death; Reduced NO generation; Inhibited pro-inflammatory cytokine expression; Reduced mitochondrial disruption. [6]
Rat Sympathetic Neurons Camptothecin (10 µM) IC50 ≈ 50 µM Inhibited camptothecin-induced neuronal death. [8]

| Human Cancer Cell Lines (KB 3-1, MDA-MB-231, Evsa-T) | Proliferation Assay | EC50 = 45-85 µM | Inhibited cell growth. |[10] |

Table 3: Summary of In Vivo Neuroprotective Effects

Animal Model Injury/Disease Model Dosage & Administration Key Outcome(s) Reference
Sprague-Dawley Rats Photothrombotic Stroke 1 h and 24 h post-stroke Improved recovery in a skilled reaching test; Reduced vimentin (B1176767) content (astrocyte protein). [11]

| Rats | Spinal Cord Injury (SCI) | 3 mg/kg/day | Suppressed microglial proliferation; Reduced pro-inflammatory cytokines; Attenuated number of apoptotic neurons; Improved locomotion function recovery. |[1][12] |

Signaling Pathways and Experimental Workflows

Visual diagrams provide a simplified overview of the complex biological processes and experimental designs.

G cluster_0 Anti-Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates NFkB_p65 NF-κB (p65) IKK->NFkB_p65 activates Nucleus Nucleus NFkB_p65->Nucleus translocates ProInflam_Genes Pro-inflammatory Genes (iNOS, TNF-α) Nucleus->ProInflam_Genes upregulates CDKs CDKs CDKs->IKK phosphorylates (required for activation) Olomoucine Olomoucine Olomoucine->CDKs inhibits

Caption: Olomoucine's anti-inflammatory mechanism via CDK and NF-κB inhibition.

G cluster_1 Anti-Apoptotic Signaling Apoptotic_Stimulus Apoptotic Stimulus (e.g., NO, Camptothecin) BNIP3 BNIP3 Apoptotic_Stimulus->BNIP3 upregulates Mitochondria Mitochondria BNIP3->Mitochondria induces disruption Cytochrome_C Cytochrome c Release Mitochondria->Cytochrome_C Apoptosis Apoptosis Cytochrome_C->Apoptosis triggers Olomoucine Olomoucine Olomoucine->BNIP3 down-regulates G cluster_2 General In Vitro Experimental Workflow A 1. Cell Culture (e.g., BV2 microglia, primary neurons) B 2. Treatment Groups - Control - Toxin/Insult only - Toxin + Olomoucine - Olomoucine only A->B C 3. Induce Neurotoxicity (e.g., LPS, Camptothecin, NO donor) B->C D 4. Incubation (Time-course) C->D E 5. Assay for Neuroprotection D->E F Endpoint Analysis - Cell Viability (MTT/LDH) - Apoptosis (TUNEL/Caspase) - Inflammation (Griess/ELISA) - Protein Levels (Western Blot) - Gene Expression (RT-qPCR) E->F

References

Initial Findings on the Anti-Tumor Activity of Olomoucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial findings regarding the anti-tumor properties of olomoucine (B1683950), a first-generation cyclin-dependent kinase (CDK) inhibitor. This document details its mechanism of action, summarizes key quantitative data on its efficacy, provides detailed experimental protocols for its evaluation, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

Olomoucine, a purine (B94841) analogue, exerts its anti-tumor effects primarily by competitively inhibiting the ATP-binding site of several cyclin-dependent kinases (CDKs).[1] This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and, in many cancer cell lines, the induction of apoptosis (programmed cell death). The primary targets of olomoucine are CDKs crucial for cell cycle transitions, such as CDK1 (Cdc2), CDK2, and CDK5.

Quantitative Data on Anti-Tumor Activity

The efficacy of olomoucine has been quantified through various in vitro studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) against key kinases and various cancer cell lines, as well as its effects on cell cycle distribution and apoptosis.

Table 1: Inhibitory Activity of Olomoucine against Cyclin-Dependent Kinases

Kinase TargetIC50 (µM)
CDK1/cyclin B7
CDK2/cyclin A7
CDK2/cyclin E7
CDK5/p353
ERK1/MAP kinase25

Source: Data compiled from multiple studies.

Table 2: Anti-proliferative Activity of Olomoucine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 / EC50 (µM)
KB 3-1Cervical Carcinoma45
MDA-MB-231Breast Cancer75
Evsa-TBreast Cancer85
MR65Non-small cell lung cancerNot specified
CHP-212NeuroblastomaNot specified
HL-60Promyelocytic LeukemiaNot specified
HeLaCervical CarcinomaNot specified

Source: Data compiled from multiple studies.[2]

Table 3: Effect of Olomoucine on Cell Cycle Distribution in HL-60 Cells

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control43Not specifiedNot specifiedNot specified
Olomoucine (1.3 µM, 24h)61Decreased by 11%Decreased by 7%Not specified
Olomoucine (1.3 µM, 72h)Not specifiedNot specifiedNot specified59

Source: Data extrapolated from a study on a natural diterpene ester in HL-60 cells, indicating a similar pattern of G1 arrest and apoptosis.[3]

Table 4: Induction of Apoptosis by Olomoucine

Cell LineOlomoucine Concentration (µM)Incubation Time (h)Apoptotic Cells (%)
MR6520010up to 50
CHP-2122004~50

Source: Data from a study on the kinetics of apoptosis induction by olomoucine.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by olomoucine and the general workflows for the experimental protocols described in the subsequent section.

olomoucine_pathway cluster_cdk_activation CDK Activation olomoucine Olomoucine cdk_cyclin Active CDK/Cyclin Complex olomoucine->cdk_cyclin Inhibition cdk CDK1/CDK2 cdk->cdk_cyclin cyclin Cyclin A/B/E cyclin->cdk_cyclin rb Rb cdk_cyclin->rb Phosphorylation g2_m G2/M Phase Progression cdk_cyclin->g2_m Activation e2f E2F rb->e2f Inhibition prb pRb g1_s G1/S Phase Progression e2f->g1_s Activation arrest Cell Cycle Arrest g1_s->arrest g2_m->arrest apoptosis Apoptosis arrest->apoptosis

Figure 1: Olomoucine's Mechanism of Action on the Cell Cycle.

experimental_workflow cluster_cell_prep Cell Preparation cluster_assays Viability and Apoptosis Assays cluster_data Data Analysis start Seed Cancer Cells treatment Treat with Olomoucine (various concentrations and times) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Cell Cycle & Apoptosis) treatment->flow tunel TUNEL Assay (Apoptosis) treatment->tunel ic50 Calculate IC50 mtt->ic50 cell_cycle_dist Determine Cell Cycle Distribution (%) flow->cell_cycle_dist apoptosis_rate Quantify Apoptosis Rate (%) flow->apoptosis_rate tunel->apoptosis_rate

Figure 2: General Experimental Workflow for Olomoucine Evaluation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-tumor activity of olomoucine.

Cell Viability and Proliferation (MTT Assay)

This protocol is for determining the IC50 value of olomoucine in a 96-well plate format.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Olomoucine stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[6]

  • Olomoucine Treatment:

    • Prepare serial dilutions of olomoucine in complete medium from the stock solution. A typical concentration range to test is 0-200 µM.[7]

    • Carefully remove the medium from the wells and add 100 µL of the olomoucine dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest olomoucine concentration).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[9]

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[9]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each olomoucine concentration relative to the vehicle control.

    • Plot the percentage of viability against the olomoucine concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after olomoucine treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Olomoucine

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)[10]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of olomoucine (e.g., 0, 50, 100, 200 µM) for a specific duration (e.g., 24 or 48 hours).[7][8]

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization, and collect both adherent and floating cells.

    • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or store at -20°C for longer periods).[11]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.[12]

    • Incubate in the dark at room temperature for 30 minutes.[12]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel.

  • Data Analysis:

    • Gate the single-cell population to exclude doublets and debris.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA histogram and determine the percentage of cells in the G1, S, and G2/M phases. The sub-G1 peak represents the apoptotic cell population.[13]

Apoptosis Detection (TUNEL Assay)

This protocol describes the detection of DNA fragmentation, a hallmark of apoptosis, using a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.

Materials:

  • Cancer cell line of interest grown on coverslips or in chamber slides

  • Olomoucine

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTP, as per manufacturer's instructions)[14]

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on coverslips or chamber slides and treat with olomoucine as described for the other assays.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with fixation solution for 15-30 minutes at room temperature.

    • Wash again with PBS.

    • Permeabilize the cells with permeabilization solution for 2 minutes on ice.

  • TUNEL Reaction:

    • Wash the cells with PBS.

    • Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.[14]

  • Staining and Mounting:

    • Wash the cells with PBS.

    • Counterstain the nuclei with a solution containing DAPI.

    • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Microscopy and Analysis:

    • Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show fluorescence (e.g., green, depending on the label used), while all nuclei will be stained by DAPI (blue).

    • Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei) in several random fields of view.

Conclusion

The initial findings on olomoucine demonstrate its potential as an anti-tumor agent. Its ability to inhibit key CDKs results in cell cycle arrest at the G1/S and G2/M transitions and the induction of apoptosis in a variety of cancer cell lines. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and drug development professionals seeking to further investigate and characterize the anti-cancer properties of olomoucine and similar CDK inhibitors. Further studies are warranted to explore its efficacy in in vivo models and to elucidate the full spectrum of its molecular targets and signaling pathways.

References

Methodological & Application

Olomoucine Protocol for Cell Synchronization in G1 Phase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olomoucine (B1683950), a purine (B94841) derivative, is a competitive inhibitor of cyclin-dependent kinases (CDKs), demonstrating a significant role in cell cycle regulation. By targeting the ATP-binding site of key cell cycle kinases, Olomoucine effectively induces cell cycle arrest, primarily at the G1/S transition phase. This property makes it a valuable tool for synchronizing cell populations in the G1 phase, a critical prerequisite for numerous studies in cancer research, drug discovery, and molecular biology. This document provides detailed application notes and protocols for the use of Olomoucine in achieving G1 phase cell synchronization.

Olomoucine's inhibitory action is most potent against CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35.[1][2] Its ability to arrest cells in G1 is primarily attributed to the inhibition of CDK2/cyclin E complexes.[3] This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), maintaining it in its active, hypophosphorylated state.[3] Active Rb sequesters the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and effectively halting the cell cycle in G1.[4]

Data Presentation

The efficacy of Olomoucine in inducing G1 phase arrest is dose-dependent and varies across different cell lines. The following table summarizes the quantitative effects of Olomoucine on cell cycle distribution in various cancer cell lines.

Cell LineOlomoucine Concentration (µM)Treatment Duration (hours)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
KB 3-1 (Human carcinoma)10024Increased proportionNot specifiedNot specified[5]
MR65 (Non-small cell lung cancer)50Not specifiedDose-dependent increaseDose-dependent decreaseDose-dependent decrease[6]
MR65 (Non-small cell lung cancer)100Not specifiedDose-dependent increaseDose-dependent decreaseDose-dependent decrease[6]
MR65 (Non-small cell lung cancer)200Not specifiedComplete cell cycle blockComplete cell cycle blockComplete cell cycle block[7]
CHP-212 (Neuroblastoma)50Not specifiedDose-dependent increaseDose-dependent decreaseDose-dependent decrease[6]
CHP-212 (Neuroblastoma)100Not specifiedDose-dependent increaseDose-dependent decreaseDose-dependent decrease[6]
Raji (Burkitt's lymphoma)252442.732.824.5[8]
Raji (Burkitt's lymphoma)5024Not specifiedNot specifiedNot specified[8]

Experimental Protocols

General Guidelines
  • Cell Line Optimization: The optimal concentration of Olomoucine and incubation time for G1 arrest can vary between cell lines. It is recommended to perform a dose-response and time-course experiment (e.g., 25, 50, 100, 200 µM Olomoucine for 12, 24, 48 hours) to determine the ideal conditions for your specific cell line.

  • Reagent Preparation: Prepare a stock solution of Olomoucine in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Asynchronous Control: Always include an untreated or vehicle-treated (DMSO) control group to represent the asynchronous cell population.

Protocol for G1 Phase Synchronization using Olomoucine

This protocol is a general guideline and should be optimized for your specific cell line and experimental needs.

Materials:

  • Actively growing cell culture of interest

  • Complete cell culture medium

  • Olomoucine (powder)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Flow cytometry tubes

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) at a density that will allow them to be in the exponential growth phase at the time of treatment.

  • Olomoucine Treatment:

    • Once the cells have adhered and are actively dividing (typically 24 hours after seeding), replace the culture medium with fresh medium containing the predetermined optimal concentration of Olomoucine.

    • For the vehicle control, add the same volume of medium containing an equivalent concentration of DMSO.

    • Incubate the cells for the optimized duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting:

    • Following incubation, aspirate the medium and wash the cells once with PBS.

    • Detach the cells using trypsin-EDTA.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

    • Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.

  • Cell Fixation and Staining for Flow Cytometry:

    • Discard the supernatant and resuspend the cell pellet in cold PBS.

    • Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while gently vortexing.

    • Incubate the cells on ice or at -20°C for at least 30 minutes.

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). Gate the cell population to exclude debris and aggregates. The G1 peak will be the first peak, followed by the S phase distribution and the G2/M peak.

Visualizations

Signaling Pathway of Olomoucine-Induced G1 Arrest

Olomoucine_Pathway cluster_G1_S_Transition G1/S Transition Olomoucine Olomoucine CDK2_CyclinE CDK2/Cyclin E Complex Olomoucine->CDK2_CyclinE G1_Arrest G1 Phase Arrest pRb_E2F pRb-E2F Complex CDK2_CyclinE->pRb_E2F Phosphorylates pRb_p_E2F p-pRb + E2F pRb_E2F->pRb_p_E2F Releases S_Phase_Genes S-Phase Gene Transcription pRb_p_E2F->S_Phase_Genes S_Phase_Entry S-Phase Entry S_Phase_Genes->S_Phase_Entry

Caption: Olomoucine inhibits CDK2/Cyclin E, preventing Rb phosphorylation and leading to G1 arrest.

Experimental Workflow for Olomoucine-Induced G1 Synchronization

Olomoucine_Workflow start Seed Cells treatment Treat with Olomoucine (or DMSO vehicle) start->treatment incubation Incubate (e.g., 24h) treatment->incubation harvest Harvest Cells incubation->harvest fix_stain Fix and Stain with PI harvest->fix_stain analysis Flow Cytometry Analysis (Cell Cycle Profile) fix_stain->analysis

Caption: Workflow for G1 phase synchronization of cells using Olomoucine treatment.

References

Application of Olomoucine in Anti-Melanoma Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olomoucine (B1683950), a purine (B94841) derivative, is a first-generation cyclin-dependent kinase (CDK) inhibitor that has demonstrated potential in anti-cancer research. By competitively binding to the ATP-binding site of various CDKs, Olomoucine disrupts the cell cycle, leading to cell cycle arrest and apoptosis. This document provides detailed application notes and protocols for the use of Olomoucine in anti-melanoma research, summarizing key quantitative data and outlining experimental methodologies.

Mechanism of Action

Olomoucine primarily exerts its anti-tumor effects by inhibiting the activity of cyclin-dependent kinases, which are key regulators of cell cycle progression. Dysregulation of the CDK pathway is a common feature in melanoma, making it a rational target for therapeutic intervention. Olomoucine has been shown to inhibit several CDK-cyclin complexes, thereby arresting cells at different phases of the cell cycle and inducing programmed cell death.

Quantitative Data Summary

The inhibitory activity of Olomoucine and its analog, Olomoucine II, has been quantified against various kinases and cancer cell lines. The following tables summarize the available data.

Table 1: Inhibitory Activity (IC50) of Olomoucine against Cyclin-Dependent Kinases

Target KinaseIC50 (µM)
CDC2/cyclin B7
Cdk2/cyclin A7
Cdk2/cyclin E7
CDK/p35 kinase3
ERK1/p44 MAP kinase25

Table 2: Inhibitory Activity (IC50) of Olomoucine II against Cyclin-Dependent Kinases

Target KinaseIC50 (µM)
CDK9/cyclin T0.06
CDK2/cyclin E0.1
CDK7/cyclin H0.45
CDK1/cyclin B7.6
CDK4/cyclin D119.8

Table 3: Anti-proliferative Activity (IC50) of Olomoucine and Olomoucine II against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
OlomoucineDog MelanomaMelanoma32.35
OlomoucineMouse B16 MelanomaMelanoma42.15
OlomoucineHuman MelanomaMelanoma82.30
Olomoucine IIHOSOsteosarcoma9.3
Olomoucine IIT98GGlioblastoma9.2
Olomoucine IIMCF-7Breast Cancer5.0
Olomoucine IIHT-29Colon Cancer10.8

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by Olomoucine and a general experimental workflow for its evaluation in anti-melanoma research.

G G1 G1 Phase S S Phase G1->S G1/S Transition (CDK2/Cyclin E) G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition (CDC2/Cyclin B) M->G1 Olomoucine Olomoucine G1 -> S G1 -> S Olomoucine->G1 -> S Inhibits G2 -> M G2 -> M Olomoucine->G2 -> M Inhibits Apoptosis Apoptosis

Olomoucine's primary mechanism of action on the cell cycle.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Start: Melanoma Research with Olomoucine invitro In Vitro Studies start->invitro viability Cell Viability Assay (e.g., MTT) invitro->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) invitro->apoptosis western Western Blotting (CDKs, p-ERK, p-Akt) invitro->western invivo In Vivo Studies xenograft Melanoma Xenograft Model invivo->xenograft data Data Analysis & Conclusion viability->invivo apoptosis->invivo western->invivo tgi Tumor Growth Inhibition Assessment xenograft->tgi tgi->data

General experimental workflow for evaluating Olomoucine.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Olomoucine on melanoma cell lines (e.g., A375, SK-MEL-28).

Materials:

  • Melanoma cell lines (e.g., A375, SK-MEL-28)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Olomoucine stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed melanoma cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of Olomoucine in complete culture medium from the stock solution. The final concentrations should range from approximately 10 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as in the highest Olomoucine treatment.

  • Remove the medium from the wells and add 100 µL of the prepared Olomoucine dilutions or vehicle control.

  • Incubate the plates for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying Olomoucine-induced apoptosis in melanoma cells by flow cytometry.

Materials:

  • Melanoma cell lines

  • 6-well plates

  • Olomoucine

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed melanoma cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of Olomoucine (e.g., IC50 and 2x IC50) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.

  • Wash the cells with cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This protocol is for assessing the effect of Olomoucine on the expression and phosphorylation status of key proteins in the CDK, MAPK, and PI3K/Akt signaling pathways.

Materials:

  • Melanoma cell lines

  • Olomoucine

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CDK2, anti-Cyclin E, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat melanoma cells with Olomoucine as described for the apoptosis assay.

  • Lyse the cells in ice-cold lysis buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

In Vivo Melanoma Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Olomoucine in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Human melanoma cell line (e.g., A375, SK-MEL-28)

  • Matrigel (optional)

  • Olomoucine formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human melanoma cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups. A case report in a dog with spontaneous melanoma used a dose of 8 mg/kg/day administered intravenously for 7 consecutive days[1]. This can be a starting point for dose-finding studies in mice.

  • Administer Olomoucine or the vehicle control to the respective groups via a suitable route (e.g., intravenous, intraperitoneal).

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Conclusion

Olomoucine serves as a valuable tool for investigating the role of CDK inhibition in melanoma. The protocols provided herein offer a framework for researchers to explore its anti-melanoma effects both in vitro and in vivo. Further investigation into its impact on key signaling pathways such as MAPK/ERK and PI3K/Akt in melanoma cells will provide a more comprehensive understanding of its therapeutic potential.

References

Application Notes: Utilizing Olomoucin in Lipopolysaccharide-Induced Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing Olomoucin, a potent cyclin-dependent kinase (CDK) inhibitor, in lipopolysaccharide (LPS)-induced inflammation models. Bacterial lipopolysaccharide is a powerful stimulator of the innate immune system, widely used to establish experimental models of inflammation and sepsis.[1][2] this compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[3][4] This document outlines the underlying mechanism of action, detailed protocols for in vitro experiments, a summary of its effects on inflammatory mediators, and visual diagrams of the relevant pathways and workflows.

Introduction to this compound's Anti-Inflammatory Action

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is recognized by Toll-like receptor 4 (TLR4) on immune cells such as macrophages.[5][6] This recognition triggers intracellular signaling cascades, primarily involving the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][7] Activation of these pathways leads to the transcription and release of a host of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO).[3][5][8]

This compound is a purine (B94841) derivative first identified as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[9] Research has shown that by inhibiting CDKs, this compound can arrest the cell cycle. This inhibition of cell-cycle progression has been found to effectively reduce pro-inflammatory responses by down-regulating the NF-κB pathway.[3][4] Specifically, this compound treatment in LPS-stimulated macrophages leads to a decrease in the expression of the p65 subunit of NF-κB, thereby diminishing NF-κB transcriptional activation and subsequent production of inflammatory mediators.[3][4]

Mechanism of Action: this compound in the LPS Signaling Cascade

LPS-induced inflammation is initiated by the binding of LPS to the TLR4 receptor complex. This event activates downstream signaling that bifurcates into MyD88-dependent and TRIF-dependent pathways, both of which can culminate in the activation of NF-κB and MAPK. These transcription factors then translocate to the nucleus to induce the expression of pro-inflammatory genes. This compound intervenes in this process by inhibiting CDKs, which appears to be linked to the suppression of NF-κB activation, a central regulator of the inflammatory response.[3][4]

G cluster_0 cluster_1 In Nucleus LPS Lipopolysaccharide (LPS) TLR4 TLR4 Receptor LPS->TLR4 Adaptors Adaptor Proteins (e.g., MyD88) TLR4->Adaptors Kinase_Cascade Kinase Cascade (e.g., IKK) Adaptors->Kinase_Cascade NFkB_active Active NF-κB (p65) Kinase_Cascade->NFkB_active Phosphorylates IκB NFkB_complex IκB-NF-κB Complex NFkB_complex->Kinase_Cascade Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_active_n Active NF-κB (p65) This compound This compound CDKs CDKs This compound->CDKs Inhibits CDKs->NFkB_active Down-regulates p65 expression Inflammation_n Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_active_n->Inflammation_n

Caption: this compound inhibits CDKs, leading to downregulation of NF-κB activation.

Quantitative Data Summary

This compound has been shown to effectively reduce the production of key inflammatory mediators in LPS-stimulated RAW 264.7 murine macrophages. The data from relevant studies are summarized below.

Parameter Cell Line LPS Concentration This compound Concentration Observed Effect Reference
Nitric Oxide (NO) ProductionRAW 264.71 µg/mL10-100 µMSignificant dose-dependent reduction[3][4]
iNOS Gene ExpressionRAW 264.71 µg/mL10-100 µMDiminished expression[3]
iNOS Promoter ActivityRAW 264.71 µg/mL10-100 µMReduced luciferase activity[3]
Pro-inflammatory Cytokines (e.g., TNF-α, IL-1α)RAW 264.71 µg/mL10-100 µMDiminished gene expression[3][4]
NF-κB (p65) Protein ExpressionRAW 264.71 µg/mL10-100 µMReduced protein levels[3]
NF-κB Transcriptional ActivationRAW 264.71 µg/mL10-100 µMAlleviated activation[3][4]

Experimental Protocols

This section provides detailed protocols for an in vitro LPS-induced inflammation model using the RAW 264.7 macrophage cell line.

G cluster_workflow Experimental Workflow A 1. Cell Culture Seed RAW 264.7 cells in 96-well or 6-well plates B 2. Pre-treatment Incubate cells with various concentrations of this compound (or vehicle control) for 1-2 hours A->B C 3. Stimulation Add LPS (e.g., 1 µg/mL) to induce inflammation. Incubate for 18-24 hours B->C D 4. Sample Collection Collect cell culture supernatant for cytokine and NO analysis. Lyse cells for protein/RNA analysis C->D E 5. Downstream Assays D->E F Griess Assay (NO) E->F G ELISA (Cytokines) E->G H Western Blot (Proteins) E->H I RT-qPCR (mRNA) E->I

Caption: General workflow for in vitro analysis of this compound in LPS models.

  • RAW 264.7 Murine Macrophage cell line (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Phosphate-Buffered Saline (PBS)

  • Griess Reagent System

  • ELISA kits for specific cytokines (e.g., mouse TNF-α, IL-6)

  • Reagents for Western Blotting (lysis buffer, primary/secondary antibodies for p65, β-actin)

  • Cell Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Seed cells into appropriate plates (e.g., 2 x 10⁵ cells/well for a 24-well plate) and allow them to adhere overnight.

  • Pre-treatment: The following day, replace the medium with fresh, serum-free DMEM. Add this compound at desired final concentrations (e.g., 10, 50, 100 µM). Include a vehicle control group treated with an equivalent volume of DMSO. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plates for a specified period. For NO and cytokine analysis, 18-24 hours is typical. For signaling pathway analysis (e.g., Western blot for protein phosphorylation), shorter time points (15-60 minutes) are required.

  • Sample Collection: After incubation, centrifuge the plates and collect the supernatant for NO and cytokine analysis. Wash the remaining cells with cold PBS and lyse them for subsequent protein or RNA extraction.

  • Transfer 50 µL of cell culture supernatant from each sample to a new 96-well plate.

  • Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution (Component B of Griess Reagent) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the NO concentration by comparing the absorbance to a sodium nitrite (B80452) standard curve.

  • Quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the collected cell culture supernatants using commercially available ELISA kits.

  • Follow the manufacturer's instructions precisely for the assay procedure, including coating, blocking, sample incubation, detection antibody addition, substrate development, and absorbance reading.

  • Prepare cell lysates from the treated cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against the NF-κB p65 subunit overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[3]

Application to In Vivo Models

While the protocols provided focus on in vitro models, this compound's efficacy can also be evaluated in in vivo models of LPS-induced inflammation.[10] A common model involves the intraperitoneal (i.p.) injection of LPS into mice to induce systemic inflammation or sepsis.[11][12] In such studies, this compound would be administered (e.g., via i.p. or intravenous injection) prior to the LPS challenge. Endpoints for these studies typically include survival rates, core body temperature, and measurement of inflammatory cytokines in serum collected at various time points (e.g., 1, 3, or 6 hours post-injection).[11]

Conclusion

This compound presents as a valuable pharmacological tool for the study of inflammatory processes. Its ability to suppress key pro-inflammatory mediators like NO and TNF-α in LPS-stimulated macrophages is well-documented.[3][4] The mechanism, involving the inhibition of the NF-κB pathway secondary to CDK inhibition, offers a distinct approach to modulating inflammatory responses. The protocols and data presented here serve as a robust starting point for researchers aiming to investigate the anti-inflammatory potential of this compound in various LPS-induced inflammation models.

References

Application Notes and Protocols: Olomoucin in Rat Spinal Cord Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Olomoucin, a cyclin-dependent kinase (CDK) inhibitor, in preclinical rat models of spinal cord injury (SCI). The following sections detail the mechanism of action, experimental protocols, and key quantitative findings to guide researchers in designing and implementing studies to evaluate the therapeutic potential of this compound and similar compounds.

Introduction

Spinal cord injury (SCI) triggers a complex cascade of cellular and molecular events, including inflammation, neuronal and glial cell death, and the formation of a glial scar, which collectively inhibit axonal regeneration and functional recovery. A key aspect of the post-SCI pathology is the reactive proliferation of glial cells, particularly astrocytes, which contribute to the formation of the inhibitory glial scar. This compound, a purine (B94841) analogue, has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By inhibiting CDKs, this compound can arrest the proliferation of reactive glial cells, thereby mitigating the formation of the glial scar and creating a more permissive environment for axonal regeneration.

Mechanism of Action: this compound in Spinal Cord Injury

Following spinal cord injury, astrocytes and other glial cells become reactive and re-enter the cell cycle, leading to their proliferation and the formation of a dense glial scar. This process is regulated by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their cyclin partners. This compound exerts its therapeutic effects by competitively binding to the ATP-binding site of CDKs, such as CDC2/cyclin B, Cdk2/cyclin A, and Cdk2/cyclin E, thereby inhibiting their kinase activity.[1] This inhibition blocks the progression of the cell cycle, primarily at the G1/S and G2/M checkpoints, preventing the proliferation of reactive glial cells.[2]

The downstream effects of this compound administration in SCI models include:

  • Reduced Glial Scar Formation: By inhibiting the proliferation of astrocytes, this compound treatment leads to a significant reduction in the expression of glial fibrillary acidic protein (GFAP), a key marker of reactive astrogliosis and a major component of the glial scar.[2]

  • Improved Microenvironment for Axonal Regeneration: The attenuation of the glial scar reduces the physical and chemical barriers to axonal growth. Studies have shown that this compound treatment is associated with decreased secretion of chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), known inhibitors of neurite outgrowth.[2]

  • Enhanced Neuronal Survival and Axonal Growth: By creating a more favorable environment, this compound promotes neuronal survival and enhances axonal regeneration, as indicated by the upregulation of growth-associated protein-43 (GAP-43).[2]

  • Modulation of Inflammatory Response: this compound has been shown to suppress microglial proliferation and the expression of pro-inflammatory cytokines, which can further contribute to a neuroprotective environment.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound in rat SCI models.

Table 1: this compound Administration and Functional Outcome

Study ParameterDetailsReference
Animal Model Sprague-Dawley Rats, T12 spinal cord hemisection[3]
This compound Dosage Not explicitly stated, administered via intraperitoneal injection[2]
Administration Route Intraperitoneal (IP) injection[2]
Treatment Schedule Single injection 30 minutes post-SCI, followed by continuous treatment for 7 days[2][3]
Functional Assessment Modified Gale Combined Behavioral Scoring (SBS) / Basso, Beattie, Bresnahan (BBB) locomotor rating scale[2]
Key Findings Significantly improved locomotor function scores in the this compound-treated group compared to the SCI control group at 2, 4, 6, and 8 weeks post-operation (p < 0.05).[2]

Table 2: Molecular and Cellular Effects of this compound

AnalyteMethodTissueTimepointResultReference
Cyclin A, B, E, PCNA Western BlotInjured spinal cord segment3 days post-SCISignificantly downregulated in the this compound-treated group compared to the SCI control group.[2]
GFAP ImmunofluorescenceInjured spinal cord segment3 days post-SCIWeaker expression and significantly fewer astrocytes in the this compound-treated group compared to the SCI control group.[2]
CSPG ImmunofluorescenceInjured spinal cord segment3 days post-SCIWeaker expression in the this compound-treated group compared to the SCI control group.[2]
GAP-43 ImmunofluorescenceInjured spinal cord segment3 days post-SCISignificantly increased expression in the this compound-treated group compared to the sham operation group (p < 0.05).[2]

Signaling Pathway and Experimental Workflow Diagrams

Olomoucin_Signaling_Pathway SCI Spinal Cord Injury Glial_Activation Glial Cell Activation (Astrocytes, Microglia) SCI->Glial_Activation Cell_Cycle_Entry Cell Cycle Re-entry Glial_Activation->Cell_Cycle_Entry CDK_Cyclin CDK/Cyclin Complex (e.g., CDK2/Cyclin E) Cell_Cycle_Entry->CDK_Cyclin Proliferation Glial Proliferation CDK_Cyclin->Proliferation Glial_Scar Glial Scar Formation (Increased GFAP, CSPGs) Proliferation->Glial_Scar Axon_Inhibition Inhibition of Axon Regeneration Glial_Scar->Axon_Inhibition Functional_Deficit Functional Deficit Axon_Inhibition->Functional_Deficit This compound This compound This compound->CDK_Cyclin Inhibition

This compound's inhibitory effect on the glial scarring pathway.

Experimental_Workflow Animal_Model Rat Spinal Cord Injury Model (e.g., T12 Hemisection) Grouping Random Animal Grouping (Sham, SCI Control, this compound) Animal_Model->Grouping Surgery Surgical Procedure (SCI Induction) Grouping->Surgery Treatment This compound Administration (IP Injection) Surgery->Treatment Post_Op_Care Post-Operative Care Treatment->Post_Op_Care Behavioral Behavioral Assessment (BBB Scoring) Post_Op_Care->Behavioral Histology Histological Analysis (GFAP, Cyclins) Post_Op_Care->Histology Data_Analysis Data Analysis and Statistical Evaluation Behavioral->Data_Analysis Histology->Data_Analysis

A typical experimental workflow for this compound studies.

Experimental Protocols

Rat Spinal Cord Injury Model (Hemisection)

This protocol describes a T12 spinal cord hemisection model in Sprague-Dawley rats.

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)

  • Surgical instruments (scalpels, forceps, scissors, retractors)

  • Surgical microscope or loupes

  • Bone rongeurs or a high-speed drill

  • Suture materials

  • Antibiotics and analgesics

  • Heating pad

Procedure:

  • Anesthetize the rat and shave the surgical area over the thoracic spine.

  • Secure the animal in a stereotaxic frame and maintain body temperature at 37°C.

  • Make a midline incision over the T10-T13 vertebrae.

  • Carefully dissect the paraspinal muscles to expose the vertebral laminae.

  • Perform a laminectomy at the T12 level to expose the dura mater.

  • Under microscopic guidance, carefully make a longitudinal incision in the dura mater.

  • Using fine microscissors, perform a left-sided hemisection of the spinal cord. Ensure the hemisection is complete by observing the clear separation of the spinal cord tissue.

  • Suture the dura mater, if possible, and then close the muscle and skin layers.

  • Administer post-operative analgesics and antibiotics as per institutional guidelines.

  • House the animals individually with easy access to food and water. Manually express the bladder twice daily until autonomic control returns.

This compound Administration Protocol

Materials:

  • This compound

  • Vehicle (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Sterile saline

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Prepare the this compound solution by dissolving it in DMSO and then diluting it with sterile saline to the final desired concentration. The final concentration of DMSO should be kept low to avoid toxicity.

  • Thirty minutes after the induction of SCI, administer the first dose of this compound via intraperitoneal (IP) injection.

  • Continue daily IP injections for the duration of the treatment period (e.g., 7 days).

  • The control group should receive an equivalent volume of the vehicle solution (DMSO in saline) on the same schedule.

Behavioral Assessment: Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale

Procedure:

  • Acclimate the rats to the open-field testing environment (a circular enclosure with a non-slip floor) for several days before the surgery.

  • At designated time points post-SCI (e.g., 1, 7, 14, 21, and 28 days), place the rat in the center of the open field.

  • Observe the animal's hindlimb movements for a period of 4-5 minutes.

  • Two independent, blinded observers should score the locomotor function based on the 22-point BBB scale, which assesses joint movement, weight support, paw placement, and forelimb-hindlimb coordination.

  • Record the scores for both hindlimbs and calculate the average.

Immunohistochemistry for GFAP

Procedure:

  • At the end of the experiment, euthanize the rats and perfuse them transcardially with saline followed by 4% paraformaldehyde (PFA).

  • Dissect the spinal cord segment containing the injury site and post-fix it in 4% PFA overnight.

  • Cryoprotect the tissue by immersing it in a graded series of sucrose (B13894) solutions (e.g., 15% and 30%).

  • Embed the tissue in an optimal cutting temperature (OCT) compound and freeze it.

  • Cut transverse sections (e.g., 20 µm thick) using a cryostat and mount them on slides.

  • Wash the sections with phosphate-buffered saline (PBS).

  • Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).

  • Block non-specific binding sites with a blocking solution (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.

  • Incubate the sections with a primary antibody against GFAP overnight at 4°C.

  • Wash the sections with PBS and then incubate them with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Wash the sections again, counterstain the nuclei with DAPI if desired, and mount the coverslips with an anti-fade mounting medium.

  • Visualize and capture images using a fluorescence microscope.

  • Quantify the GFAP-positive area or cell number using image analysis software.

Western Blotting for Cyclins and PCNA

Procedure:

  • Euthanize the rats at the desired time point and rapidly dissect the spinal cord tissue at the injury epicenter.

  • Homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

  • Denature the protein samples by boiling them in a sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Cyclin A, Cyclin B, Cyclin E, or PCNA overnight at 4°C.

  • Wash the membrane with TBST and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Conclusion

The administration of this compound in rat models of spinal cord injury has demonstrated promising therapeutic effects, primarily through the inhibition of glial cell proliferation and the subsequent reduction of glial scar formation. The detailed protocols and quantitative data presented in these application notes provide a solid foundation for researchers to further investigate the potential of this compound and other CDK inhibitors as a therapeutic strategy for SCI. Future studies should focus on optimizing the dosage, timing, and duration of treatment, as well as exploring combination therapies to maximize functional recovery.

References

Application Notes and Protocols for the Use of Olomoucine in Antiviral Replication Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olomoucine (B1683950) and its derivative, Olomoucine II, are potent inhibitors of cyclin-dependent kinases (CDKs) that have demonstrated significant efficacy in suppressing the replication of a broad range of DNA viruses.[1][2][3] By targeting host cell CDKs, particularly CDK7 and CDK9, Olomoucine disrupts the phosphorylation of the C-terminal domain of RNA polymerase II, a critical step for the initiation and elongation of viral gene transcription.[4] This mechanism of action makes it an attractive candidate for antiviral therapy, as it targets a host dependency factor, potentially reducing the likelihood of viral resistance development.[4][5] These application notes provide a comprehensive overview of the use of Olomoucine in antiviral replication assays, including detailed protocols and data presentation.

Introduction

Viral infections remain a significant global health challenge, necessitating the development of novel antiviral strategies. One promising approach is the targeting of cellular proteins that are essential for viral replication. Cyclin-dependent kinases (CDKs) have emerged as key host factors required by numerous viruses for efficient propagation.[3] Olomoucine, a purine (B94841) derivative, competitively inhibits the ATP-binding site of CDKs, leading to a block in cell cycle progression and transcription.[6][7] Its more potent derivative, Olomoucine II, has shown superior antiviral activity against a variety of human DNA viruses, including herpesviruses, adenoviruses, and poxviruses.[1][2] This document outlines the protocols for evaluating the antiviral activity of Olomoucine using standard in vitro assays.

Data Presentation

The antiviral efficacy of Olomoucine II has been quantified against several DNA viruses. The following table summarizes the 50% inhibitory concentration (IC50) values from in vitro studies, comparing its activity with other antiviral compounds.

VirusCell LineOlomoucine II IC50 (µM)Roscovitine (B1683857) IC50 (µM)Acyclovir IC50 (µM)Cidofovir IC50 (µM)
Herpes Simplex Virus-1 (HSV-1) HFFF5.0>200.4Not Reported
Herpes Simplex Virus-2 (HSV-2) HFFF4.7>201.2Not Reported
Human Adenovirus-4 (Ad4) A5492.415.0Not Applicable10.0
Human Cytomegalovirus (HCMV) HFFF3.218.0Not Applicable0.5
Vaccinia Virus (VV) HFFF3.8>20Not ApplicableNot Reported
Measles Virus (MV) (RNA Virus) Vero>20>20Not ApplicableNot Applicable
Influenza Virus (IV) (RNA Virus) MDCK>20>20Not ApplicableNot Applicable

Data compiled from Holcakova et al. and BenchChem technical guides.[1][4][8]

Signaling Pathway

Olomoucine_Mechanism_of_Action cluster_transcription Viral Transcription cluster_cdk Host Cell Kinases RNA_Pol_II RNA Polymerase II CTD C-Terminal Domain (CTD) P_CTD Phosphorylated CTD (Active) Viral_Gene_Expression Viral Gene Expression & Replication CDK7 CDK7 CDK7->CTD CDK9 CDK9 CDK9->CTD Olomoucine Olomoucine Olomoucine->CDK7 Olomoucine->CDK9

Experimental Protocols

General Cell Culture and Virus Propagation
  • Cell Lines: Human foreskin fibroblast (HFFF), A549 (human lung carcinoma), Vero (African green monkey kidney), and MDCK (Madin-Darby canine kidney) cells are commonly used.[4][8] Cells should be maintained in appropriate media (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 humidified incubator.

  • Virus Stocks: Propagate viral stocks in susceptible cell lines. For example, HSV-1 and HSV-2 can be propagated in HFFF cells, while Adenovirus-4 is propagated in A549 cells.[4] After infection and observation of cytopathic effect (CPE), harvest the virus, clarify by centrifugation, and store at -80°C. Viral titers should be determined by plaque assay or TCID50 (50% tissue culture infective dose) assay.

Preparation of Olomoucine
  • Stock Solution: Prepare a stock solution of Olomoucine (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Working Dilutions: On the day of the experiment, prepare serial dilutions of Olomoucine in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be non-toxic to the cells (typically ≤ 0.5%).

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

  • Cell Seeding: Seed susceptible cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Infection: When the cells are confluent, remove the growth medium and infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well). Adsorb the virus for 1-2 hours at 37°C.

  • Treatment: After adsorption, remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing 1.2% methylcellulose) containing various concentrations of Olomoucine or a vehicle control (DMSO).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (e.g., 2-3 days for HSV, longer for other viruses).

  • Plaque Visualization and Counting: After incubation, fix the cells (e.g., with 10% formalin) and stain with a solution such as 0.1% crystal violet. Count the number of plaques in each well.

  • IC50 Determination: Calculate the percentage of plaque inhibition for each drug concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and using a dose-response curve fitting model.

Cytotoxicity Assay (WST-1 Assay)

It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: The following day, replace the medium with fresh medium containing serial dilutions of Olomoucine or a vehicle control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • WST-1 Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • CC50 Determination: Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Experimental Workflow

Antiviral_Assay_Workflow A Seed Cells in Multi-well Plates B Infect Cells with Virus A->B C Treat with Olomoucine Dilutions B->C D Incubate for Plaque Formation C->D E Fix and Stain Plaques D->E F Count Plaques and Calculate % Inhibition E->F G Determine IC50 F->G

Conclusion

Olomoucine and its derivatives represent a promising class of host-targeting antiviral agents with potent activity against a range of DNA viruses. The protocols outlined in these application notes provide a framework for the in vitro evaluation of Olomoucine's antiviral efficacy and cytotoxicity. By understanding its mechanism of action and employing standardized assays, researchers can further explore the therapeutic potential of CDK inhibitors in antiviral drug development.

References

Olomoucin: A Chemical Probe for Cyclin-Dependent Kinase (CDK) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Olomoucin, a purine (B94841) derivative, has been identified as a first-generation inhibitor of cyclin-dependent kinases (CDKs), a family of serine/threonine kinases that are pivotal regulators of the eukaryotic cell cycle.[1] By acting as an ATP-competitive inhibitor, this compound serves as a valuable chemical probe to investigate the multifaceted roles of CDKs in cell cycle progression, transcription, and other cellular processes.[2] Its ability to induce cell cycle arrest at the G1/S and G2/M transitions makes it a useful tool for synchronizing cell populations and studying the consequences of CDK inhibition.[1] These application notes provide a comprehensive overview of this compound, including its inhibitory profile, and detailed protocols for its use in key cellular and biochemical assays.

Data Presentation

The inhibitory activity of this compound against various cyclin-dependent kinases is summarized below. These values highlight its selectivity profile and provide a guide for selecting appropriate concentrations for in vitro and cell-based experiments.

Table 1: Inhibitory Activity of this compound against Protein Kinases

Target KinaseIC50 (µM)
CDK1 (CDC2)/cyclin B7.0[2]
CDK2/cyclin A7.0[2]
CDK2/cyclin E7.0[2]
CDK5/p353.0[2]
ERK1/p44 MAPK25.0[2]

Table 2: Cellular Activity of this compound

Cell LineAssayEC50/IC50 (µM)
KB 3-1Growth Inhibition45
MDA-MB-231Growth Inhibition75
Evsa-TGrowth Inhibition85
RAW 264.7Proliferation Arrest~75[3]

Signaling Pathways and Experimental Workflows

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site on the CDK catalytic subunit. This prevents the transfer of a phosphate (B84403) group from ATP to the substrate protein, thereby inhibiting the kinase activity of the CDK/cyclin complex. This inhibition of CDK activity leads to the accumulation of hypophosphorylated forms of CDK substrates, such as the Retinoblastoma protein (pRb), which in turn blocks cell cycle progression.

ATP ATP CDK_Cyclin CDK/Cyclin Complex ATP->CDK_Cyclin Binds pSubstrate Phosphorylated Substrate CDK_Cyclin->pSubstrate Phosphorylates Arrest Cell Cycle Arrest CDK_Cyclin->Arrest Inhibition leads to Substrate Substrate Protein Substrate->CDK_Cyclin CellCycle Cell Cycle Progression pSubstrate->CellCycle Promotes This compound This compound This compound->CDK_Cyclin Competitively Inhibits

Caption: Mechanism of ATP-competitive CDK inhibition by this compound.

Downstream Effects on NF-κB Signaling

Recent studies have indicated that this compound can also modulate inflammatory responses through the downregulation of the NF-κB signaling pathway. Inhibition of CDK activity by this compound has been shown to reduce the expression of the p65 subunit of NF-κB, thereby attenuating the transcription of pro-inflammatory genes.

This compound This compound CDK CDK This compound->CDK Inhibits p65 NF-κB (p65) CDK->p65 Regulates ProInflammatory Pro-inflammatory Gene Expression CDK->ProInflammatory Downregulates p65->ProInflammatory Promotes

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Experimental Workflow for Cell-Based Assays

A typical workflow for investigating the effects of this compound on cultured cells involves treatment, followed by analysis of cell viability, cell cycle distribution, and protein expression/phosphorylation.

cluster_0 Cell Culture & Treatment cluster_1 Analysis A Seed Cells B Treat with this compound (Dose-Response/ Time-Course) A->B C Cell Viability Assay (MTS) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Western Blot (pRb, Cyclins, etc.) B->E

Caption: General experimental workflow for studying this compound's effects.

Experimental Protocols

In Vitro CDK Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against a specific CDK/cyclin complex using Histone H1 as a substrate.

Materials:

  • Active CDK/cyclin complex (e.g., CDK2/Cyclin A)

  • Histone H1 (as substrate)

  • This compound

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • In a microcentrifuge tube, prepare the reaction mixture containing Kinase Assay Buffer, active CDK/cyclin complex, and Histone H1.

  • Add the desired concentration of this compound or vehicle (DMSO) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for 15-30 minutes at 30°C.

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Cell Viability (MTS) Assay

This protocol outlines the use of an MTS assay to assess the effect of this compound on cell proliferation and viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTS reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the EC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the desired concentrations of this compound for the appropriate duration.

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in a small volume of PBS and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of CDK Substrates

This protocol provides a method to analyze the phosphorylation status of CDK substrates, such as pRb, in response to this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat cells with this compound as described previously.

  • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • If necessary, strip the membrane and re-probe for the total protein and a loading control (e.g., GAPDH) to normalize the results.

References

Application Notes and Protocols for the Experimental Use of Olomoucine in Plant Cell Cycle Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Olomoucine (B1683950), a purine (B94841) derivative and selective inhibitor of cyclin-dependent kinases (CDKs), for studying and manipulating the cell cycle in plants. Olomoucine serves as a valuable tool for synchronizing cell cultures and investigating the molecular mechanisms that govern plant cell division.

Introduction to Olomoucine

Olomoucine is a competitive inhibitor that targets the ATP-binding site of several key cyclin-dependent kinases, including CDC2/cyclin B, Cdk2/cyclin A, and Cdk2/cyclin E.[1][2] By inhibiting these kinases, Olomoucine effectively blocks the cell cycle at two critical checkpoints: the G1 to S phase transition and the G2 to M phase transition.[3] This property makes it a powerful tool for arresting cells in specific phases, which is essential for a variety of experimental applications in plant biology. Its effects have been demonstrated in various plant systems, including Petunia mesophyll protoplasts and Arabidopsis thaliana cell suspension cultures, where it causes a reversible cell cycle arrest.[3]

Data Presentation: Quantitative Effects of Olomoucine

The following table summarizes the quantitative data on Olomoucine's inhibitory concentrations and its effects on the cell cycle. It is important to note that while some data is derived from non-plant systems, it provides a valuable reference range for designing experiments in plant cells.

Target Kinase/SystemIC50 / Effective ConcentrationObserved Effect in Plant CellsReference
CDC2/cyclin B7 µMArrest at the G2/M transition[1][2]
Cdk2/cyclin A7 µMArrest at the G1/S transition[1][2]
Cdk2/cyclin E7 µMArrest at the G1/S transition[1][2]
ERK1/p44 MAP kinase25 µMNot specifically determined in plants[2]
Petunia mesophyll protoplastsNot specifiedReversible arrest in the G1 phase[3]
Arabidopsis thaliana cell suspensionNot specifiedReversible arrest in late G1 and G2 phases[3]
Human Cancer Cell Lines (for reference)EC50 values of 45, 75, and 85 µMIncreased proportion of cells in G1 phase[4]
Non-small cell lung cancer cell line (for reference)10 - 200 µMDose-dependent inhibition of G1/S and G2/M transitions[5][6]

Experimental Protocols

Here we provide detailed methodologies for key experiments involving Olomoucine in plant cell cycle studies.

Protocol 1: Preparation of Olomoucine Stock Solution

Objective: To prepare a concentrated stock solution of Olomoucine for use in cell culture experiments.

Materials:

  • Olomoucine powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.

  • In a sterile microcentrifuge tube, dissolve Olomoucine powder in DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Olomoucine is soluble in DMSO at 20 mg/ml.[1]

  • Gently vortex the tube until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Cell Cycle Arrest in Arabidopsis thaliana Suspension Culture and Flow Cytometry Analysis

Objective: To induce cell cycle arrest in an Arabidopsis thaliana cell suspension culture using Olomoucine and to analyze the cell cycle distribution by flow cytometry.

Materials:

  • Actively growing Arabidopsis thaliana cell suspension culture

  • Olomoucine stock solution (from Protocol 1)

  • Plant cell culture medium (e.g., Murashige and Skoog medium)

  • Enzyme solution for protoplast isolation (e.g., cellulase, macerozyme)

  • Propidium (B1200493) iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Subculture the Arabidopsis thaliana cells into fresh medium 2-3 days before the experiment to ensure they are in the exponential growth phase.

  • From the stock solution, add Olomoucine to the cell culture to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Include a DMSO-only control.

  • Incubate the treated cultures for a specific duration (e.g., 12, 24, or 48 hours).

  • Harvest the cells by centrifugation.

  • To prepare protoplasts, resuspend the cell pellet in an enzyme solution and incubate with gentle shaking until the cell walls are digested.

  • Wash the resulting protoplasts with a suitable wash buffer.

  • Fix the protoplasts in cold 70% ethanol (B145695) and store at 4°C overnight.

  • Centrifuge the fixed protoplasts and wash with phosphate-buffered saline (PBS).

  • Resuspend the protoplasts in a staining solution containing propidium iodide and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained nuclei using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[3]

Protocol 3: Synchronization of Petunia hybrida Protoplasts

Objective: To synchronize a population of Petunia hybrida protoplasts in the G1 phase of the cell cycle using Olomoucine.

Materials:

  • Petunia hybrida leaves from sterile in vitro-grown plants

  • Enzyme solution for protoplast isolation

  • Protoplast culture medium

  • Olomoucine stock solution (from Protocol 1)

  • Washing and resuspension buffers

Procedure:

  • Isolate protoplasts from young, healthy leaves of Petunia hybrida by digesting the cell walls with an appropriate enzyme mixture.

  • Purify the protoplasts by filtration and centrifugation.

  • Resuspend the protoplasts in a suitable culture medium at a defined density.

  • Add Olomoucine to the protoplast culture to a final concentration known to induce G1 arrest (a titration experiment may be necessary to determine the optimal concentration for your specific conditions).

  • Incubate the protoplasts for a period sufficient to allow the majority of cycling cells to arrest in G1 (e.g., 24 hours).[3]

  • To release the cells from the G1 block, wash the protoplasts twice with fresh, Olomoucine-free culture medium by gentle centrifugation and resuspension.

  • Resuspend the synchronized protoplasts in fresh medium to allow them to re-enter the cell cycle in a synchronous manner.

  • Samples can be taken at various time points after release to study the progression through the cell cycle.

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of Olomoucine and a typical experimental workflow.

Olomoucine_Signaling_Pathway cluster_phosphorylation Olomoucine Olomoucine CDK_Cyclin CDK/Cyclin Complexes (e.g., CDK/CYCD, CDKA/CYCB) Olomoucine->CDK_Cyclin Competitively Inhibits ATP ATP ATP->CDK_Cyclin Binds to ATP-binding site Substrate Target Proteins (e.g., Retinoblastoma-related protein) CDK_Cyclin->Substrate Phosphorylates P_Substrate Phosphorylated Target Proteins Substrate->P_Substrate Phosphorylation G1_S G1/S Transition P_Substrate->G1_S Promotes G2_M G2/M Transition P_Substrate->G2_M Promotes CellCycleArrest Cell Cycle Arrest G1_S->CellCycleArrest Blocked G2_M->CellCycleArrest Blocked

Caption: Olomoucine competitively inhibits CDK/Cyclin complexes, blocking cell cycle progression.

Olomoucine_Experimental_Workflow Start Start: Plant Cell Culture (e.g., Arabidopsis Suspension or Petunia Protoplasts) Treatment Olomoucine Treatment (Varying Concentrations and Durations) Start->Treatment Harvest Harvest Cells/Protoplasts Treatment->Harvest Analysis Analysis of Cell Cycle Arrest Harvest->Analysis FlowCytometry Flow Cytometry (DNA Content Analysis) Analysis->FlowCytometry Microscopy Microscopy (e.g., Immunofluorescence of Cytoskeletal Structures) Analysis->Microscopy Biochemical Biochemical Assays (e.g., CDK Activity Assay) Analysis->Biochemical Data Data Interpretation and Quantitative Analysis FlowCytometry->Data Microscopy->Data Biochemical->Data

Caption: Workflow for analyzing Olomoucine's effect on plant cell cycle.

References

Application of Olomoucine in the Down-Regulation of NF-κB Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olomoucine (B1683950) is a purine (B94841) derivative initially identified as a cyclin-dependent kinase (CDK) inhibitor.[1][2] Its activity extends beyond cell cycle regulation, demonstrating significant anti-inflammatory properties.[3][4] This is largely attributed to its ability to down-regulate the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response.[3][4] This document provides a detailed overview of the application of Olomoucine in modulating the NF-κB signaling pathway, complete with experimental protocols and quantitative data.

The NF-κB pathway is a cornerstone of the innate immune system. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it induces the expression of a wide array of pro-inflammatory genes, including cytokines and inducible nitric oxide synthase (iNOS).[3]

Olomoucine has been shown to interrupt this cascade, thereby mitigating the inflammatory response. It has been observed to reduce the expression of the p65 subunit of NF-κB and decrease iNOS promoter activity.[3][4] The mechanism of action involves the inhibition of upstream signaling events, including the phosphorylation of IKK.[3] These characteristics make Olomoucine a valuable tool for research into inflammatory diseases and a potential candidate for therapeutic development.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activities of Olomoucine.

Table 1: Inhibitory Concentration (IC50) of Olomoucine against various Cyclin-Dependent Kinases and other Kinases

Kinase TargetIC50 (µM)
CDC2/cyclin B7[1][2]
Cdk2/cyclin A7[1][2]
Cdk2/cyclin E7[1][2]
CDK5/p353[1][5]
ERK1/p44 MAP kinase25[1][2]

Table 2: Effective Concentrations of Olomoucine in Cell-Based Assays

Cell LineAssayEffective Concentration (µM)Observed Effect
RAW264.7 macrophagesCell Proliferation75Arrest of cell proliferation[3]
KB 3-1Growth Inhibition45 (EC50)Inhibition of cell growth[6]
MDA-MB-231Growth Inhibition75 (EC50)Inhibition of cell growth[6]
Evsa-TGrowth Inhibition85 (EC50)Inhibition of cell growth[6]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Binding IKK IKK TLR4->IKK 2. Activation IkappaB IκBα IKK->IkappaB 3. Phosphorylation NFkappaB NF-κB (p50/p65) Proteasome Proteasome IkappaB->Proteasome 4. Degradation NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc 5. Translocation Olomoucine Olomoucine Olomoucine->IKK Inhibition Olomoucine->NFkappaB Reduced Expression DNA DNA NFkappaB_nuc->DNA 6. Binding Genes Pro-inflammatory Genes DNA->Genes 7. Transcription

Caption: NF-κB signaling pathway and points of inhibition by Olomoucine.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Seed RAW264.7 or BV2 cells culture Culture to 70-80% confluency start->culture pretreat Pre-treat with Olomoucine (various concentrations) culture->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate harvest Harvest cells/supernatant stimulate->harvest western Western Blot (p65, IκBα, p-IKK) harvest->western luciferase NF-κB Luciferase Reporter Assay harvest->luciferase rtpcr RT-PCR (iNOS, Cytokine mRNA) harvest->rtpcr

Caption: General experimental workflow for studying Olomoucine's effect on NF-κB.

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of Olomoucine on NF-κB activation.

Protocol 1: Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW264.7 or murine microglial cell line BV2.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays) and allow them to adhere and reach 70-80% confluency.

  • Olomoucine Preparation: Prepare a stock solution of Olomoucine in DMSO. Further dilute in culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 75 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Pre-treatment: Remove the culture medium and replace it with a medium containing the desired concentrations of Olomoucine or vehicle (DMSO). Incubate for a specified period (e.g., 1-2 hours).

  • Stimulation: Add Lipopolysaccharide (LPS) directly to the medium to a final concentration of 1 µg/mL to induce NF-κB activation.

  • Incubation: Incubate the cells for the desired time points depending on the downstream analysis (e.g., 30 minutes for IKK phosphorylation, 1 hour for IκBα degradation, 6-24 hours for gene expression).

Protocol 2: Western Blot Analysis for NF-κB Pathway Proteins
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p65, phospho-IKK, IκBα, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7 and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Protocol 3: NF-κB Luciferase Reporter Assay
  • Transfection: Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, treat the cells with Olomoucine and LPS as described in Protocol 1.

  • Cell Lysis: Lyse the cells using the luciferase assay lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Express the results as fold induction relative to the untreated control.[3]

Conclusion

Olomoucine serves as an effective inhibitor of the NF-κB signaling pathway, primarily through its action on upstream kinases like IKK and by reducing the expression of the p65 subunit.[3] The provided data and protocols offer a framework for researchers to investigate the anti-inflammatory effects of Olomoucine and to explore its potential in drug development for inflammatory conditions. The versatility of the experimental approaches allows for a comprehensive understanding of its mechanism of action at various levels of the NF-κB cascade.

References

Application Notes and Protocols: Olomoucin for Inhibiting Astroglial Proliferation In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olomoucin is a purine (B94841) derivative that functions as a competitive inhibitor of cyclin-dependent kinases (CDKs) by targeting the ATP-binding site.[1] It has demonstrated efficacy in inhibiting the proliferation of various cell types, including astroglia.[2][3] This capability makes it a valuable tool for research in areas such as reactive astrogliosis, glial scar formation, and central nervous system (CNS) injury.[3][4] These application notes provide detailed protocols for utilizing this compound to inhibit astroglial proliferation in vitro, summarize key quantitative data, and illustrate the underlying signaling pathways.

Mechanism of Action

This compound exerts its anti-proliferative effects by inhibiting key cyclin-dependent kinases that regulate cell cycle progression.[5] By blocking the activity of CDK complexes, particularly those involved in the G1/S phase transition, this compound can effectively arrest cells in the G1 phase of the cell cycle.[2][5] This prevents DNA synthesis and subsequent cell division. In astrocytes, the proliferation is largely driven by the coordinated expression and activity of CDKs such as CDK4 and CDK6, which complex with D-type cyclins to promote entry into the S phase.[4]

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound used to inhibit astroglial proliferation in vitro, based on available literature. It is important to note that the optimal concentration may vary depending on the specific astrocyte cell type (primary vs. cell line), culture conditions, and experimental duration.

ParameterValueCell TypeAssayReference
Significant Proliferation Reduction100 µMAstrocytesMTT Assay[6]
Reduced Proliferation Rate50 µMNeurospheres (containing astrocytes)Neurosphere Diameter Measurement[7]

Note: Researchers should perform a dose-response curve to determine the optimal IC50 for their specific experimental setup.

Experimental Protocols

Primary Astrocyte Isolation and Culture

This protocol describes the isolation and culture of primary astrocytes from neonatal mouse or rat pups, a common in vitro model for studying astroglial biology.

Materials:

  • Neonatal mouse or rat pups (P1-P3)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Poly-D-lysine or Poly-L-lysine coated flasks/plates

  • Sterile dissection tools

  • 70% Ethanol

Procedure:

  • Euthanize neonatal pups in accordance with approved institutional animal care and use committee (IACUC) protocols.

  • Sterilize the heads by immersing in 70% ethanol.

  • Under a dissecting microscope in a sterile hood, remove the cortices.

  • Mechanically dissociate the cortical tissue in DMEM.

  • Treat the tissue with trypsin-EDTA to obtain a single-cell suspension.

  • Plate the cells onto poly-lysine coated flasks in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate at 37°C in a humidified incubator with 5% CO2.

  • After 7-10 days, a confluent monolayer of astrocytes will form. Microglia and other non-adherent cells can be removed by shaking the flask.

  • Purified astrocytes can then be subcultured for experiments.

This compound Treatment and Proliferation Assay (MTT Assay)

This protocol outlines the treatment of cultured astrocytes with this compound and the subsequent assessment of cell proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Primary astrocyte cultures (or astrocyte cell line)

  • This compound (stock solution in DMSO)

  • Complete culture medium

  • MTT reagent

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed astrocytes in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A final concentration range of 10 µM to 200 µM is recommended for initial dose-response experiments. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • At the end of the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Signaling Pathway of this compound in Astrocyte Proliferation

Olomoucin_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) Receptor Receptor Mitogenic_Stimuli->Receptor Signal_Transduction Signal Transduction Cascades Receptor->Signal_Transduction CyclinD_CDK46 Cyclin D / CDK4/6 Complex Signal_Transduction->CyclinD_CDK46 Upregulates Rb Rb CyclinD_CDK46->Rb Phosphorylates (inactivates) E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition This compound This compound This compound->CyclinD_CDK46 Inhibits ATP binding site Rb_E2F_edge Releases

Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and blocking the G1/S transition.

Experimental Workflow for this compound Treatment and Analysis

Experimental_Workflow Start Start: Isolate and Culture Primary Astrocytes Seed_Cells Seed Astrocytes in 96-well plates Start->Seed_Cells Treatment Treat with varying concentrations of this compound Seed_Cells->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Data: Measure Absorbance, Calculate % Viability MTT_Assay->Data_Analysis End End: Determine Dose-Response Curve Data_Analysis->End

Caption: Workflow for assessing this compound's effect on astrocyte proliferation.

Logical Relationship of this compound's Molecular Action

Logical_Relationship This compound This compound CDK_Inhibition CDK Inhibition (e.g., CDK2, CDK4/6) This compound->CDK_Inhibition leads to Cell_Cycle_Arrest G1 Phase Cell Cycle Arrest CDK_Inhibition->Cell_Cycle_Arrest results in DNA_Synthesis_Block Blockade of DNA Synthesis Cell_Cycle_Arrest->DNA_Synthesis_Block causes Proliferation_Inhibition Inhibition of Astroglial Proliferation DNA_Synthesis_Block->Proliferation_Inhibition leads to

Caption: Logical flow from this compound's molecular action to the inhibition of proliferation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Olomoucine Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Olomoucine (B1683950) in cell culture experiments. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data to help determine the optimal concentration for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is Olomoucine and what is its mechanism of action?

Olomoucine is a purine (B94841) derivative that functions as a competitive inhibitor of Cyclin-Dependent Kinases (CDKs) by binding to their ATP pocket.[1] It primarily inhibits CDK1/CDC2, CDK2, and CDK5.[1][2] By blocking the activity of these kinases, Olomoucine prevents the phosphorylation of key substrate proteins, such as the Retinoblastoma protein (Rb), which are crucial for cell cycle progression.[3] This inhibition typically leads to cell cycle arrest at the G1/S and G2/M transitions.[4][5] At higher concentrations, it can also inhibit other kinases like ERK1/p44 MAP kinase.[2]

Q2: What are the primary applications of Olomoucine in cell culture?

Olomoucine is widely used for:

  • Cell Cycle Synchronization: Arresting cells at the G1 phase to study subsequent cell cycle events.[1]

  • Cancer Research: Investigating the effects of cell cycle inhibition on the proliferation and survival of cancer cell lines.[6][7]

  • Neuroscience: Studying the role of CDK5 in neuronal processes.[2]

  • Inflammation Studies: It has been shown to reduce inflammatory responses in certain cell types.[7]

Q3: What is a typical starting concentration for Olomoucine?

A typical starting concentration for Olomoucine can range from 10 µM to 100 µM. However, the effective concentration is highly dependent on the cell line and the specific biological question.[6][8] As shown in the data tables below, the half-maximal inhibitory concentration (IC50) for cell growth inhibition can vary from approximately 16 µM to over 150 µM in different human cancer cell lines.[2] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type.

Q4: How should I prepare and store Olomoucine?

Olomoucine is typically supplied as a solid. For cell culture use, it should be dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 50 mM). This stock solution should be stored at -20°C under desiccating conditions and is generally stable for up to 12 months. Working solutions should be freshly prepared by diluting the stock solution in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Quantitative Data Summary

Table 1: In Vitro IC50 Values for Olomoucine Against Specific Kinases
Kinase TargetIC50 (µM)
CDK1/CDC2-Cyclin B7
CDK2-Cyclin A7
CDK2-Cyclin E7
CDK5-p353
ERK1/p44 MAP Kinase25

Source: Data compiled from multiple sources.[1][2]

Table 2: Anti-proliferative IC50/GI50 Values of Olomoucine in Various Human Cell Lines
Cell LineCancer TypeIC50 / GI50 (µM)Assay Duration
A-431Skin Carcinoma16.648 hours
KB 3-1Cervical Carcinoma45Not Specified
MDA-MB-231Breast Adenocarcinoma75Not Specified
Evsa-TBreast Carcinoma85Not Specified
CCRF-CEMLeukemia62Not Specified
HeLa S3Cervical Carcinoma65Not Specified
A549Lung Carcinoma13024-48 hours
HCT-15Colon Adenocarcinoma>100Not Specified
K562Leukemia145Not Specified
G-361Melanoma147Not Specified
PC-3Prostate Adenocarcinoma>100Not Specified

Source: Data compiled from multiple sources.[2][6] (Note: IC50 refers to the concentration causing 50% inhibition of a biological function, while GI50 is the concentration causing 50% inhibition of cell growth.)

Visualized Pathways and Workflows

G CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Phosphorylates CyclinA_CDK2 Cyclin A / CDK2 G1_S_Transition G1/S Transition CyclinA_CDK2->G1_S_Transition CyclinB_CDK1 Cyclin B / CDK1 G2_M_Transition G2/M Transition CyclinB_CDK1->G2_M_Transition Drives pRb p-Rb E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates S_Phase_Genes->G1_S_Transition Drives Olomoucine Olomoucine Olomoucine->CyclinE_CDK2 Olomoucine->CyclinA_CDK2 Olomoucine->CyclinB_CDK1 G arrow arrow start Start seed_cells 1. Seed Cells in Multi-Well Plate start->seed_cells incubate1 2. Incubate (e.g., 24 hours) seed_cells->incubate1 prep_drug 3. Prepare Serial Dilutions of Olomoucine incubate1->prep_drug treat_cells 4. Treat Cells with Varying Concentrations prep_drug->treat_cells incubate2 5. Incubate (e.g., 24-72 hours) treat_cells->incubate2 assay 6. Perform Assay (e.g., MTT, SRB, or Cell Cycle Analysis) incubate2->assay analyze 7. Analyze Data (Calculate IC50 / % Arrest) assay->analyze end End analyze->end

References

Olomoucin G1 Arrest Efficiency: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize G1 phase cell cycle arrest using Olomoucin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the mechanism of action of this compound for inducing G1 arrest?

A1: this compound is a purine (B94841) derivative that functions as a competitive inhibitor of cyclin-dependent kinases (CDKs) by targeting the ATP-binding site.[1][2] Its primary mechanism for inducing G1 arrest in normal human fibroblasts is through the specific inhibition of CDK2 kinase activity.[3] By inhibiting the CDK2/cyclin E complex, this compound prevents the hyperphosphorylation of the Retinoblastoma protein (Rb).[3] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby arresting cells in the G1 phase of the cell cycle. While it also inhibits other CDKs like CDC2/cyclin B, its effect on the G1/S transition is a key reason for its use in cell synchronization.[1][2]

G1_Arrest_Mechanism cluster_G1_Phase G1 Phase cluster_Inhibition CDK2 CDK2 CDK2_CyclinE Active CDK2/Cyclin E Complex CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE Rb_E2F Rb-E2F Complex (Transcription Repressed) CDK2_CyclinE->Rb_E2F Rb Rb E2F E2F Rb->E2F Releases S_Phase_Genes S-Phase Genes (e.g., PCNA, Cyclin A) E2F->S_Phase_Genes Activates Transcription Rb_E2F->Rb Phosphorylation G1_Arrest G1 Phase Arrest Rb_E2F->G1_Arrest Maintains Repression This compound This compound This compound->CDK2_CyclinE Inhibits

Caption: Mechanism of this compound-induced G1 cell cycle arrest.
Q2: My cells are not showing efficient G1 arrest after this compound treatment. What are the possible causes and solutions?

A2: Low G1 arrest efficiency is a common issue that can stem from several factors. A systematic approach is necessary to identify and resolve the problem.

  • Sub-optimal Concentration: The effective concentration of this compound is highly cell-line dependent.[4] A concentration that works for one cell line may be ineffective or toxic for another.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range (e.g., 10 µM to 150 µM) and narrow it down based on cell cycle analysis and viability assays.

  • Inadequate Incubation Time: The time required to observe G1 arrest can vary. For some cell lines, an effect is seen after 24 hours or more of incubation.[4]

    • Solution: Conduct a time-course experiment (e.g., 12, 24, 36, 48 hours) at the optimal concentration to identify the ideal incubation period for maximal G1 arrest.

  • Compound Inactivity: Improper storage or handling can lead to the degradation of this compound.

    • Solution: Ensure this compound is stored correctly. Powder should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored in aliquots at -20°C for up to one month or -80°C for up to six months.[5][6] Avoid repeated freeze-thaw cycles.

  • Cell Health and Confluency: The initial state of the cells can significantly impact the outcome. Cells should be in the exponential growth phase and not be overly confluent, which can cause contact inhibition and alter cell cycle distribution.[7][8]

    • Solution: Use healthy, low-passage cells and plate them at a density that ensures they are in the exponential growth phase at the time of treatment.

  • Cell Line Resistance/Permeability: Some cell lines may be inherently resistant to this compound, or the drug may have low permeability across the cell membrane.[4]

    • Solution: If optimization fails, consider alternative G1 synchronization methods like serum starvation or using other CDK inhibitors such as Roscovitine (B1683857) or Palbociclib.[3][9]

Troubleshooting_Workflow Start Start: Low G1 Arrest Efficiency Check_Concentration Is this compound concentration optimized for your cell line? Start->Check_Concentration Optimize_Dose Action: Perform dose-response experiment (e.g., 10-150 µM) Check_Concentration->Optimize_Dose No Check_Time Is incubation time optimized? Check_Concentration->Check_Time Yes Optimize_Dose->Check_Time Optimize_Time Action: Perform time-course experiment (e.g., 12-48h) Check_Time->Optimize_Time No Check_Compound Is the compound active? (Check storage & handling) Check_Time->Check_Compound Yes Optimize_Time->Check_Compound New_Aliquot Action: Use a fresh aliquot or new batch of this compound Check_Compound->New_Aliquot No Check_Cells Are cells healthy and in exponential growth phase? Check_Compound->Check_Cells Yes New_Aliquot->Check_Cells Optimize_Culture Action: Use low-passage cells, optimize seeding density Check_Cells->Optimize_Culture No Consider_Alternatives Problem Persists: Consider alternative methods (e.g., Serum Starvation, other inhibitors) Check_Cells->Consider_Alternatives Yes Success Success: Efficient G1 Arrest Achieved Optimize_Culture->Success Consider_Alternatives->Success

Caption: Troubleshooting workflow for low G1 arrest efficiency with this compound.
Q3: I'm observing high cytotoxicity with this compound. How can I mitigate this?

A3: this compound can induce apoptosis and cytotoxicity, particularly at higher concentrations or after prolonged exposure.[10] The cytotoxic effects appear to be independent of p53 status.[10]

  • Reduce Concentration: The most common cause of cytotoxicity is a concentration that is too high for the specific cell line. The GI50 (concentration for 50% growth inhibition) can vary widely, from ~16.6 µM in A-431 cells to 130 µM in A549 cells.[1]

    • Solution: Lower the concentration of this compound. Use the lowest effective concentration that achieves G1 arrest without significant cell death, as determined by your dose-response experiments.

  • Shorten Incubation Time: Extended exposure can lead to irreversible cell damage.

    • Solution: Reduce the incubation time. A shorter treatment may be sufficient to synchronize cells without inducing widespread apoptosis.

  • Assess Viability: Always run a parallel viability assay (e.g., Trypan Blue exclusion, MTT assay, or Annexin V/PI staining) alongside your cell cycle analysis to distinguish between cell cycle arrest and cell death.

Q4: How can I confirm that my cells are properly arrested in the G1 phase?

A4: Confirmation of G1 arrest requires both quantitative analysis of cell cycle distribution and molecular analysis of key protein markers.

  • Flow Cytometry: This is the standard method for quantifying the percentage of cells in each phase of the cell cycle.[11] Cells arrested in G1 will show a significantly increased population with 2N DNA content compared to an asynchronous control population.[12]

  • Western Blotting: Analyzing the expression and phosphorylation status of G1-specific proteins provides molecular confirmation of the arrest. Key markers include:

    • Phospho-Rb (pRb): A significant reduction in hyperphosphorylated forms of Rb is a hallmark of G1 arrest induced by CDK inhibitors.[3]

    • Cyclin D1 & Cyclin E: Levels of these cyclins, which are crucial for G1 progression, may decrease upon arrest.[13][14]

    • CDK Inhibitors (p21, p27): In some contexts, levels of endogenous CDK inhibitors like p21 or p27 may increase to help maintain the G1 block.[15]

    • Proliferation Markers (PCNA, Ki-67): Expression of these markers, which are present in cycling cells, should be reduced in an arrested population.[12][13]

Q5: What are the best practices for preparing and storing this compound?

A5: Proper handling is critical for maintaining the compound's efficacy.

  • Solubility: this compound is soluble in DMSO.[5]

  • Stock Solution: Prepare a concentrated stock solution (e.g., 50 mM) in high-quality, anhydrous DMSO.[5]

  • Storage:

    • Solid Form: Store the powder desiccated at -20°C. It can be stable for up to 3 years.[1]

    • Stock Solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots in tightly sealed vials at -20°C (stable for up to 1 month) or -80°C (stable for up to 6 months).[5][6] Before use, allow the vial to warm to room temperature for at least 60 minutes before opening.[6]

  • Working Solution: It is recommended to prepare the working solution fresh for each experiment by diluting the stock solution in a pre-warmed cell culture medium.[1]

Q6: Are there known off-target effects of this compound I should consider?

A6: Yes. While this compound is widely used as a CDK inhibitor, it is not perfectly specific. It is known to inhibit other kinases, which could influence experimental outcomes. It inhibits CDC2/cyclin B, Cdk2/cyclin A, Cdk2/cyclin E (all with an IC50 of ~7 μM), CDK5/p35 (IC50=3 μM), and ERK1/p44 MAP kinase (IC50=25 μM).[1] These off-target effects should be considered when interpreting data, as they may contribute to the observed cellular phenotype.[16][17]

Quantitative Data Summary

Table 1: Effective Concentrations (EC50/IC50) of this compound in Various Human Cancer Cell Lines

Cell LineAssay TypeValue (µM)Exposure TimeReference
KB 3-1Growth Inhibition (EC50)45>24 hours[4]
MDA-MB-231Growth Inhibition (EC50)75>24 hours[4]
Evsa-TGrowth Inhibition (EC50)85>24 hours[4]
A-431Growth Inhibition (GI50)16.648 hours[1]
A549Cytotoxicity (IC50)13024-48 hours[1]
CCRF-CEMCytotoxicity (IC50)62Not Specified[1]
G-361Antiproliferative (IC50)147Not Specified[1]

Note: EC50/IC50/GI50 values represent the concentration required to achieve 50% of the maximal effect (e.g., growth inhibition) and should be used as a starting point for optimization.

Experimental Protocols

Protocol 1: Cell Synchronization in G1 Phase using this compound

This protocol provides a general framework for arresting cells in the G1 phase. Optimization of concentration and time is critical for each cell line.

  • Cell Plating: Plate cells at a density that will allow them to be in the exponential growth phase (typically 30-40% confluency) at the time of treatment. Allow cells to adhere and resume proliferation (usually 12-24 hours).

  • This compound Preparation: Thaw a single-use aliquot of this compound DMSO stock solution. Prepare the final working concentration by diluting the stock in a fresh, pre-warmed complete culture medium.

  • Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (DMSO-containing medium at the same final concentration as the treated samples).

  • Incubation: Incubate the cells for the predetermined optimal time (e.g., 24 hours).

  • Harvesting: After incubation, harvest the cells for downstream analysis (e.g., flow cytometry, western blotting). For adherent cells, wash with PBS and detach using trypsin. Neutralize trypsin with a complete medium, then pellet the cells by centrifugation.

Experimental_Workflow cluster_Analysis Downstream Analysis Start Start: Asynchronous Cell Culture Plate_Cells 1. Plate Cells (Target 30-40% confluency) Start->Plate_Cells Incubate_Adhere 2. Incubate (12-24h for adherence) Plate_Cells->Incubate_Adhere Prepare_Treatment 3. Prepare this compound & Vehicle Control Media Incubate_Adhere->Prepare_Treatment Treat_Cells 4. Treat Cells Prepare_Treatment->Treat_Cells Incubate_Arrest 5. Incubate for Arrest (e.g., 24h) Treat_Cells->Incubate_Arrest Harvest 6. Harvest Cells (Trypsinize if adherent) Incubate_Arrest->Harvest Flow Flow Cytometry (Protocol 2) Harvest->Flow WB Western Blot (Protocol 3) Harvest->WB

Caption: General experimental workflow for G1 arrest using this compound.
Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is for analyzing the DNA content of fixed cells.

  • Cell Preparation: Harvest approximately 1x10⁶ cells per sample. Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet gently in 0.5 mL of ice-cold PBS. While vortexing at low speed, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to prevent clumping. Fix for at least 2 hours at -20°C (cells can be stored for several weeks at this stage).

  • Washing: Pellet the fixed cells by centrifugation (e.g., 300 x g for 5 minutes). Discard the ethanol and wash the pellet once with PBS.

  • Staining: Resuspend the cell pellet in 0.5 mL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Acquisition: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample. Use a low flow rate to ensure high resolution and a low coefficient of variation (CV) for the G0/G1 peak.[18][19] Use gating strategies to exclude doublets and debris.[20]

Protocol 3: Western Blot Analysis of G1 Phase Markers

This protocol outlines the detection of key G1 regulatory proteins.

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 [TBST]) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., anti-p-Rb, anti-Cyclin D1, anti-CDK4) overnight at 4°C. Also, probe for a loading control (e.g., β-Actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to the loading control.

References

Technical Support Center: Minimizing Olomoucin Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Olomoucin toxicity in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a purine (B94841) derivative that acts as a competitive inhibitor of cyclin-dependent kinases (CDKs) by targeting their ATP-binding site.[1][2] It primarily inhibits CDK1 (Cdc2)/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35.[1][2] It has also been shown to inhibit ERK1/p44 MAP kinase at higher concentrations.[1][2] By inhibiting these kinases, this compound disrupts the cell cycle, leading to arrests at the G1/S and G2/M transitions.[1][3]

Q2: What are the expected effects of this compound on primary cell cultures?

The primary effect of this compound is the induction of cell cycle arrest.[1][3] However, at higher concentrations or with prolonged exposure, it can lead to cytotoxicity and apoptosis.[3][4] The specific response will vary depending on the primary cell type, its proliferation rate, and the concentration of this compound used.

Q3: How do I determine the optimal, non-toxic working concentration of this compound for my primary cells?

The optimal concentration of this compound is highly dependent on the specific primary cell type and the experimental goals. It is crucial to perform a dose-response study to determine the concentration that effectively induces the desired biological effect (e.g., cell cycle arrest) without causing significant cell death. A good starting point for many cell types is in the low micromolar range, but this should be empirically determined.

Q4: How can I assess this compound-induced toxicity in my primary cell cultures?

Toxicity can be assessed using a combination of methods:

  • Cell Viability Assays: Assays like MTT, MTS, or those using resazurin (B115843) can quantify metabolic activity, which is an indicator of cell viability.[5][6]

  • Apoptosis Assays: Staining with Annexin V and propidium (B1200493) iodide (PI) followed by flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

  • Morphological Assessment: Visually inspect the cells using phase-contrast microscopy for signs of stress, such as rounding, detachment, blebbing, or the presence of cellular debris.

  • Cell Cycle Analysis: Staining with a DNA-intercalating dye like propidium iodide and subsequent flow cytometry can reveal the percentage of cells in each phase of the cell cycle and identify a sub-G1 peak indicative of apoptotic cells.[8][9]

Q5: Are there known off-target effects of this compound that could contribute to toxicity?

While this compound is known as a CDK inhibitor, it can also inhibit other kinases, such as ERK1/p44 MAP kinase, at higher concentrations.[1][2] These off-target effects could contribute to unexpected cellular responses and toxicity. It is important to use the lowest effective concentration to minimize off-target effects.

Troubleshooting Guides

Issue 1: High levels of cell death observed after this compound treatment.

Possible Cause 1: this compound concentration is too high.

  • Solution: Perform a dose-response experiment to determine the IC50 value for your specific primary cell type. Start with a broad range of concentrations and narrow it down to find a concentration that gives the desired effect with minimal toxicity.

Possible Cause 2: Prolonged incubation time.

  • Solution: Conduct a time-course experiment to determine the optimal incubation period. It's possible that a shorter exposure to this compound is sufficient to achieve the desired effect without inducing widespread cell death.

Possible Cause 3: Primary cells are particularly sensitive.

  • Solution: Some primary cells, especially post-mitotic cells like neurons, may be more sensitive to perturbations in cell cycle machinery. Consider using a lower concentration range than what is reported for cancer cell lines. Ensure your cell culture conditions are optimal to maintain cell health.

Issue 2: Inconsistent results between experiments.

Possible Cause 1: Variability in primary cell isolation and culture.

  • Solution: Standardize your primary cell isolation protocol to ensure consistency in cell health and purity between batches. Primary cells can have batch-to-batch variations, so it's important to perform experiments on cells from the same isolation whenever possible.

Possible Cause 2: this compound degradation.

  • Solution: Prepare fresh this compound stock solutions and store them properly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.

Possible Cause 3: Inaccurate cell seeding density.

  • Solution: Ensure a consistent number of cells are seeded in each well or dish. Cell density can influence the cellular response to drugs.

Issue 3: No observable effect of this compound.

Possible Cause 1: this compound concentration is too low.

  • Solution: Increase the concentration of this compound. Refer to the literature for concentrations used in similar cell types, but always validate with a dose-response experiment in your system.

Possible Cause 2: Insufficient incubation time.

  • Solution: Extend the incubation time. The effects of cell cycle inhibitors may take time to become apparent.

Possible Cause 3: Low proliferation rate of primary cells.

  • Solution: this compound's primary targets are CDKs, which are most active in proliferating cells. If your primary cells are quiescent or slowly dividing, the effects of this compound may be less pronounced. You may need to stimulate proliferation in your culture, if appropriate for your experimental design, before treatment.

Quantitative Data Summary

Target Kinase IC50 (µM) Notes
CDK1 (Cdc2)/cyclin B7ATP competitive inhibitor.[2]
CDK2/cyclin A7ATP competitive inhibitor.[2]
CDK2/cyclin E7ATP competitive inhibitor.[2]
CDK5/p353ATP competitive inhibitor.[2]
ERK1/p44 MAP kinase25ATP competitive inhibitor.[2]

IC50 values can vary depending on the assay conditions.

Cell Line EC50 (µM) Notes
KB 3-145Inhibition of cell growth.[10]
MDA-MB-23175Inhibition of cell growth.[10]
Evsa-T85Inhibition of cell growth.[10]

EC50 values are for cancer cell lines and may not be directly transferable to primary cells. They are provided as a general reference.

Experimental Protocols

Cell Viability Assessment using MTT Assay
  • Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 24 hours.

  • Treatment: Treat the cells with a range of this compound concentrations for the desired incubation period. Include untreated and vehicle-treated controls.

  • MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[6]

Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
  • Cell Preparation: After treatment with this compound, harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7]

Cell Cycle Analysis using Propidium Iodide (PI) Staining
  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Incubate on ice for at least 30 minutes.[11]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining by PI.

  • PI Staining: Add PI solution to the cells.

  • Incubation: Incubate the cells in the dark at room temperature or 4°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][9]

Visualizations

Olomoucin_Mechanism_of_Action This compound's Mechanism of Action This compound This compound CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB inhibits CDK2_CyclinA CDK2/Cyclin A This compound->CDK2_CyclinA inhibits CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE inhibits CDK5_p35 CDK5/p35 This compound->CDK5_p35 inhibits ERK1 ERK1/MAPK This compound->ERK1 inhibits CellCycleProgression Cell Cycle Progression CDK1_CyclinB->CellCycleProgression drives CellCycleArrest Cell Cycle Arrest CDK1_CyclinB->CellCycleArrest CDK2_CyclinA->CellCycleProgression drives CDK2_CyclinA->CellCycleArrest CDK2_CyclinE->CellCycleProgression drives CDK2_CyclinE->CellCycleArrest CDK5_p35->CellCycleArrest ERK1->CellCycleArrest G1_S_Transition G1/S Transition CellCycleProgression->G1_S_Transition G2_M_Transition G2/M Transition CellCycleProgression->G2_M_Transition Apoptosis Apoptosis CellCycleArrest->Apoptosis can lead to

Caption: this compound inhibits CDKs and ERK1, leading to cell cycle arrest and potential apoptosis.

Experimental_Workflow Experimental Workflow for Assessing this compound Effects Start Start: Primary Cell Culture DoseResponse Dose-Response & Time-Course Experiments Start->DoseResponse Treatment Treat with this compound (Optimized Dose & Time) DoseResponse->Treatment Analysis Analysis Treatment->Analysis Viability Cell Viability (e.g., MTT Assay) Analysis->Viability Apoptosis Apoptosis (e.g., Annexin V/PI) Analysis->Apoptosis CellCycle Cell Cycle (e.g., PI Staining) Analysis->CellCycle DataInterpretation Data Interpretation & Conclusion Viability->DataInterpretation Apoptosis->DataInterpretation CellCycle->DataInterpretation

Caption: Workflow for evaluating this compound's effects on primary cells.

Troubleshooting_Guide Troubleshooting this compound Toxicity Start High Cell Death Observed CheckConcentration Is Concentration Optimized? Start->CheckConcentration CheckTime Is Incubation Time Optimized? CheckConcentration->CheckTime Yes LowerConcentration Action: Lower Concentration (Perform Dose-Response) CheckConcentration->LowerConcentration No CellSensitivity Consider High Cell Sensitivity CheckTime->CellSensitivity Yes ShortenTime Action: Shorten Incubation Time (Perform Time-Course) CheckTime->ShortenTime No OptimizeCulture Action: Optimize Culture Conditions & Use Lower Dose Range CellSensitivity->OptimizeCulture

Caption: A decision tree for troubleshooting high cell death with this compound treatment.

References

Dose-dependent effects of Olomoucin on cell cycle kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Olomoucine (B1683950) in cell cycle kinetics experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Olomoucine?

Olomoucine is a purine (B94841) derivative that functions as a first-generation, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] Its primary targets are CDKs essential for cell cycle progression, including CDK1 (CDC2), CDK2, and CDK5.[1][4][5] By binding to the ATP pocket on these kinases, Olomoucine prevents the phosphorylation of key substrates required for cell cycle phase transitions.[2][6] A critical event in the G1 to S phase transition is the phosphorylation of the Retinoblastoma protein (Rb) by CDK2.[7] Olomoucine's inhibition of CDK2 prevents Rb hyperphosphorylation, keeping it bound to the E2F transcription factor. This sequestration of E2F blocks the transcription of genes necessary for DNA synthesis, leading to an arrest in the G1 phase.[7] Similarly, its inhibition of CDK1/cyclin B activity blocks entry into mitosis, causing arrest at the G2/M boundary.[2][4]

cluster_0 G1/S Transition Control Olo Olomoucine CDK2 CDK2/Cyclin E Olo->CDK2 inhibits ATP ATP ATP->CDK2 binds Rb_E2F Rb-E2F Complex CDK2->Rb_E2F phosphorylates Rb Rb_P Rb-P Rb_E2F->Rb_P E2F E2F Rb_E2F->E2F releases S_Phase S-Phase Gene Transcription E2F->S_Phase activates

Caption: Olomoucine's inhibitory action on the CDK2/Rb/E2F signaling pathway.
Q2: What are the typical IC50 values for Olomoucine?

The inhibitory concentration (IC50) of Olomoucine varies significantly depending on whether the target is an isolated enzyme in vitro or a whole cell line, due to factors like cell membrane permeability.[8] Below are summarized IC50 values for key kinase targets and the antiproliferative effects on various human cancer cell lines.

Table 1: In Vitro Kinase Inhibition by Olomoucine

Kinase Target IC50 Value Reference
CDK1/CDC2 (Cyclin B) 7 µM [1][2]
CDK2 (Cyclin A) 7 µM [1][2]
CDK2 (Cyclin E) 7 µM [1][2]
CDK5 (p35) 3 µM [1][2]

| ERK1/p44 MAPK | 25 µM |[1][2] |

Table 2: Antiproliferative Activity of Olomoucine in Human Cell Lines

Cell Line Cancer Type IC50 / EC50 / GI50 Value Reference
A-431 Skin Carcinoma 16.6 µM (GI50) [1]
KB 3-1 Cervical Carcinoma 45 µM (EC50) [8]
CCRF-CEM Leukemia 62 µM (IC50) [1]
HeLa S3 Cervical Carcinoma 65 µM (GI50) [1]
MDA-MB-231 Breast Cancer 75 µM (EC50) [8]
Evsa-T Breast Cancer 85 µM (EC50) [8]
A549 Lung Carcinoma 130 µM (IC50) [1]

| K562 | Leukemia | 145 µM (IC50) |[1] |

Q3: How does Olomoucine affect the cell cycle at different concentrations?

Olomoucine exhibits a dose-dependent effect on cell cycle kinetics.[9]

  • Low to Moderate Concentrations (approx. 10-100 µM): At these concentrations, Olomoucine typically induces a reversible cell cycle arrest at both the G1/S and G2/M transitions.[4][9][10] This is characterized by an accumulation of cells in the G1 and G2 phases.[8][10] Studies have shown a dose-dependent inhibition of the G1/S-phase and G2/M transitions, as well as a reduction in the rate of S-phase progression.[9][11]

  • High Concentrations ( >100 µM): At higher doses (e.g., 200 µM), Olomoucine can induce a complete cell cycle block.[9][11] Prolonged exposure to these high concentrations is often accompanied by the induction of apoptosis (programmed cell death).[9][11][12]

Q4: How do I perform a cell cycle analysis experiment with Olomoucine?

A standard method for analyzing cell cycle distribution following Olomoucine treatment is through flow cytometry using propidium (B1200493) iodide (PI) staining.[13][14]

Experimental Protocol: Cell Cycle Analysis via Propidium Iodide Staining

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency by the end of the experiment.

  • Treatment: Allow cells to adhere overnight. The next day, treat the cells with various concentrations of Olomoucine (e.g., 0, 10, 50, 100, 200 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time, typically 24 to 48 hours.

  • Cell Harvesting: Aspirate the media and wash cells with PBS. Detach adherent cells using trypsin-EDTA, then neutralize with media containing FBS. Collect all cells (including those in the supernatant, which may be apoptotic) and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C (overnight is also acceptable).[15]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[15] The RNase is critical to prevent the staining of double-stranded RNA.[14]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at 37°C, protected from light.[15]

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram to properly resolve the G1 and G2/M peaks.[14] The data will show the distribution of cells in G0/G1, S, and G2/M phases based on their DNA content.

A 1. Seed Cells in Culture Dish B 2. Treat with Olomoucine (24-48 hours) A->B C 3. Harvest Cells (Trypsinize & Centrifuge) B->C D 4. Fixation (Ice-cold 70% Ethanol) C->D E 5. Staining (Propidium Iodide + RNase A) D->E F 6. Analysis by Flow Cytometry E->F

Caption: Standard experimental workflow for cell cycle analysis using Olomoucine.

Troubleshooting Guide

Q5: Why am I observing weak or no cell cycle arrest at the expected IC50?
  • Cell Line Specificity: The antiproliferative effects of Olomoucine are highly dependent on the cell line.[1][8] The EC50 can range from 45 µM to over 145 µM in different cancer cells.[1][8] It is crucial to determine the optimal concentration for your specific cell line by performing a dose-response curve.

  • Low Membrane Permeability: One potential reason for the high concentrations required in cellular assays is the insufficient permeability of the cell membrane to Olomoucine.[8] This can explain the discrepancy between the low micromolar IC50 in kinase assays and the higher micromolar concentrations needed to see a cellular effect.

  • Drug Stability: Ensure your Olomoucine stock solution is fresh and has been stored correctly, as repeated freeze-thaw cycles can degrade the compound.

Q6: My cell cycle histogram shows a large sub-G1 peak after treatment. What does this mean?

A prominent sub-G1 peak in a cell cycle histogram is indicative of apoptotic cells.[9] As cells undergo apoptosis, their DNA is fragmented. During PI staining, these small DNA fragments leak out of the cell, resulting in a population of cells with less than 2N DNA content, which appears to the left of the G1 peak. This is a known effect of Olomoucine, particularly at higher concentrations (e.g., 200 µM) or after prolonged incubation.[9][11][12] To confirm apoptosis, consider using a complementary assay such as Annexin V/PI staining.

Q7: The G1 arrest is not as pronounced as expected, but I see an accumulation of cells in G2/M. Why?

This is a common observation and reflects Olomoucine's dual mechanism of action. Olomoucine inhibits both CDK2 (critical for G1/S transition) and CDK1 (critical for G2/M transition).[4][10] The relative prominence of the G1 versus G2/M arrest can vary between cell types.[4][9] Some cell lines may be more sensitive to the inhibition of CDK1, leading to a more pronounced G2/M block. For example, in non-small cell lung cancer (MR65) and neuroblastoma (CHP-212) cell lines, Olomoucine caused a dose-dependent inhibition of both G1/S and G2/M transitions.[9]

References

Technical Support Center: Olomoucin-Induced Apoptosis Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Olomoucin-induced apoptosis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in inducing apoptosis?

A1: this compound is a purine (B94841) derivative that acts as a competitive inhibitor of cyclin-dependent kinases (CDKs).[1] It primarily inhibits CDK1, CDK2, CDK5, and CDK7.[2] By inhibiting these kinases, this compound disrupts the cell cycle, leading to cell cycle arrest, typically at the G1/S and G2/M transitions.[3] This prolonged cell cycle arrest can subsequently trigger the intrinsic apoptotic pathway.

Q2: Why am I observing high variability in the percentage of apoptotic cells between experiments?

A2: Variability in apoptosis induction can stem from several factors.[4] Key considerations include cell health and confluency, the passage number of your cell line, and the stability of this compound in your culture media.[4][5] Ensure that you use cells in the logarithmic growth phase and maintain consistent seeding densities. It is also crucial to prepare fresh this compound solutions for each experiment, as the compound's stability in media over time can vary.

Q3: At what concentration and for how long should I treat my cells with this compound?

A3: The optimal concentration and incubation time for this compound are highly cell-line dependent.[6] It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[4] A time-course experiment is also crucial to identify the optimal duration of treatment to observe apoptosis.[4] Some studies have shown apoptosis induction after 24 to 48 hours of continuous exposure.[7]

Q4: My untreated control cells are showing a high level of apoptosis. What could be the cause?

A4: High background apoptosis in control groups can be due to several factors including suboptimal cell culture conditions, microbial contamination (e.g., mycoplasma), or harsh cell handling techniques.[5][8] Ensure your cells are healthy and not overly confluent. Minimize stress during cell harvesting and staining procedures. For example, use a lower centrifugation speed and minimize the duration of trypsinization.[8]

Q5: Should I expect to see cell cycle arrest in my experiments?

A5: Yes, this compound is a known CDK inhibitor and is expected to cause cell cycle arrest, often in the G1 and G2 phases.[6][7] The induction of apoptosis by this compound is often preceded by this cell cycle block. Therefore, analyzing the cell cycle distribution alongside apoptosis can provide valuable insights into the drug's effect on your cells.

Troubleshooting Guide

Issue 1: Low or No Apoptosis Induction
Possible Cause Recommended Solution
Suboptimal this compound Concentration Perform a dose-response curve to determine the optimal IC50 for your specific cell line. Published IC50 values can serve as a starting point, but empirical determination is crucial.
Inappropriate Treatment Duration Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the peak apoptotic response. The kinetics of apoptosis induction can vary significantly between cell lines.[2]
Compound Instability Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute it in culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Line Resistance Some cell lines may be inherently resistant to this compound-induced apoptosis. Consider using a positive control, such as staurosporine, to ensure your apoptosis detection assay is working correctly.[4] You may also need to test a different cell line.
Incorrect Assay Timing Apoptosis is a dynamic process. If you are analyzing at a very late time point, you might be missing the apoptotic cells which have already undergone secondary necrosis.
Issue 2: High Variability Between Replicates
Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a uniform single-cell suspension before seeding. Use a cell counter to seed the same number of cells in each well/flask.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media.
Inconsistent Drug Addition Ensure that this compound is added to all wells at the same time and mixed thoroughly but gently.
Variations in Staining/Processing Standardize all incubation times and washing steps in your apoptosis detection protocol. Prepare a master mix of staining reagents to add to all samples.
Instrument Settings Fluctuation (Flow Cytometry) Use consistent settings (voltages, compensation) on the flow cytometer for all samples within an experiment and between experiments.[5]

Quantitative Data Summary

Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeReported IC50 (µM)Reference
KB 3-1Cervical Carcinoma45[6]
MDA-MB-231Breast Cancer75[6]
Evsa-TBreast Cancer85[6]
HL-60Promyelocytic LeukemiaMore potent than HeLa[7]
HeLaCervical CarcinomaLess potent than HL-60[7]
RajiBurkitt's LymphomaEffective at 25 µM in combination with irradiation[9]

Note: IC50 values can vary based on the specific experimental conditions and assay used.[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48 hours). Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[11][12]

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
  • Cell Treatment and Harvesting: Treat cells with this compound as determined by your dose-response and time-course experiments. Harvest both adherent and floating cells.[13]

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[14][15]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.[13] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Western Blot for Apoptosis Markers
  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel, perform electrophoresis, and then transfer the proteins to a PVDF or nitrocellulose membrane.[16]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2) overnight at 4°C.[16][17]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.[16][18]

Visualizations

Olomoucin_Apoptosis_Pathway This compound This compound CDK CDK1/CDK2 This compound->CDK Inhibits Arrest Cell Cycle Arrest This compound->Arrest Leads to CellCycle Cell Cycle Progression (G1/S, G2/M) CDK->CellCycle Promotes IntrinsicPathway Intrinsic Apoptosis Pathway Arrest->IntrinsicPathway Triggers Caspase Caspase Activation (e.g., Caspase-3) IntrinsicPathway->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: this compound-induced apoptosis signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture (Logarithmic Phase) Seeding 2. Cell Seeding (Uniform Density) CellCulture->Seeding Treatment 3. This compound Treatment (Dose & Time Course) Seeding->Treatment Harvesting 4. Cell Harvesting Treatment->Harvesting Viability Cell Viability Assay (e.g., MTT) Harvesting->Viability Flow Flow Cytometry (Annexin V/PI) Harvesting->Flow Western Western Blot (Apoptosis Markers) Harvesting->Western

Caption: General experimental workflow for this compound studies.

Troubleshooting_Logic Start Issue: Inconsistent Apoptosis Results CheckControls Are Controls (Vehicle, Positive) Behaving as Expected? Start->CheckControls CheckCells Review Cell Culture Practices: - Health & Confluency - Passage Number - Contamination CheckControls->CheckCells No Optimize Optimize Experiment: - Dose-Response Curve - Time-Course Study CheckControls->Optimize Yes CheckCompound Review Compound Handling: - Fresh Preparation - Storage Conditions CheckCells->CheckCompound CheckProtocol Review Assay Protocol: - Seeding Density - Incubation Times - Staining Procedure CheckCompound->CheckProtocol CheckProtocol->Optimize Resolved Problem Resolved Optimize->Resolved

Caption: Troubleshooting decision tree for variability.

References

Optimizing Olomoucin Treatment: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment duration of Olomoucin for maximal therapeutic effect in experimental settings. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a competitive inhibitor of cyclin-dependent kinases (CDKs). It primarily targets CDK1 (cdc2)/cyclin B, CDK2/cyclin A, and CDK2/cyclin E by binding to the ATP-binding site of these kinases.[1] This inhibition leads to cell cycle arrest at the G1/S and G2/M transitions.[1][2]

Q2: What is the expected effect of this compound on the cell cycle?

A2: By inhibiting key CDKs, this compound blocks the progression of the cell cycle. This typically results in an accumulation of cells in the G1 and G2 phases, which can be observed through techniques like flow cytometry.[2][3]

Q3: Is the cell cycle arrest induced by this compound reversible?

A3: Yes, the cell cycle arrest induced by this compound is generally reversible. Upon removal of the compound from the cell culture medium, cells can re-enter the cell cycle.[2][4]

Q4: Can this compound induce apoptosis?

A4: Yes, at higher concentrations and with prolonged exposure, this compound can induce apoptosis in some cell lines.[5] This is an important consideration when determining the optimal treatment duration, as the goal may be to induce cell cycle arrest without significant cell death, or conversely, to maximize apoptosis.

Q5: What is a typical effective concentration range for this compound?

A5: The effective concentration of this compound is cell-line dependent. EC50 values for growth inhibition in various human cancer cell lines have been reported in the range of 45 to 85 µM.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Troubleshooting Guides

Issue 1: Inconsistent or no observable cell cycle arrest after this compound treatment.

  • Possible Cause: Suboptimal drug concentration.

    • Troubleshooting Step: Perform a dose-response experiment (e.g., using a range of concentrations from 10 µM to 200 µM) to determine the optimal concentration for your specific cell line. Analyze cell cycle distribution by flow cytometry at each concentration.

  • Possible Cause: Insufficient treatment duration.

    • Troubleshooting Step: Conduct a time-course experiment, treating cells for various durations (e.g., 6, 12, 24, 48 hours) to identify the time point of maximal cell cycle arrest.

  • Possible Cause: this compound instability in culture medium.

  • Possible Cause: Cell line resistance.

    • Troubleshooting Step: If you are working with a cell line that has been previously exposed to other CDK inhibitors, it may exhibit resistance. Consider using a different cell line or a higher concentration of this compound.

Issue 2: High levels of apoptosis observed, even at intended cytostatic concentrations.

  • Possible Cause: Treatment duration is too long.

    • Troubleshooting Step: Reduce the incubation time. A time-course experiment will help identify a window where cell cycle arrest is maximal before the onset of significant apoptosis. Analyze for apoptotic markers like cleaved caspase-3 by Western blot or use an Annexin V/PI staining assay.

  • Possible Cause: The effective concentration for cell cycle arrest is very close to the apoptotic threshold in your cell line.

    • Troubleshooting Step: Perform a more granular dose-response experiment with smaller concentration increments to pinpoint the optimal cytostatic concentration.

Issue 3: Difficulty in interpreting cell viability assay results.

  • Possible Cause: Interference of this compound with the assay reagents.

    • Troubleshooting Step: Run a control with this compound in cell-free media to check for any direct reaction with your viability assay reagent (e.g., MTT, resazurin).

  • Possible Cause: Edge effects in multi-well plates.

    • Troubleshooting Step: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity and minimize evaporation in the inner wells.

Data Presentation

Table 1: Reported IC50 and EC50 Values of this compound in Various In Vitro Systems.

Target/Cell LineAssay TypeIC50/EC50 (µM)Reference
cdc2/cyclin BKinase Assay7[7]
cdk2/cyclin AKinase Assay7[7]
cdk2/cyclin EKinase Assay7[7]
ERK1/MAP-kinaseKinase Assay25[7]
KB 3-1 (human carcinoma)Growth Inhibition45[6]
MDA-MB-231 (human breast cancer)Growth Inhibition75[6]
Evsa-T (human breast cancer)Growth Inhibition85[6]
MR65 (non-small cell lung cancer)Cell Cycle Block200 (complete block)[5]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration (Dose-Response)
  • Cell Seeding: Plate your cells of interest in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment (typically 48-72 hours).

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in your complete cell culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 75, 100, 150, 200 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined time, based on the cell line's doubling time (e.g., 48 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTT or resazurin (B115843) assay.

  • Data Analysis: Plot the cell viability against the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth). This will inform the concentration to use in subsequent experiments.

Protocol 2: Optimizing this compound Treatment Duration (Time-Course)
  • Cell Seeding: Plate cells in multiple plates or wells to allow for harvesting at different time points.

  • Cell Synchronization (Optional but Recommended): For a more precise analysis of cell cycle progression, synchronize the cells at the G1/S boundary using a double thymidine (B127349) block.

  • Treatment: Treat the cells with the predetermined optimal concentration of this compound.

  • Time-Point Collection: Harvest cells at various time points after adding this compound (e.g., 0, 6, 12, 18, 24, 36, 48 hours).

  • Cell Cycle Analysis: Fix the harvested cells and stain with propidium (B1200493) iodide (PI). Analyze the cell cycle distribution using a flow cytometer.

  • S-Phase Entry Analysis (Optional): To specifically measure entry into S-phase, pulse-label the cells with 5-bromo-2'-deoxyuridine (B1667946) (BrdU) for a short period (e.g., 1-2 hours) before harvesting. Analyze BrdU incorporation using an anti-BrdU antibody and flow cytometry.[8][9][10]

  • Protein Analysis (Optional): Prepare cell lysates from each time point and perform Western blot analysis for key cell cycle proteins (e.g., Cyclin A, Cyclin B1, pRb) to confirm the mechanism of arrest.[11][12][13]

  • Data Analysis: Plot the percentage of cells in each phase of the cell cycle against time. The optimal treatment duration is the time point at which the desired cell cycle arrest is maximal without a significant increase in the sub-G1 (apoptotic) population.

Mandatory Visualizations

Olomoucin_Signaling_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CDK2_CyclinE CDK2 / Cyclin E pRb pRb CDK2_CyclinE->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates CDK1_CyclinB CDK1 / Cyclin B Mitosis Mitosis CDK1_CyclinB->Mitosis promotes This compound This compound This compound->CDK2_CyclinE This compound->CDK1_CyclinB

Caption: this compound's mechanism of action, inhibiting CDK complexes at G1/S and G2/M.

Experimental_Workflow cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Time-Course A Seed Cells B Treat with this compound (Concentration Gradient) A->B C Incubate (e.g., 48h) B->C D Cell Viability Assay (MTT) C->D E Determine IC50 D->E G Treat with Optimal This compound Concentration (from IC50) E->G Informs F Seed Cells (Optional: Synchronize) F->G H Harvest at Multiple Time Points (e.g., 0, 6, 12, 24, 48h) G->H I Analyze Cell Cycle (Flow Cytometry) H->I J Determine Optimal Duration I->J

Caption: Workflow for optimizing this compound treatment concentration and duration.

Troubleshooting_Logic Start Inconsistent/No Effect Concentration Is concentration optimal? Start->Concentration Duration Is duration sufficient? Concentration->Duration Yes DoseResponse Perform Dose-Response Concentration->DoseResponse No Stability Is drug stable? Duration->Stability Yes TimeCourse Perform Time-Course Duration->TimeCourse No Replenish Replenish Medium Stability->Replenish No End Re-evaluate Experiment Stability->End Yes DoseResponse->End TimeCourse->End Replenish->End

Caption: A logical approach to troubleshooting inconsistent this compound effects.

References

Potential for Olomoucin to delay but not prevent apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Olomoucin in apoptosis studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect the cell cycle and apoptosis?

This compound is a purine (B94841) analog that functions as a competitive ATP inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] It primarily inhibits CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35.[1][2][3] By inhibiting these key regulators of the cell cycle, this compound can induce cell cycle arrest, typically at the G1/S and G2/M transitions.[4][5] This disruption of the cell cycle can subsequently lead to the induction of apoptosis in various cancer cell lines.[1][6]

Q2: I've observed a delay in the onset of apoptosis after this compound treatment. Is this a typical finding?

Yes, a delay in the apoptotic process is a documented effect of this compound in some experimental settings.[7][8][9] While this compound does induce apoptosis, it can initially slow down the process, including inhibiting DNA fragmentation.[7][8] This is thought to be linked to its primary mechanism as a cell cycle inhibitor. By arresting cells in specific phases of the cell cycle, the progression to apoptosis may be temporarily halted before ultimately proceeding.

Q3: In which cell lines has this compound been shown to induce apoptosis?

This compound has been demonstrated to induce apoptosis in a variety of cancer cell lines, including:

  • Raji (Burkitt's lymphoma): this compound, both alone and in combination with gamma-irradiation, induces apoptosis.[7][8]

  • HL-60 (promyelocytic leukemia): High concentrations of this compound increase the population of hypoploid cells, which is indicative of apoptosis.[1][6]

  • MR65 (non-small cell lung cancer) and CHP-212 (neuroblastoma): At higher concentrations, this compound induces apoptosis in these cell lines.[4][6]

  • HeLa (cervical carcinoma): this compound can modulate the cell cycle and induce apoptosis in HeLa cells, although its effect may be less pronounced than in other cell lines like HL-60.[1][6]

Q4: What concentrations of this compound are typically used to induce apoptosis?

The effective concentration of this compound can vary significantly depending on the cell line and experimental conditions. Based on published studies, here are some examples:

  • Raji cells: 50 µM for 24 to 72 hours.[8]

  • MR65 cells: Up to 200 µM, with 50% of cells becoming apoptotic after 10 hours at this concentration.[4][6]

  • KB 3-1, MDA-MB-231, and Evsa-T cells: EC50 values for growth inhibition were reported as 45, 75, and 85 µM, respectively.[5]

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q5: How can I detect this compound-induced apoptosis in my experiments?

Several methods can be used to detect and quantify apoptosis following this compound treatment:

  • Flow Cytometry: This is a common method to analyze apoptosis. Staining with Annexin V and Propidium (B1200493) Iodide (PI) can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Analysis of the sub-G1 (hypoploid) peak in a DNA content histogram is another flow cytometric method to quantify apoptotic cells.[1][6]

  • Western Blotting: This technique can be used to detect the cleavage of key apoptotic proteins. Commonly used markers include the cleavage of PARP (poly(ADP-ribose) polymerase) and the activation of caspases (e.g., cleaved caspase-3).[7]

  • DNA Electrophoresis: The characteristic laddering pattern of DNA fragmentation, a hallmark of apoptosis, can be visualized by running DNA extracts on an agarose (B213101) gel.[7]

Troubleshooting Guides

Issue 1: I am not observing a significant increase in apoptosis after this compound treatment.

  • Sub-optimal Concentration: The effective concentration of this compound is highly cell-line dependent. Perform a dose-response curve (e.g., 10 µM to 200 µM) to identify the optimal concentration for your cells.

  • Insufficient Treatment Time: The delay in apoptosis caused by this compound means that you may need to extend your treatment duration. A time-course experiment (e.g., 12, 24, 48, 72 hours) is recommended.

  • Cell Line Resistance: Some cell lines may be more resistant to this compound-induced apoptosis. Consider using a positive control for apoptosis in your cell line to ensure the assay is working correctly.

  • Drug Inactivity: Ensure the this compound stock solution is properly prepared and stored to maintain its activity.

Issue 2: My cell cycle analysis shows arrest, but apoptosis rates are low.

This is consistent with the known mechanism of this compound. The cell cycle arrest often precedes the onset of apoptosis. Continue to monitor the cells for longer durations to observe the potential subsequent increase in apoptosis. It is also possible that at certain concentrations, this compound primarily induces cell cycle arrest without a strong apoptotic response.

Issue 3: I am seeing conflicting results between different apoptosis assays.

  • Timing of Assays: Different apoptosis assays detect different stages of the process. For example, Annexin V staining detects an earlier event (phosphatidylserine externalization) than DNA fragmentation. The delay caused by this compound may lead to a temporal separation of these markers. Consider performing a detailed time-course analysis using multiple assays.

  • Assay Specificity: Ensure that your chosen assays are appropriate for your experimental system and that you are interpreting the results correctly. For instance, PI uptake without Annexin V staining can indicate necrosis rather than apoptosis.

Data Presentation

Table 1: IC50 Values of this compound for Inhibition of Cyclin-Dependent Kinases

Kinase ComplexIC50 (µM)
CDC2/cyclin B7
Cdk2/cyclin A7
Cdk2/cyclin E7
CDK/p35 kinase3
ERK1/p44 MAP kinase25

Data sourced from MedchemExpress and Cayman Chemical.[1][3]

Table 2: Effects of this compound on Apoptosis and Cell Cycle in Various Cell Lines

Cell LineThis compound ConcentrationTreatment DurationObserved EffectReference
Raji50 µM24 - 72 hoursEnhanced gamma-irradiation-induced apoptosis and G2 arrest.[7][8]
MR65200 µM10 hours~50% apoptotic cells.[4][6]
HL-60High doses24 - 48 hoursIncreased frequency of hypoploid (apoptotic) cells.[1][6]
KB 3-145 µM (EC50)Not specifiedGrowth inhibition.[5]
MDA-MB-23175 µM (EC50)Not specifiedGrowth inhibition.[5]
Evsa-T85 µM (EC50)Not specifiedGrowth inhibition.[5]

Experimental Protocols

1. Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution using propidium iodide (PI) staining.

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

  • This compound Treatment: Treat cells with the desired concentration of this compound for the specified duration. Include a vehicle-treated control.

  • Cell Harvesting:

    • For suspension cells, collect cells by centrifugation.

    • For adherent cells, aspirate the medium, wash with PBS, and detach cells using trypsin-EDTA. Neutralize trypsin with serum-containing medium and collect by centrifugation.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

2. Protocol for Apoptosis Detection by Annexin V/PI Staining

This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Seed and treat cells with this compound as described above.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like Accutase or brief trypsinization.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry immediately.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualization

Olomoucin_Apoptosis_Pathway This compound This compound CDK CDK1/2 This compound->CDK CellCycle Cell Cycle Progression (G1/S, G2/M) CDK->CellCycle Promotes Arrest Cell Cycle Arrest DelayedApoptosis Delayed Apoptosis Arrest->DelayedApoptosis Leads to Apoptosis Apoptosis DelayedApoptosis->Apoptosis Experimental_Workflow cluster_analysis Analysis start Start: Seed Cells treat Treat with this compound (and controls) start->treat harvest Harvest Cells treat->harvest fix_stain_cc Fix and Stain for Cell Cycle (PI) harvest->fix_stain_cc stain_apop Stain for Apoptosis (Annexin V/PI) harvest->stain_apop fc_cc Flow Cytometry: Cell Cycle Profile fix_stain_cc->fc_cc fc_apop Flow Cytometry: Apoptosis Quantification stain_apop->fc_apop

References

Validation & Comparative

Validating CDK2 as the Specific Target of Olomoucin in Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Olomoucin's performance in targeting Cyclin-Dependent Kinase 2 (CDK2) in normal, non-cancerous cells. We delve into supporting experimental data, compare its activity with alternatives where data is available, and provide detailed experimental protocols for key validation studies.

Executive Summary

This compound is a first-generation, ATP-competitive purine (B94841) analogue inhibitor of cyclin-dependent kinases (CDKs). While it has been extensively studied in the context of cancer, its specificity in normal cells is a crucial aspect for understanding its potential off-target effects and for its use as a tool compound in cell cycle research. Evidence suggests that in normal human fibroblasts, this compound's primary target is indeed CDK2, leading to a G1 phase cell cycle arrest. This is in contrast to some cancer cell lines where it may induce apoptosis and affect other CDKs. This guide will explore the data supporting the specific targeting of CDK2 by this compound in normal cells.

Quantitative Performance Analysis: In Vitro Kinase Inhibition

Biochemical assays are fundamental in determining the potency and selectivity of kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

Below is a summary of the in vitro inhibitory activity of this compound and its more potent second-generation analogue, this compound II, against a panel of key cyclin-dependent kinases. It is important to note that these values are from in vitro biochemical assays and may not fully represent the activity within a cellular context.

Inhibitor Target Kinase IC50 (µM)
This compoundCDK1 (CDC2)/cyclin B7.0[1]
CDK2/cyclin A7.0[1]
CDK2/cyclin E7.0[1]
CDK5/p353.0[1]
ERK1/p44 MAPK25.0[1]
This compound IICDK1/cyclin B7.6[2]
CDK2/cyclin E0.1[2]
CDK4/cyclin D119.8[2]
CDK7/cyclin H0.45[2]
CDK9/cyclin T0.06[2]

Note: IC50 values can vary between different experimental setups.

Performance in Normal vs. Cancer Cells

A key aspect of validating a specific kinase inhibitor is understanding its differential effects on normal versus cancerous cells. While comprehensive quantitative data comparing this compound's kinase inhibition profile in normal and cancer cell lysates is limited in publicly available literature, some studies provide qualitative and cell viability distinctions.

One study reported that this compound did not affect the viability of normal human MRC-5 fibroblasts.[3] In contrast, it inhibited the proliferation of human HL-60 leukemia cells, suggesting a differential effect between these normal and cancerous cell lines.[3]

Furthermore, in normal human fibroblasts, this compound was shown to induce a dose-dependent arrest in the G1 phase of the cell cycle.[4] This effect was consistent with the specific inhibition of CDK2, as the activity of immunoprecipitated CDK2 was markedly inhibited, while CDK4 activity was not.[4] The study also noted a significant reduction in the hyperphosphorylated forms of the Retinoblastoma protein (Rb), a key downstream target of CDK2.[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

CDK2 Signaling Pathway and this compound's Mechanism of Action

CDK2_Pathway cluster_G1_S G1/S Transition CyclinE Cyclin E Active_CDK2_CyclinE Active CDK2/Cyclin E Complex CyclinE->Active_CDK2_CyclinE CDK2 CDK2 CDK2->Active_CDK2_CyclinE pRb pRb (Hypophosphorylated) Active_CDK2_CyclinE->pRb Phosphorylates pRb_E2F pRb-E2F Complex pRb->pRb_E2F E2F E2F E2F->pRb_E2F S_phase_genes S-Phase Gene Transcription E2F->S_phase_genes Activates pRb_E2F->E2F Releases This compound This compound This compound->CDK2 Inhibits

Caption: this compound inhibits CDK2, preventing the formation of the active CDK2/Cyclin E complex.

Experimental Workflow: Validating CDK2 Inhibition in Normal Cells

exp_workflow cluster_treatment Cell Treatment cluster_assays Validation Assays cluster_analysis Data Analysis Normal_Fibroblasts Normal Human Fibroblasts Treatment Treat with this compound (Dose-Response) Normal_Fibroblasts->Treatment Control Vehicle Control (DMSO) Normal_Fibroblasts->Control Cell_Lysis Cell Lysis Treatment->Cell_Lysis Control->Cell_Lysis IP_CDK2 Immunoprecipitation of CDK2 Cell_Lysis->IP_CDK2 Western_Blot Western Blot Cell_Lysis->Western_Blot Kinase_Assay In Vitro Kinase Assay (Substrate: Histone H1) IP_CDK2->Kinase_Assay Quant_Kinase Quantify Kinase Activity (Compare Treated vs. Control) Kinase_Assay->Quant_Kinase pRb_Detection Detect phospho-Rb (e.g., Ser807/811) Western_Blot->pRb_Detection Total_Rb Detect Total Rb Western_Blot->Total_Rb Loading_Control Loading Control (e.g., Actin) Western_Blot->Loading_Control Quant_pRb Densitometry Analysis (pRb / Total Rb) pRb_Detection->Quant_pRb Total_Rb->Quant_pRb

Caption: Workflow for validating this compound's inhibition of CDK2 in normal cells.

Experimental Protocols

The following are detailed methodologies for key experiments to validate CDK2 as the specific target of this compound in normal cells.

Protocol 1: Western Blot for Phosphorylated Retinoblastoma Protein (pRb)

Objective: To determine the effect of this compound on the phosphorylation of Rb, a downstream substrate of CDK2, in normal human fibroblasts.

Materials:

  • Normal human fibroblasts (e.g., MRC-5)

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Rb (e.g., Ser807/811), Mouse anti-total Rb, Mouse anti-Actin (loading control)

  • HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed normal human fibroblasts and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) or DMSO for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors. Scrape cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-Rb overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total Rb and a loading control (e.g., Actin) to ensure equal protein loading.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-Rb signal to the total Rb signal.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to CDK2 in intact normal human fibroblasts.

Materials:

  • Normal human fibroblasts

  • This compound and DMSO

  • PBS with protease inhibitors

  • Thermal cycler

  • Equipment for cell lysis (e.g., for freeze-thaw cycles)

  • Centrifuge

  • Western blotting reagents (as listed in Protocol 1)

  • Primary antibody: Rabbit anti-CDK2

Procedure:

  • Cell Treatment: Treat normal human fibroblasts with this compound (e.g., 100 µM) or DMSO for 1-2 hours.

  • Heating: Harvest and resuspend cells in PBS with protease inhibitors. Aliquot cell suspensions into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.

  • Cell Lysis: Lyse the cells using a method such as freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blotting:

    • Collect the supernatant (soluble protein fraction).

    • Determine protein concentration and perform Western blotting as described in Protocol 1, using a primary antibody against CDK2.

  • Data Analysis:

    • Quantify the CDK2 band intensity for each temperature point.

    • Normalize the intensities to the unheated control.

    • Plot the percentage of soluble CDK2 against the temperature for both this compound-treated and DMSO-treated samples to generate melting curves. A shift in the melting curve for the this compound-treated sample indicates target engagement.

Conclusion

The available evidence strongly suggests that in normal, non-cancerous cells such as human fibroblasts, this compound acts as a specific inhibitor of CDK2. This is supported by its induction of a G1 phase cell cycle arrest and the inhibition of Rb phosphorylation, without significantly affecting the viability of these cells at concentrations that are effective in cancer cell lines. While this compound is a first-generation CDK inhibitor with a broader spectrum of activity in vitro compared to newer generation inhibitors, its effects in a normal cellular context appear to be more targeted. The provided protocols offer a framework for researchers to further validate these findings and utilize this compound as a tool for studying CDK2-specific functions in normal cell physiology.

References

A Comparative Guide to Olomoucin II and Roscovitine: Unraveling the Nuances of Two Purine-Based CDK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Olomoucin II and Roscovitine (B1683857), two structurally related purine-based inhibitors of cyclin-dependent kinases (CDKs). By presenting experimental data on their differential CDK affinities and cellular efficacy, this document aims to equip researchers with the necessary information to select the appropriate tool for their specific research needs in areas such as cell cycle regulation, oncology, and virology.

At a Glance: Key Differences

FeatureThis compound IIRoscovitine (Seliciclib, CYC202)
Primary Strength Potent inhibitor of CDK9Well-characterized inhibitor of CDK1, CDK2, and CDK5
CDK Affinity Profile High affinity for CDK9, CDK2, and CDK7High affinity for CDK1, CDK2, and CDK5
Antiproliferative Activity Broad-spectrum, with IC50 values in the low micromolar range across various cancer cell lines.Broad-spectrum, with an average IC50 of approximately 16 µM in human tumor cell lines.[1][2]
Antiviral Efficacy More potent than Roscovitine against a range of DNA viruses.Demonstrates antiviral activity, but generally less potent than this compound II.
Mechanism of Action ATP-competitive inhibitor of CDKs.[3]ATP-competitive inhibitor of CDKs.[1][2]

Delving Deeper: CDK Affinity Profiles

Both this compound II and Roscovitine are potent inhibitors of several cyclin-dependent kinases. However, their selectivity profiles exhibit key differences, which are critical for their application in targeted research.

Table 1: Comparative Inhibitory Activity (IC50, µM) of this compound II and Roscovitine against a Panel of Cyclin-Dependent Kinases

CDK/Cyclin ComplexThis compound II IC50 (µM)Roscovitine IC50 (µM)
CDK1/cyclin B7.60.65[4]
CDK2/cyclin A-0.7[4]
CDK2/cyclin E0.10.7[4]
CDK4/cyclin D119.8>100[4]
CDK5/p35-0.16-0.2[2][4]
CDK7/cyclin H0.45-
CDK9/cyclin T0.06-

Note: IC50 values are compiled from various sources and may not be directly comparable due to differences in experimental conditions. The absence of a value is denoted by "-".

Efficacy in Action: From Cancer Cells to Viral Replication

The differential CDK affinities of this compound II and Roscovitine translate into distinct patterns of efficacy in cellular and viral assays.

Antiproliferative Efficacy

Both compounds exhibit broad-spectrum antiproliferative activity against a variety of human cancer cell lines. Roscovitine has been shown to induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints, and to trigger apoptosis.[2] this compound II also demonstrates potent growth-inhibitory effects.

Table 2: Antiproliferative Activity (IC50, µM) of this compound II in a Panel of Human Cancer Cell Lines

Cell LineCancer TypeThis compound II IC50 (µM)
HOSOsteosarcoma9.3
T98GGlioblastoma9.2
HBL100Breast Carcinoma10.5
BT474Breast Carcinoma13.6
MCF-7Breast Carcinoma5.0
HT-29Colon Carcinoma10.8
CCRF-CEMLeukemia5.3
BV173Leukemia2.7
HL60Leukemia16.3

Data from a 72-hour continuous exposure study.

Antiviral Efficacy

A direct comparison has revealed that this compound II is a more potent inhibitor of DNA virus replication than Roscovitine. This is attributed to its higher affinity for CDK9, a key regulator of viral gene transcription.

Table 3: Comparative In Vitro Antiviral Activity (IC50, µM) of this compound II and Roscovitine

VirusThis compound II IC50 (µM)Roscovitine IC50 (µM)
Herpes Simplex Virus-1 (HSV-1)5.0>20
Herpes Simplex Virus-2 (HSV-2)4.7>20
Vaccinia Virus (VV)3.8>20
Human Adenovirus type 4 (Ad4)2.415.2
Human Cytomegalovirus (HCMV)3.24.5

Understanding the "How": Experimental Protocols

The following are representative protocols for key experiments used to characterize CDK inhibitors like this compound II and Roscovitine.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the recombinant CDK/cyclin complex, a suitable substrate (e.g., histone H1 for CDK1/2), and varying concentrations of the inhibitor (this compound II or Roscovitine) in a kinase assay buffer.

  • Initiation: Start the kinase reaction by adding a solution containing ATP. For radiometric assays, [γ-³²P]ATP is used.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes).

  • Termination: Stop the reaction by adding a stop solution, such as EDTA.

  • Detection: Quantify the amount of phosphorylated substrate. This can be achieved through several methods:

    • Radiometric Assay: Measuring the incorporation of ³²P into the substrate.

    • Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced.

    • Antibody-based Detection (e.g., ELISA): Using a phospho-specific antibody to detect the phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic or cytostatic effects of a compound.[5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the CDK inhibitor for the desired duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add MTS or MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated.

CDK_Signaling_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition cluster_Transcription Transcription Elongation CDK4_6 CDK4/6 + Cyclin D pRb pRb CDK4_6->pRb phosphorylates E2F E2F pRb->E2F releases CDK2_E CDK2 + Cyclin E E2F->CDK2_E activates S_phase S Phase Progression CDK2_E->S_phase CDK1_B CDK1 + Cyclin B Mitosis Mitosis CDK1_B->Mitosis CDK9_T CDK9 + Cyclin T RNAPII RNA Pol II CDK9_T->RNAPII phosphorylates CTD mRNA mRNA Synthesis RNAPII->mRNA Olomoucin_II This compound II Olomoucin_II->CDK2_E Olomoucin_II->CDK9_T Roscovitine Roscovitine Roscovitine->CDK2_E Roscovitine->CDK1_B

Caption: CDK signaling pathways and points of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay (CDK Affinity) cluster_cellular Cell-based Assay (Efficacy) start Start reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitors) start->reagents reaction Set up Kinase Reaction (Varying Inhibitor Concentrations) reagents->reaction incubation Incubate at 30°C reaction->incubation detection Detect Kinase Activity incubation->detection ic50_calc Calculate IC50 Values detection->ic50_calc end End ic50_calc->end cell_seeding Seed Cells in 96-well Plates treatment Treat Cells with Inhibitors cell_seeding->treatment cell_incubation Incubate (24-72h) treatment->cell_incubation viability_assay Perform Cell Viability Assay cell_incubation->viability_assay data_analysis Analyze Proliferation Data viability_assay->data_analysis data_analysis->end

Caption: General experimental workflow for inhibitor characterization.

References

Comparative analysis of Olomoucin and Flavopiridol in inducing apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Olomoucin and Flavopiridol (B1662207) in Apoptosis Induction

For researchers and professionals in drug development, understanding the nuances of apoptotic induction by small molecules is critical. This guide provides a detailed comparative analysis of two prominent cyclin-dependent kinase (CDK) inhibitors, this compound and Flavopiridol, focusing on their efficacy and mechanisms in triggering programmed cell death.

Introduction

This compound, a purine (B94841) derivative, and Flavopiridol, a semi-synthetic flavonoid, are both inhibitors of cyclin-dependent kinases, crucial regulators of the cell cycle. While both can induce apoptosis, they exhibit distinct potencies, mechanisms of action, and effects on cellular processes. This guide objectively compares their performance, supported by experimental data, to aid in the selection and application of these compounds in cancer research.

Quantitative Performance Analysis

The efficacy of this compound and Flavopiridol in inhibiting cell growth and inducing apoptosis varies significantly across different cell lines, primarily due to their differing affinities for various CDKs. Flavopiridol generally demonstrates much higher potency, with IC50 values in the nanomolar range, whereas this compound's effects are typically observed at micromolar concentrations.

ParameterThis compoundFlavopiridolCell Line(s)
Primary Targets CDK1/cdc2, CDK2, CDK5[1][2]Pan-CDK inhibitor (CDK1, 2, 4, 6, 7, 9)[3][4][5][6]N/A
IC50 (Kinase Inhibition) 3-7 µM (for CDKs)[1][2]20-170 nM (for CDKs)[7]N/A
IC50 (Apoptosis/Growth Inhibition) ~200 µM[8][9]40-213 nM[7]MR65 (NSCLC), Cholangiocarcinoma
N/A100-200 nM[3]Multiple Myeloma (ANBL-6, 8226)
N/A~40-70 nM[10]Burkitt's Lymphoma (GA-10)
N/A500 nM[11]Prostate Cancer Stem Cells (DU145)
Effect on Cell Cycle G1 or G2/M arrest[12][13][14][15]G1 or G2/M arrest[4][6][16][17]Various
Caspase Activation Implied, but less directly documentedPotent Caspase-3 activation[10][18][19][20]Various
Key Mechanistic Feature Direct ATP-competitive CDK inhibition[1]Dual action: CDK inhibition and transcriptional suppression (via CDK9)[3][21]N/A

Mechanisms of Action and Signaling Pathways

This compound: The Canonical CDK Inhibitor

This compound functions primarily as an ATP-competitive inhibitor of specific CDKs, most notably CDK1 and CDK2. By blocking the activity of these kinases, it prevents the phosphorylation of key substrates required for cell cycle progression, leading to arrest at the G1/S or G2/M checkpoints.[1][13] In susceptible cells, prolonged cell cycle arrest can trigger the intrinsic apoptotic pathway.

G1_S_Arrest_this compound cluster_pRb pRb-E2F Complex This compound This compound CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE pRb pRb CDK2_CyclinE->pRb Phosphorylates E2F E2F pRb->E2F Inhibits pRb_p p-pRb S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes G1_Arrest G1 Arrest & Apoptosis

Caption: this compound induces G1 arrest by inhibiting CDK2/Cyclin E, preventing pRb phosphorylation.

Flavopiridol: A Multi-faceted Apoptotic Inducer

Flavopiridol's mechanism is more complex. As a pan-CDK inhibitor, it broadly disrupts cell cycle control.[3][4] Crucially, its potent inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), blocks transcriptional elongation.[21] This leads to a rapid decline in the levels of short-lived anti-apoptotic proteins, such as Mcl-1, tipping the cellular balance towards apoptosis.[3][21] This transcriptional repression, combined with direct cell cycle inhibition, results in a robust, p53-independent apoptotic response often executed via caspase-3 activation.[18][20][22]

Flavopiridol_Apoptosis_Pathway Flavopiridol Flavopiridol CDK9 CDK9 (P-TEFb) Flavopiridol->CDK9 Inhibits CDK_CellCycle CDK1, 2, 4 Flavopiridol->CDK_CellCycle Inhibits CellCycleArrest Cell Cycle Arrest Flavopiridol->CellCycleArrest RNA_Pol_II RNA Pol II CDK9->RNA_Pol_II Phosphorylates Transcription Gene Transcription RNA_Pol_II->Transcription Elongation Mcl1_mRNA Mcl-1 mRNA Transcription->Mcl1_mRNA Produces Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein Translates Apoptosis Apoptosis Mcl1_Protein->Apoptosis Inhibits Caspase3 Caspase-3 Activation Mcl1_Protein->Caspase3 Caspase3->Apoptosis CellCycleArrest->Apoptosis

Caption: Flavopiridol inhibits CDK9, reducing Mcl-1 transcription and leading to apoptosis.

Experimental Protocols

The following are standardized protocols for key assays used to compare the apoptotic effects of this compound and Flavopiridol.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.[23][24]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) precipitate. The amount of formazan is proportional to the number of viable cells.

  • Procedure:

    • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treatment: Treat cells with various concentrations of this compound or Flavopiridol for 24, 48, or 72 hours. Include untreated and solvent-only controls.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[25]

    • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[23]

Analysis of Apoptosis by Caspase-3 Cleavage (Western Blot)

This assay detects the activation of caspase-3, a key executioner caspase in apoptosis.

  • Principle: During apoptosis, procaspase-3 (35 kDa) is cleaved into active fragments (17/19 kDa).[26] Western blotting can distinguish between the pro-form and the cleaved, active form.[27]

  • Procedure:

    • Protein Extraction: Treat cells with the compounds for the desired time, then harvest and lyse them in RIPA buffer containing protease inhibitors.

    • Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Load 20-40 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel and separate the proteins by electrophoresis.[28]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[26]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved caspase-3 (Asp175). A separate blot can be probed for total caspase-3 or a loading control like β-actin.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[28]

    • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).

  • Principle: Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA. The fluorescence intensity is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cell cycle phases.

  • Procedure:

    • Cell Harvesting: Treat cells with this compound or Flavopiridol. Harvest at least 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation.

    • Fixation: Wash the cells with cold PBS, then fix them by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Incubate for at least 2 hours at 4°C.[29][30]

    • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[30]

    • Incubation: Incubate the cells for 30 minutes at room temperature in the dark to allow for staining and RNA degradation.[31]

    • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events. The resulting DNA content histogram will show distinct peaks for G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for comparing the apoptotic effects of this compound and Flavopiridol.

Experimental_Workflow cluster_assays Apoptosis & Cell Cycle Assays start Cell Culture (e.g., MCF-7, HL-60) treatment Treat with this compound & Flavopiridol (Dose-response & Time-course) start->treatment harvest Harvest Cells treatment->harvest mtt MTT Assay (Cell Viability) harvest->mtt western Western Blot (Caspase-3 Cleavage) harvest->western flow Flow Cytometry (Cell Cycle - PI Stain) harvest->flow analysis Data Analysis mtt->analysis western->analysis flow->analysis ic50 IC50 Calculation analysis->ic50 western_results Protein Expression Levels analysis->western_results flow_results Cell Cycle Distribution analysis->flow_results conclusion Comparative Analysis ic50->conclusion western_results->conclusion flow_results->conclusion

Caption: Workflow for comparing this compound and Flavopiridol's effects on apoptosis.

Conclusion

Both this compound and Flavopiridol induce apoptosis through the inhibition of cyclin-dependent kinases, but they operate on different scales of potency and through distinct primary mechanisms.

  • This compound acts as a specific CDK inhibitor, inducing cell cycle arrest that can lead to apoptosis, typically requiring micromolar concentrations. Its utility may lie in studies focused on the specific roles of CDK1 and CDK2.

  • Flavopiridol is a highly potent, broad-spectrum CDK inhibitor with a powerful pro-apoptotic effect driven by both cell cycle disruption and transcriptional suppression of key survival proteins like Mcl-1. Its nanomolar efficacy makes it a compound of significant interest in oncology.

For researchers, the choice between these two agents will depend on the desired potency, the specific cellular context, and the signaling pathways under investigation. Flavopiridol offers a robust method for inducing apoptosis across a wide range of cancer cells, while this compound provides a more targeted tool for dissecting specific cell cycle checkpoints.

References

Olomoucine's Interaction with ERK1/p44 MAP Kinase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cyclin-dependent kinase (CDK) inhibitor Olomoucine's cross-reactivity with ERK1/p44 MAP kinase. This analysis is supported by experimental data and a performance comparison with established ERK1/p44 MAP kinase inhibitors.

Introduction to Olomoucine (B1683950) and its Kinase Selectivity

Olomoucine, a purine (B94841) derivative, is widely recognized as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[1] While it is a valuable tool for studying CDKs, understanding its selectivity across the kinome is essential for the accurate interpretation of experimental outcomes. This guide focuses on the cross-reactivity of Olomoucine with ERK1/p44 MAP kinase, a central enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway that governs fundamental cellular activities such as proliferation, differentiation, and survival.[2]

Comparative Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following table presents a comparative summary of Olomoucine's IC50 values against its primary CDK targets and ERK1/p44 MAP kinase. For context, IC50 values for well-established ERK1/p44 MAP kinase pathway inhibitors are also included.

CompoundTarget KinaseIC50 (µM)
Olomoucine ERK1/p44 MAP kinase 25 [3]
CDC2/cyclin B7[3]
Cdk2/cyclin A7[3]
Cdk2/cyclin E7[3]
CDK/p35 kinase3[3]
FR180204 ERK10.51[1]
ERK20.33[1]
U0126 MEK1 (upstream of ERK1/2)0.072[1]
MEK2 (upstream of ERK1/2)0.058[1]

Note: U0126 inhibits MEK1 and MEK2, the upstream kinases responsible for activating ERK1/p44, and is a commonly used tool for blocking this pathway.

The data reveals that Olomoucine inhibits ERK1/p44 MAP kinase with an IC50 of 25 µM.[3] This concentration is notably higher than its IC50 values for its principal CDK targets, which fall within the 3-7 µM range.[3] In comparison to dedicated ERK1/2 inhibitors like FR180204, Olomoucine's potency against ERK1/p44 is considerably lower.

Visualization of the Signaling Pathway and Inhibitor Targets

The diagram below provides a simplified illustration of the MAPK/ERK signaling cascade, indicating the points of intervention for the discussed inhibitors.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/p44 MAP Kinase MEK1_2->ERK1_2 Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Gene_Expression Cell Proliferation, Differentiation, Survival Transcription_Factors->Gene_Expression Olomoucine_FR180204 Olomoucine, FR180204 Olomoucine_FR180204->ERK1_2 U0126 U0126 U0126->MEK1_2

Caption: Simplified MAPK/ERK signaling pathway highlighting inhibitor targets.

Experimental Methodologies

The accurate determination of IC50 values is fundamental to comparing the potency of inhibitors. An in vitro kinase assay is a standard method for achieving this. A generalized protocol for an ERK1 kinase assay is outlined below.

Protocol for In Vitro ERK1 Kinase Inhibition Assay

This protocol details the measurement of substrate phosphorylation by ERK1 in the presence of an inhibitor.

Materials:

  • Active recombinant ERK1 enzyme

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

  • ATP

  • ERK1 substrate (e.g., Myelin Basic Protein, MBP)

  • Test inhibitor (e.g., Olomoucine) dissolved in DMSO

  • Multi-well assay plates (96- or 384-well)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Luminometer plate reader

Procedure:

  • Inhibitor Preparation: Create a series of dilutions of the test inhibitor in DMSO.

  • Assay Plate Setup: Dispense a small volume of each inhibitor dilution or DMSO (for control) into the wells of the assay plate.

  • Enzyme Addition: Add the active ERK1 enzyme, diluted in kinase assay buffer, to each well.

  • Reaction Initiation: To start the kinase reaction, add a mixture of the ERK1 substrate and ATP to all wells. The final ATP concentration should be close to its Km value for ERK1 to accurately measure competitive inhibition.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 60 minutes).

  • Signal Detection: Terminate the kinase reaction and quantify the kinase activity. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to consume unused ATP, followed by the Kinase Detection Reagent to convert the generated ADP to ATP, which then produces a luminescent signal.

  • Data Analysis: Measure the luminescence in each well. The signal intensity is inversely correlated with the level of kinase inhibition. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a dose-response curve to calculate the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prepare_Inhibitor Prepare Serial Dilutions of Inhibitor Add_Inhibitor Add Inhibitor/DMSO to Plate Prepare_Inhibitor->Add_Inhibitor Prepare_Reagents Prepare Kinase, Substrate, and ATP Solutions Add_Enzyme Add Kinase Enzyme Prepare_Reagents->Add_Enzyme Add_Inhibitor->Add_Enzyme Start_Reaction Add Substrate/ATP Mix to Initiate Reaction Add_Enzyme->Start_Reaction Incubate Incubate at Constant Temperature Start_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Plate Measure Signal (e.g., Luminescence) Stop_Reaction->Read_Plate Calculate_IC50 Plot Dose-Response Curve and Calculate IC50 Read_Plate->Calculate_IC50

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

Olomoucine exhibits inhibitory activity against ERK1/p44 MAP kinase, albeit with lower potency compared to its primary CDK targets.[3] It is crucial for researchers using Olomoucine as a CDK inhibitor to consider this potential off-target effect, particularly when using higher concentrations. For investigations that demand specific inhibition of the ERK pathway, the use of more potent and selective inhibitors like FR180204 is advisable. The selection of an appropriate inhibitor should always be based on its selectivity profile in the context of the specific experimental design.

References

Olomoucin versus Purvalanol B: A Comparative Guide to Potency and Selectivity for Cyclin-Dependent Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cell cycle research and oncology, Cyclin-Dependent Kinase (CDK) inhibitors are indispensable tools. This guide provides a detailed comparison of two purine-derived CDK inhibitors, Olomoucin and Purvalanol B, with a focus on their potency and selectivity. The information presented herein is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs. While both compounds are ATP-competitive inhibitors of CDKs, they exhibit distinct profiles in terms of their inhibitory concentrations and target specificity.

Data Presentation: Inhibitory Activity

The inhibitory potency of this compound and Purvalanol B against a range of Cyclin-Dependent Kinases is summarized in the tables below. It is important to note that the data has been compiled from various sources, and direct comparison of absolute IC50 values should be made with caution due to potential variations in experimental conditions. For the purpose of this guide, data for this compound II, a more potent and well-characterized derivative of this compound, is presented.

Table 1: Inhibitory Activity of this compound II against a Panel of Protein Kinases

Target KinaseIC50 (µM)
CDK9/cyclin T0.06[1][2]
CDK2/cyclin E0.1[1][2]
CDK7/cyclin H0.45[1][2]
CDK1/cyclin B7.6[1][2]
CDK2/cyclin A7[3]
CDK5/p353[3]
CDK4/cyclin D119.8[1][2]
ERK1/p44 MAPK25[3]

Note: Data for CDK2/cyclin A, CDK5/p35 and ERK1/p44 MAPK are for the parent compound this compound.

Table 2: Inhibitory Activity of Purvalanol B against a Panel of Protein Kinases

Target KinaseIC50 (nM)
cdc2-cyclin B (CDK1)6[4][5]
CDK2-cyclin A6[4][5]
CDK5-p356[4][5]
CDK2-cyclin E9[4][5]
Other Protein Kinases>1000[4]

From the presented data, Purvalanol B exhibits significantly greater potency, with IC50 values in the nanomolar range for CDK1, CDK2, and CDK5.[4][5] In contrast, this compound II displays a broader selectivity profile, with potent inhibition of CDK9 and CDK2 in the sub-micromolar range, while also inhibiting other CDKs at higher concentrations.[1][2] The high IC50 value of Purvalanol B against a range of other protein kinases suggests it is a more selective CDK inhibitor compared to this compound.[4]

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound and Purvalanol B is typically performed using in vitro kinase assays. A general protocol for such an assay is outlined below.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific Cyclin-Dependent Kinase.

Materials:

  • Recombinant human CDK/cyclin complex (e.g., CDK2/Cyclin A)

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • Substrate (e.g., Histone H1)

  • ATP (adenosine triphosphate)

  • Test compounds (this compound, Purvalanol B) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (this compound and Purvalanol B) in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted CDK/cyclin enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

  • Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based assay such as the ADP-Glo™ Kinase Assay.

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP generated and thus reflects the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase cluster_inhibitors Inhibitors Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK46_CyclinD CDK4/6-Cyclin D CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb phosphorylates E2F E2F CDK46_CyclinD->E2F activates Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE CyclinA Cyclin A E2F->CyclinA p16 p16 (INK4a) p16->CDK46_CyclinD inhibits CDK2_CyclinE CDK2-Cyclin E CyclinE->CDK2_CyclinE CDK2_E CDK2 CDK2_E->CDK2_CyclinE DNA_Replication DNA Replication CDK2_CyclinE->DNA_Replication promotes CDK2_CyclinA CDK2-Cyclin A CyclinA->CDK2_CyclinA CDK2_A CDK2 CDK2_A->CDK2_CyclinA CDK2_CyclinA->DNA_Replication promotes CyclinB Cyclin B DNA_Replication->CyclinB CDK1_CyclinB CDK1-Cyclin B CyclinB->CDK1_CyclinB CDK1 CDK1 CDK1->CDK1_CyclinB Mitosis Mitosis CDK1_CyclinB->Mitosis promotes This compound This compound This compound->CDK2_CyclinE This compound->CDK2_CyclinA This compound->CDK1_CyclinB PurvalanolB Purvalanol B PurvalanolB->CDK2_CyclinE PurvalanolB->CDK2_CyclinA PurvalanolB->CDK1_CyclinB

Caption: Simplified CDK signaling pathway in the cell cycle.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution 1. Prepare serial dilutions of This compound and Purvalanol B Add_Inhibitor 3. Add inhibitor or DMSO to 384-well plate Compound_Dilution->Add_Inhibitor Reagent_Prep 2. Prepare Kinase, Substrate, and ATP solutions Add_Enzyme 4. Add CDK/cyclin enzyme Reagent_Prep->Add_Enzyme Add_Substrate_ATP 5. Initiate reaction with Substrate/ATP mix Reagent_Prep->Add_Substrate_ATP Add_Enzyme->Add_Substrate_ATP Incubate 6. Incubate at room temperature Add_Substrate_ATP->Incubate Add_Detection_Reagent 7. Add ADP-Glo™ Reagent and incubate Incubate->Add_Detection_Reagent Add_Kinase_Detection 8. Add Kinase Detection Reagent and incubate Add_Detection_Reagent->Add_Kinase_Detection Read_Plate 9. Measure luminescence Add_Kinase_Detection->Read_Plate Calculate_Inhibition 10. Calculate % inhibition Read_Plate->Calculate_Inhibition Plot_Curve 11. Plot dose-response curve Calculate_Inhibition->Plot_Curve Determine_IC50 12. Determine IC50 value Plot_Curve->Determine_IC50

Caption: Experimental workflow for in vitro kinase inhibition assay.

References

A Comparative Analysis of Olomoucine and its Potent Derivative, Roscovitine, as Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Olomoucine (B1683950) and its more potent derivative, Roscovitine (B1683857), two significant purine-based inhibitors of cyclin-dependent kinases (CDKs). Both compounds have been instrumental in advancing our understanding of the cell cycle and have been investigated for their therapeutic potential, particularly in oncology. This document presents a side-by-side analysis of their biochemical potency, cellular effects, and the experimental methodologies used to evaluate their activity.

Introduction to Olomoucine and Roscovitine

Olomoucine was one of the first selective inhibitors of CDKs to be discovered, acting as a competitive inhibitor for the ATP-binding site of these kinases.[1][2] Roscovitine, a 2,6,9-trisubstituted purine, is a derivative of Olomoucine designed for greater potency and selectivity.[3][4] Both compounds have been pivotal in dissecting the roles of CDKs in cell cycle progression, neuronal function, and apoptosis.[5][6] Roscovitine has demonstrated significantly greater inhibitory activity against key CDKs compared to its parent compound, Olomoucine.[4][7]

Mechanism of Action

Both Olomoucine and Roscovitine exert their inhibitory effects by competing with ATP for binding to the catalytic subunit of CDKs.[1][3] The crystal structures of CDK2 complexed with these inhibitors have confirmed their binding to the ATP pocket.[4] By occupying this site, they prevent the phosphorylation of substrate proteins, thereby arresting the cell cycle at different phases, primarily the G1/S and G2/M transitions.[7][8]

Mechanism of Action of Olomoucine and Roscovitine cluster_0 ATP Binding and Kinase Activity cluster_1 Inhibition by Olomoucine/Roscovitine ATP ATP CDK_Cyclin CDK/Cyclin Complex ATP->CDK_Cyclin Binds to active site Substrate Substrate Protein CDK_Cyclin->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Becomes Cell Cycle Progression Cell Cycle Progression Phospho_Substrate->Cell Cycle Progression Drives Inhibitor Olomoucine / Roscovitine CDK_Cyclin_Inhibited CDK/Cyclin Complex Inhibitor->CDK_Cyclin_Inhibited Competitively binds to ATP site Substrate_Unphospho Substrate Protein CDK_Cyclin_Inhibited->Substrate_Unphospho Cannot phosphorylate Cell Cycle Arrest Cell Cycle Arrest Substrate_Unphospho->Cell Cycle Arrest Leads to

Figure 1. Competitive ATP binding mechanism of Olomoucine and Roscovitine.

Comparative Biochemical Data

Roscovitine exhibits significantly lower IC50 values against several key CDKs compared to Olomoucine, indicating its superior potency. The following table summarizes the reported IC50 values for both compounds against a panel of kinases.

Kinase TargetOlomoucine IC50 (µM)Roscovitine IC50 (µM)
CDC2/cyclin B7[1][2]0.65[9]
Cdk2/cyclin A7[1][2]0.7[9]
Cdk2/cyclin E7[1][2]0.7[9]
CDK5/p353[1][2]0.16 - 0.2[9][10]
ERK1/p44 MAP kinase25[1][2]14 - 34[10]
CDK4/CDK6>100>100[5][10]
CDK7Not specified~0.7[5]
CDK9Not specified~0.4[6]

Comparative Cellular Effects

The enhanced biochemical potency of Roscovitine translates to more pronounced effects at the cellular level. Both compounds induce cell cycle arrest, but Roscovitine is effective at lower concentrations.

Cellular EffectOlomoucineRoscovitine
Cell Cycle Arrest Induces G1 arrest.[8][11][12] Also reported to cause delays in G1 to S and G2/M to G1 transitions.[13]Arrests cells in G1, S, or G2/M depending on the cell line and concentration.[5][7][14]
Anti-proliferative Activity Average IC50 of 60.3 µM across 60 tumor cell lines.[7]Average IC50 of 16 µM across 60 tumor cell lines.[7][9]
Induction of Apoptosis Can induce apoptosis in certain cell types.[4]Triggers apoptosis in numerous cancer cell lines.[5][14]
Effect on NF-κB Pathway Reduces NF-κB transcription activation.[7][15]Inhibits the NF-κB pathway.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of Olomoucine and Roscovitine are provided below.

In Vitro Kinase Assay (CDK Inhibition)

This protocol outlines a method to determine the IC50 values of Olomoucine and Roscovitine against specific CDK/cyclin complexes.

Materials:

  • Purified active CDK/cyclin complexes (e.g., CDK2/Cyclin A)

  • Histone H1 (as a substrate)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2.5 mM EGTA, 10 µM ATP)

  • Olomoucine and Roscovitine stock solutions (in DMSO)

  • Phosphocellulose paper

  • Scintillation counter and fluid

  • 0.1% (v/v) phosphoric acid wash buffer

Procedure:

  • Prepare serial dilutions of Olomoucine and Roscovitine in kinase reaction buffer.

  • In a microcentrifuge tube, combine the kinase reaction buffer, the CDK/cyclin complex, and the substrate (Histone H1).

  • Add the diluted inhibitor or DMSO (vehicle control) to the respective tubes and incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP and incubate for 20 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper three times for 5 minutes each in 0.1% phosphoric acid.

  • Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by plotting the data on a semi-logarithmic graph.

Cell Proliferation Assay (MTT Assay)

This protocol describes how to assess the anti-proliferative effects of the inhibitors on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Olomoucine and Roscovitine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of Olomoucine and Roscovitine in complete culture medium.

  • Replace the medium in the wells with the medium containing the inhibitors or vehicle control (DMSO).

  • Incubate the cells for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following treatment with the inhibitors.

Materials:

  • Cell line of interest

  • Olomoucine and Roscovitine

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of Olomoucine, Roscovitine, or vehicle control for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Experimental Workflow for Inhibitor Characterization cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays Kinase_Assay Kinase Assay IC50_Biochem Biochemical IC50 Kinase_Assay->IC50_Biochem Cell_Culture Cell Culture (e.g., MCF-7) Treatment Treatment with Olomoucine/Roscovitine Cell_Culture->Treatment Proliferation_Assay Proliferation Assay (MTT) Treatment->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V) Treatment->Apoptosis_Assay IC50_Cellular Cellular IC50 Proliferation_Assay->IC50_Cellular Cell_Cycle_Distribution Cell Cycle Distribution Cell_Cycle_Analysis->Cell_Cycle_Distribution Apoptotic_Population Apoptotic Cell Population Apoptosis_Assay->Apoptotic_Population

Figure 2. Workflow for characterizing Olomoucine and Roscovitine.

Conclusion

Roscovitine represents a significant advancement over its predecessor, Olomoucine, exhibiting substantially greater potency as a CDK inhibitor. This increased potency is reflected in both its biochemical and cellular activities, making it a more effective tool for studying CDK function and a more promising candidate for therapeutic development. The experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of these and other CDK inhibitors.

References

Evaluating the Additive Antiviral Effects of Olomoucine with Cidofovir: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive evaluation of the combined antiviral effects of the cyclin-dependent kinase (CDK) inhibitor, Olomoucine, and the nucleotide analog antiviral agent, Cidofovir. The following sections present a detailed comparison of their individual and combined efficacy, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying molecular mechanisms and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the potential of this combination therapy.

Executive Summary

The combination of Olomoucine and Cidofovir demonstrates a significantly enhanced, or "strongly additive," antiviral effect, particularly against adenovirus. By targeting two distinct and complementary stages of the viral replication cycle—viral transcription and DNA synthesis—this combination therapy offers a promising strategy to overcome drug resistance and improve therapeutic outcomes. Experimental data reveals that the concurrent use of Olomoucine and Cidofovir leads to a more profound reduction in viral yield than either agent alone.

Data Presentation

The antiviral activities of Olomoucine II (a derivative of Olomoucine) and Cidofovir as individual agents and in combination against Human Adenovirus type-4 (Ad4) are summarized below. The data is extracted from a key study by Vesely et al. (2010) published in Antiviral Chemistry & Chemotherapy.[1][2]

Table 1: Individual Antiviral Activity against Various Viruses
CompoundVirusCell LineIC50 (µM)
Olomoucine II Human Adenovirus-4 (Ad4)A5492.4
Herpes Simplex Virus-1 (HSV-1)HFFF5.0
Herpes Simplex Virus-2 (HSV-2)HFFF4.7
Human Cytomegalovirus (HCMV)HFFF3.2
Vaccinia Virus (VV)HFFF3.8
Cidofovir Human Adenovirus-4 (Ad4)A54910.0

IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro.

Table 2: Comparative Reduction in Viral Yield of Human Adenovirus-4

The following table quantifies the reduction in total viral yield (measured in log10 Plaque Forming Units, PFU) at various time points post-infection when treated with Olomoucine II (10 µM), Cidofovir (100 µM), or a combination of both.[1]

Time Post-Infection (hours)Olomoucine II (10 µM) Reduction (log PFU)Cidofovir (100 µM) Reduction (log PFU)Combination Reduction (log PFU)
2452No infectious virus detected
48125
960 (no effect)34

These results highlight the potent additive effect of the combination therapy. Notably, at 24 hours post-infection, the combination completely suppressed the production of infectious virus.[1] At later time points, the combination consistently produced a greater reduction in viral yield than either drug individually.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antiviral effects of Olomoucine and Cidofovir.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • A549 cells (or other appropriate host cell line)

  • Human Adenovirus-4 (Ad4)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Olomoucine II and Cidofovir

  • SeaPlaque Agarose

  • Neutral Red stain

  • 6-well plates

Procedure:

  • Seed A549 cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of the antiviral compounds (Olomoucine II and Cidofovir) in DMEM.

  • Infect the confluent cell monolayers with a known dilution of Ad4 (e.g., to produce 50-100 plaques per well) for 1 hour at 37°C.

  • Remove the virus inoculum and overlay the cells with DMEM containing 2% FBS, 1% Penicillin-Streptomycin, 0.5% SeaPlaque Agarose, and the respective concentrations of the antiviral drug.

  • Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 5-7 days).

  • Fix the cells with 10% formalin and stain with 0.1% Neutral Red to visualize and count the plaques.

  • The IC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.

Viral Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of an antiviral compound.

Materials:

  • A549 cells

  • Ad4

  • DMEM with 2% FBS and Penicillin-Streptomycin

  • Olomoucine II and Cidofovir

  • 6-well plates

Procedure:

  • Seed A549 cells in 6-well plates and grow to confluence.

  • Infect the cells with Ad4 at a specific multiplicity of infection (MOI).

  • After a 1-hour adsorption period, remove the inoculum and add fresh medium containing the test concentrations of Olomoucine II, Cidofovir, or the combination.

  • At various time points post-infection (e.g., 24, 48, 72, 96 hours), harvest the cells and supernatant.

  • Subject the harvested samples to three cycles of freezing and thawing to release intracellular virus particles.

  • Determine the viral titer of the lysate by performing a plaque assay as described above.

  • The reduction in viral yield is calculated by comparing the viral titers from treated and untreated samples.

Cytotoxicity Assay (MTT Assay)

This assay is performed to determine the concentration of a drug that is toxic to the host cells, which is crucial for distinguishing antiviral effects from general cytotoxicity.

Materials:

  • A549 cells

  • DMEM with 10% FBS and Penicillin-Streptomycin

  • Olomoucine II and Cidofovir

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed A549 cells in a 96-well plate.

  • On the following day, add serial dilutions of the test compounds to the wells.

  • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The 50% cytotoxic concentration (CC50) is the drug concentration that reduces cell viability by 50% compared to untreated control cells.

Visualizations

Signaling Pathways and Mechanisms of Action

Antiviral_Mechanisms Mechanisms of Action of Olomoucine and Cidofovir cluster_virus Viral Replication Cycle cluster_drugs Drug Intervention Viral DNA Viral DNA Viral mRNA Viral mRNA Viral DNA->Viral mRNA Transcription Progeny Virions Progeny Virions Viral DNA->Progeny Virions Replication Viral Proteins Viral Proteins Viral mRNA->Viral Proteins Translation Viral Proteins->Progeny Virions Olomoucine Olomoucine Olomoucine->Viral mRNA Inhibits Transcription (via CDK inhibition) Cidofovir Cidofovir Cidofovir->Progeny Virions Inhibits DNA Polymerase

Caption: Mechanisms of Action of Olomoucine and Cidofovir.

Experimental Workflow for Synergy Evaluation

Synergy_Workflow Experimental Workflow for Antiviral Synergy Evaluation cluster_assays In Vitro Assays cluster_analysis Data Analysis PlaqueAssay Plaque Reduction Assay IC50 Determine IC50 values PlaqueAssay->IC50 YieldAssay Viral Yield Reduction Assay SynergyCalc Calculate Combination Index (CI) (e.g., Chou-Talalay method) YieldAssay->SynergyCalc ToxAssay Cytotoxicity Assay CC50 Determine CC50 values ToxAssay->CC50 IC50->SynergyCalc CC50->SynergyCalc Conclusion Evaluate Synergy: Synergistic (CI < 1) Additive (CI = 1) Antagonistic (CI > 1) SynergyCalc->Conclusion

Caption: Workflow for evaluating antiviral synergy.

Logical Relationship of Additive Effects

Additive_Effect Logical Relationship of Additive Antiviral Effects Olomoucine Olomoucine ViralTranscription Inhibition of Viral Transcription Olomoucine->ViralTranscription Cidofovir Cidofovir DNAPolymerase Inhibition of Viral DNA Polymerase Cidofovir->DNAPolymerase Combination Olomoucine + Cidofovir Combination->ViralTranscription Combination->DNAPolymerase ViralReplication Reduced Viral Replication ViralTranscription->ViralReplication DNAPolymerase->ViralReplication

Caption: Additive effects on viral replication.

References

Olomoucin vs. Staurosporine: A Comparative Guide to G1 Phase Arrest Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Olomoucin and Staurosporine (B1682477), two widely used small molecule inhibitors that induce cell cycle arrest in the G1 phase. While both compounds are valuable tools in cell biology and cancer research, their mechanisms of action, specificity, and cellular effects differ significantly. This document aims to provide an objective comparison supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

At a Glance: Key Differences

FeatureThis compoundStaurosporine
Primary Target Cyclin-Dependent Kinases (CDKs)Broad-spectrum Protein Kinases
Specificity Relatively selective for CDKs (CDK1, CDK2, CDK5, CDK7)Non-selective, inhibits a wide range of kinases
Mechanism of G1 Arrest Direct, ATP-competitive inhibition of CDK2, preventing pRb phosphorylation.Indirect, involves downregulation of CDK4 and increased levels of CDK inhibitors (p18, p27Kip1), leading to reduced CDK2 activity.[1]
Potency for G1 Arrest Micromolar (µM) range[2][3]Nanomolar (nM) range[4]
Key Molecular Events Inhibition of CDK2/cyclin E and CDK2/cyclin A activity.[5]Decreased CDK4 protein and activity levels, increased association of p27 with CDK2.[1][6]
Dependency Dependent on CDK2 activity for G1/S transition.Dependent on a functional retinoblastoma protein (pRb).[7][8]

Mechanisms of G1 Phase Arrest

This compound: The CDK-Specific Inhibitor

This compound, a purine (B94841) analog, functions as a competitive inhibitor of the ATP-binding site on cyclin-dependent kinases.[9] Its primary targets for inducing G1 arrest are CDK2/cyclin E and CDK2/cyclin A complexes. The progression from G1 to the S phase of the cell cycle is critically dependent on the phosphorylation of the retinoblastoma protein (pRb) by these CDK2 complexes. By directly inhibiting CDK2, this compound prevents the hyperphosphorylation of pRb. Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for DNA synthesis and entry into S phase.[3] This leads to an accumulation of cells in the G1 phase.[2][10]

dot

Olomoucin_Pathway cluster_G1_S G1/S Transition This compound This compound CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE inhibits pRb pRb CDK2_CyclinE->pRb phosphorylates E2F E2F pRb->E2F inhibits G1_S_Genes G1/S Phase Genes E2F->G1_S_Genes activates G1_Arrest G1 Phase Arrest G1_S_Genes->G1_Arrest

Caption: this compound's mechanism of G1 phase arrest.

Staurosporine: The Broad-Spectrum Kinase Inhibitor

Staurosporine, an alkaloid originally isolated from Streptomyces staurosporeus, is a potent but non-selective inhibitor of a wide array of protein kinases.[11] Its ability to induce G1 arrest at low nanomolar concentrations is a more complex and indirect process compared to this compound.[4] Staurosporine treatment leads to a decrease in the protein and activity levels of CDK4.[6] Furthermore, it triggers an increase in the levels of CDK inhibitors, specifically p18 and p27Kip1.[1] These inhibitors bind to and inactivate CDK/cyclin complexes. The elevated levels of p27Kip1, in particular, lead to the inhibition of CDK2 activity.[1] Similar to the effect of this compound, this ultimately results in the maintenance of pRb in its hypophosphorylated state, sequestration of E2F, and a block in the G1/S transition.[7] The G1 arrest induced by Staurosporine is notably dependent on the presence of a functional pRb protein.[7][8]

dot

Staurosporine_Pathway cluster_G1_S G1/S Transition Staurosporine Staurosporine CDK4 CDK4 Staurosporine->CDK4 downregulates p27 p27Kip1 Staurosporine->p27 upregulates pRb pRb CDK4->pRb phosphorylates CDK2_CyclinE CDK2/Cyclin E p27->CDK2_CyclinE inhibits CDK2_CyclinE->pRb phosphorylates E2F E2F pRb->E2F inhibits G1_S_Genes G1/S Phase Genes E2F->G1_S_Genes activates G1_Arrest G1 Phase Arrest G1_S_Genes->G1_Arrest

Caption: Staurosporine's mechanism of G1 phase arrest.

Quantitative Data Comparison

The following tables summarize quantitative data on the efficacy of this compound and Staurosporine in inhibiting cell growth and inducing G1 arrest. It is important to note that the data is compiled from different studies using various cell lines and experimental conditions, which may affect direct comparability.

Table 1: Inhibition of Cell Proliferation (EC50/IC50 Values)

CompoundCell LineEC50/IC50Reference
This compoundKB 3-145 µM[2]
This compoundMDA-MB-23175 µM[2]
This compoundEvsa-T85 µM[2]
This compoundAverage (NCI-60 panel)60.3 µM[3]
StaurosporineL92920 nM (for G1 arrest)[12][13]
StaurosporineMDA 36110 nM (for G1 arrest)[1]

Table 2: Induction of G1 Phase Arrest

CompoundCell LineConcentration% of Cells in G1 PhaseReference
This compoundMR65 (NSCLC)200 µMComplete cell cycle block[14]
This compoundCHP-212 (Neuroblastoma)200 µMComplete cell cycle block[14]
Staurosporine76NE6 (pRb+/p53-)2 nMSignificant increase[6]
Staurosporine76NF2V (pRb+/p53+)2 nMSignificant increase[6]
StaurosporineL92920 nMSignificant increase[12][13][15]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing cell cycle distribution following treatment with this compound or Staurosporine.

dot

Flow_Cytometry_Workflow Start Seed Cells Treatment Treat with this compound or Staurosporine Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Fixation Fix Cells (e.g., 70% Ethanol) Harvest->Fixation Staining Stain with Propidium Iodide (PI) and RNase A Fixation->Staining Analysis Analyze on Flow Cytometer Staining->Analysis End Determine Cell Cycle Distribution Analysis->End

Caption: Experimental workflow for cell cycle analysis.

Methodology:

  • Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound or Staurosporine for the desired time period (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting: Detach adherent cells using trypsin-EDTA and collect all cells, including those in the supernatant. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Fix the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS. Resuspend the cells in a staining solution containing a DNA-intercalating dye such as Propidium Iodide (PI) and RNase A to degrade double-stranded RNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Proteins

This protocol describes the detection of key cell cycle regulatory proteins by Western blotting.

Methodology:

  • Cell Lysis and Protein Quantification: Following treatment with this compound or Staurosporine, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20). Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Cyclin D1, Cyclin E, CDK2, CDK4, pRb, phospho-pRb, p27Kip1). After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of this compound and Staurosporine on CDK2 activity.

Methodology:

  • Reaction Setup: In a microplate, combine a reaction buffer containing recombinant active CDK2/cyclin E or CDK2/cyclin A, a suitable substrate (e.g., Histone H1 or a specific peptide), and varying concentrations of the inhibitor (this compound or Staurosporine).

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP (often radiolabeled with ³²P or ³³P, or in a system with a non-radioactive readout). Incubate the reaction mixture at 30°C for a specified time.

  • Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA or a strong acid).

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radiometric Assay: Utilize a commercial kit that measures ADP production via a coupled enzyme reaction that generates a luminescent or fluorescent signal.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion

Both this compound and Staurosporine are effective inducers of G1 phase cell cycle arrest, but they achieve this through distinct mechanisms. This compound acts as a relatively specific inhibitor of CDKs, directly targeting the core machinery of the cell cycle. In contrast, Staurosporine is a broad-spectrum kinase inhibitor that induces G1 arrest through a more complex and indirect pathway involving the modulation of multiple upstream regulators of the cell cycle.

The choice between these two inhibitors will depend on the specific research question. This compound is a suitable choice for studies focused on the direct consequences of CDK2 inhibition. Staurosporine, while less specific, can be a powerful tool for investigating broader signaling pathways that regulate the G1/S transition and for applications where a more potent, albeit less specific, G1 arrest is desired. Researchers should carefully consider the concentrations used, as Staurosporine can induce G2/M arrest and apoptosis at higher concentrations.[4] The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their experimental designs.

References

A Comparative Analysis of the Antiproliferative Activities of Olomoucin and Olomoucin II

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cell cycle regulation and cancer research, cyclin-dependent kinase (CDK) inhibitors have emerged as a pivotal class of therapeutic agents. Among these, Olomoucin and its derivative, this compound II, have garnered significant attention for their antiproliferative properties. This guide provides a detailed comparison of the efficacy of these two compounds, supported by experimental data, to assist researchers in drug development and cellular biology.

Overview of this compound and this compound II

This compound, a purine (B94841) analogue, was one of the first identified CDK inhibitors.[1] It competitively binds to the ATP-binding site of CDKs, thereby inhibiting their kinase activity and arresting cells in the cell cycle.[2] this compound II, a second-generation compound, was developed through structural modifications of this compound to enhance its inhibitory potency and selectivity.[1]

Comparative Antiproliferative Activity

The antiproliferative effects of this compound and this compound II have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. This compound II generally exhibits greater potency, with lower IC50 values, as compared to the parent compound, this compound.

Cell LineCancer TypeThis compound IC50 (µM)This compound II IC50 (µM)
HOSOsteosarcomaNot Reported9.3[3]
T98GGlioblastomaNot Reported9.2[3]
HBL100Breast CancerNot Reported10.5[3]
BT474Breast CancerNot Reported13.6[3]
MCF-7Breast CancerNot Reported5.0[3]
HT-29Colon CancerNot Reported10.8[3]
CCRF-CEMLeukemiaNot Reported5.3[3]
BV173LeukemiaNot Reported2.7[3]
HL-60LeukemiaStronger effect than on HeLa[4]16.3[3]
HeLaCervical CancerWeaker effect than on HL-60[4]Not Reported
MR65Non-small cell lungInhibition Observed[2]Not Reported
RAW264.7Macrophage~75 (for cell arrest)[5]Not Reported

Mechanism of Action and Signaling Pathways

Both this compound and this compound II exert their antiproliferative effects primarily through the inhibition of CDKs, which are key regulators of cell cycle progression. However, their selectivity and downstream effects show some distinctions.

This compound is known to inhibit several CDKs, including CDC2/cyclin B, Cdk2/cyclin A, and Cdk2/cyclin E, with IC50 values around 7 µM for the latter two.[6] It also inhibits CDK5/p35 kinase and ERK1/p44 MAP kinase at higher concentrations.[6] This broad-spectrum inhibition leads to cell cycle arrest, primarily at the G1/S and G2/M transitions.[2]

This compound II demonstrates a more potent and selective profile. It is a powerful inhibitor of CDK9/cyclin T, CDK2/cyclin E, and CDK7/cyclin H, with IC50 values of 0.06, 0.1, and 0.45 µM, respectively.[3] Its potent inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), suggests that this compound II can also impact transcription regulation.[7][8] This may contribute to its enhanced antiproliferative activity. Furthermore, treatment with this compound II has been shown to activate p53 and increase levels of the CDK inhibitor p21(WAF1), leading to cell cycle arrest and, in some cases, apoptosis.[7][8]

G cluster_0 This compound cluster_1 This compound II Olo This compound CDK2_A CDK2/Cyclin A Olo->CDK2_A inhibits CDK2_E CDK2/Cyclin E Olo->CDK2_E inhibits CDC2 CDC2/Cyclin B Olo->CDC2 inhibits G1_S G1/S Transition CDK2_A->G1_S promotes CDK2_E->G1_S promotes G2_M G2/M Transition CDC2->G2_M promotes OloII This compound II CDK9 CDK9/Cyclin T OloII->CDK9 inhibits CDK2_E2 CDK2/Cyclin E OloII->CDK2_E2 inhibits CDK7 CDK7/Cyclin H OloII->CDK7 inhibits p53 p53 activation OloII->p53 leads to Transcription Transcription Elongation CDK9->Transcription promotes p21 p21 accumulation p53->p21 induces CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest causes G start Start cell_culture Cell Culture and Seeding (96-well plate) start->cell_culture treatment Compound Treatment (this compound / this compound II) cell_culture->treatment incubation Incubation (48-72 hours) treatment->incubation assay Viability Assay (MTS or SRB) incubation->assay measurement Absorbance Measurement assay->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis end End analysis->end

References

Safety Operating Guide

Proper Disposal of Olomoucin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Olomoucin, a purine (B94841) derivative and cyclin-dependent kinase (CDK) inhibitor. Adherence to these protocols is critical for regulatory compliance and fostering a culture of safety.

This compound, like other kinase inhibitors used in research, should be managed as hazardous chemical waste.[1][2][3] Under no circumstances should it be disposed of in the regular trash or poured down the drain.[1] The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the manufacturer's Safety Data Sheet (SDS) for the most specific and comprehensive information regarding potential hazards, required personal protective equipment (PPE), and emergency protocols.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound in either solid or solution form.

Avoid Exposure: To prevent the generation of dust when working with the solid form of the compound, handle it in a well-ventilated area, preferably within a certified chemical fume hood.[1] Avoid direct contact with skin and eyes.[1]

This compound Waste Disposal Summary

The proper segregation of waste streams is a critical first step in the safe and compliant disposal of this compound. The following table summarizes the procedures for different types of this compound waste.

Waste TypeDescriptionCollection and Containerization
Solid Waste Unused or expired this compound powder, contaminated weighing paper, and other solid materials.Collect in a designated, leak-proof, and clearly labeled hazardous waste container.[1][4]
Liquid Waste Solutions containing this compound (e.g., in DMSO or other solvents).Collect in a sealable, chemically resistant container (e.g., a high-density polyethylene (B3416737) bottle). Do not mix with incompatible solvents.[2]
Sharps Waste Needles, syringes, or any other sharp objects contaminated with this compound.Dispose of in a designated, puncture-proof sharps container labeled for chemotherapeutic waste.[2]
Contaminated Labware Pipette tips, centrifuge tubes, vials, and other labware that have come into direct contact with this compound.Place in a designated, sealed hazardous waste bag or container.[1][3]
Contaminated PPE Gloves, disposable lab coats, and other personal protective equipment contaminated with this compound.Collect in a designated, sealed plastic bag for solid hazardous waste.[1]

Experimental Protocol for this compound Disposal

This protocol outlines the step-by-step procedure for the safe collection and disposal of this compound waste.

Objective: To safely segregate, containerize, label, and store this compound waste for disposal by the institution's Environmental Health and Safety (EHS) department.

Materials:

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves.

  • Designated hazardous waste containers (solid, liquid, sharps).

  • Hazardous waste labels.

  • Sealable plastic bags.

Procedure:

  • Waste Segregation: At the point of generation, carefully segregate this compound waste into the appropriate categories: solid, liquid, sharps, and contaminated labware/PPE.

  • Containerization:

    • Solid Waste: Transfer unused this compound powder and other contaminated solids into a designated hazardous waste container.

    • Liquid Waste: Pour solutions containing this compound into a chemically resistant waste bottle. Ensure the cap is securely tightened.

    • Sharps Waste: Immediately place any contaminated sharps into a designated sharps container.

    • Contaminated Labware and PPE: Place contaminated items into a sealable plastic bag and then into the solid hazardous waste container.

  • Labeling: As soon as the first piece of waste is added to a container, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The primary hazard(s) associated with the waste.

    • The date of accumulation.

  • Storage:

    • Store all sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

    • This area should be away from general lab traffic and drains.[4]

  • Waste Pickup:

    • Once a waste container is full, or in accordance with your institution's policies, arrange for a pickup by the EHS department.[3][4]

    • Do not attempt to transport hazardous waste outside of the laboratory.[3]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final pickup.

Olomoucin_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containerization cluster_storage Storage cluster_disposal Disposal generation Generation of this compound Waste (Solid, Liquid, Sharps, Contaminated Materials) solid Solid Waste (Labeled Container) generation->solid liquid Liquid Waste (Labeled Bottle) generation->liquid sharps Sharps Waste (Sharps Container) generation->sharps storage Store in Designated Satellite Accumulation Area solid->storage liquid->storage sharps->storage pickup Arrange for EHS Pickup storage->pickup

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, contributing to a secure and environmentally conscious research environment. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines for detailed requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Olomoucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Olomoucine, a potent cyclin-dependent kinase (CDK) inhibitor. Adherence to these procedures is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards.

Immediate Safety and Handling Precautions

Olomoucine, a purine (B94841) derivative, acts as an ATP-competitive inhibitor of several cyclin-dependent kinases, including CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35.[1][2][3] While specific toxicity data may be limited, it is prudent to treat Olomoucine as a potentially hazardous substance.

Personal Protective Equipment (PPE):

A comprehensive approach to personal protection is mandatory when handling Olomoucine in any form (solid or in solution).

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses.Protects against splashes and airborne particles.
Hand Protection Nitrile gloves.Provides a barrier against skin contact.
Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Not generally required under normal laboratory conditions with adequate ventilation. A NIOSH-approved respirator (e.g., N95) may be considered for handling large quantities or when generating dust.Minimizes inhalation of airborne particles.

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that Olomoucine is managed safely and effectively throughout its lifecycle in the laboratory.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store Olomoucine in a cool, dry, and well-ventilated area, away from strong oxidizing agents. The recommended storage temperature is typically -20°C.

  • Ensure the container is tightly sealed to prevent contamination.

Preparation of Solutions:

  • Olomoucine is soluble in DMSO (Dimethyl sulfoxide) and ethanol.[3]

  • All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood to minimize inhalation exposure.

  • Use appropriate glassware and ensure all equipment is clean and dry before use.

Disposal Plan: Managing Olomoucine Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. In the absence of specific disposal protocols for Olomoucine, it should be treated as hazardous chemical waste.[4][5][6]

Waste Segregation and Collection:

Waste TypeDescriptionCollection Procedure
Solid Waste Unused or expired Olomoucine powder, contaminated weighing paper.Collect in a clearly labeled, sealed, and compatible hazardous waste container.
Liquid Waste Solutions of Olomoucine in organic solvents (e.g., DMSO).Collect in a labeled, sealed, and compatible hazardous waste container for flammable/organic solvents.
Contaminated Labware Pipette tips, centrifuge tubes, vials, etc., that have come into direct contact with Olomoucine.Collect in a labeled, sealed plastic bag or a designated container for solid hazardous waste.[4]
Contaminated PPE Gloves, disposable lab coats, and other personal protective equipment contaminated with Olomoucine.Collect in a labeled, sealed plastic bag for solid hazardous waste.[4]

Step-by-Step Disposal Protocol:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Olomoucine," and the primary hazard(s).

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of Olomoucine waste in regular trash or down the drain.[4]

Experimental Protocols

Olomoucine is widely used in cell biology research to study the cell cycle. Below are detailed methodologies for key experiments.

In Vitro CDK Inhibition Assay:

This assay is used to determine the inhibitory activity of Olomoucine against specific cyclin-dependent kinases.

  • Materials: Recombinant CDK/cyclin enzyme, peptide substrate (e.g., histone H1), ATP, Olomoucine stock solution, kinase assay buffer.

  • Procedure:

    • Prepare serial dilutions of Olomoucine.

    • In a multi-well plate, combine the CDK/cyclin enzyme, substrate, and Olomoucine at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a controlled temperature for a specific duration.

    • Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using methods such as radiometric assays with [γ-³²P]ATP or luminescence-based assays that measure ADP production.

    • Calculate the percentage of inhibition for each Olomoucine concentration and determine the IC50 value.

Cell Cycle Arrest Protocol:

This protocol describes how to use Olomoucine to synchronize cells in the G1 phase of the cell cycle.

  • Materials: Cell line of interest, complete cell culture medium, Olomoucine stock solution.

  • Procedure:

    • Plate cells at an appropriate density and allow them to attach and enter exponential growth.

    • Treat the cells with the desired concentration of Olomoucine. The effective concentration can vary between cell lines.

    • Incubate the cells for a specified period (e.g., 24 hours) to induce cell cycle arrest.

    • The cell cycle distribution can be analyzed using flow cytometry after staining the cells with a DNA-binding dye like propidium (B1200493) iodide.

Visualizing the Mechanism of Action

Olomoucine functions by competitively binding to the ATP-binding site of CDKs, thereby preventing the phosphorylation of their target substrates and leading to cell cycle arrest.

Olomoucine_Mechanism_of_Action cluster_cell_cycle Cell Cycle Progression cluster_cdk_regulation CDK Regulation G1_Phase G1 Phase S_Phase S Phase G1_Phase->S_Phase G1/S Transition G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase G2_Phase->M_Phase G2/M Transition CDK_Cyclin CDK/Cyclin Complex Phosphorylated_Substrate Phosphorylated Substrate CDK_Cyclin->Phosphorylated_Substrate Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest CDK_Cyclin->Cell_Cycle_Arrest Inhibition Leads to ATP ATP ATP->CDK_Cyclin Substrate Substrate (e.g., Rb) Substrate->CDK_Cyclin Phosphorylated_Substrate->S_Phase Promotes Progression Olomoucine Olomoucine Olomoucine->CDK_Cyclin Competitively Inhibits ATP Binding

Caption: Mechanism of Olomoucine-induced cell cycle arrest.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.